molecular formula C26H30ClN9S B11934297 R916562

R916562

Cat. No.: B11934297
M. Wt: 536.1 g/mol
InChI Key: HLRDOMFIYHUBLJ-UHYCVJNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R916562 is a useful research compound. Its molecular formula is C26H30ClN9S and its molecular weight is 536.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H30ClN9S

Molecular Weight

536.1 g/mol

IUPAC Name

3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1

InChI Key

HLRDOMFIYHUBLJ-UHYCVJNDSA-N

Isomeric SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Syk Inhibition in Mast Cells: A Technical Guide on R406

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and chemokines. This rapid release of mediators is responsible for the immediate hypersensitivity reactions seen in allergic diseases. A key orchestrator of this signaling cascade is the Spleen Tyrosine Kinase (Syk). Consequently, inhibition of Syk has emerged as a promising therapeutic strategy for the treatment of allergic and inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of R406, the active metabolite of the prodrug fostamatinib, a potent Syk inhibitor, in mast cells. While the initial query referenced "R916562," this appears to be a less common or potentially mistaken identifier; R406 is a well-characterized compound in this class and serves as an exemplary model for understanding Syk inhibition in mast cells.

The FcεRI Signaling Pathway and the Role of Syk

The activation of mast cells via the FcεRI receptor is a complex and tightly regulated process. The binding of multivalent antigen to IgE already bound to FcεRI on the mast cell surface leads to receptor aggregation and the initiation of a downstream signaling cascade. Syk is a central player in this pathway. Following receptor clustering, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the β and γ chains of FcεRI. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and its subsequent activation through phosphorylation by Lyn and autophosphorylation.

Once activated, Syk phosphorylates a number of downstream adaptor proteins and enzymes, including Linker for Activation of T cells (LAT) and Phospholipase Cγ (PLCγ). The phosphorylation of LAT is a critical step, as it creates a scaffold for the assembly of a larger signaling complex that ultimately leads to calcium mobilization, the activation of protein kinase C (PKC), and the degranulation of the mast cell. Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG activates PKC. The sustained increase in intracellular calcium is a crucial signal for the fusion of granules with the plasma membrane and the release of their contents.

Mechanism of Action of R406

R406 is an ATP-competitive inhibitor of Syk kinase activity.[1] By binding to the ATP-binding pocket of Syk, R406 prevents the transfer of phosphate (B84403) from ATP to Syk's substrates, effectively blocking its catalytic function.[1] This inhibition occurs downstream of Syk recruitment to the FcεRI complex but upstream of the phosphorylation of key signaling molecules like LAT.[2] The result is a potent and selective inhibition of the FcεRI-mediated signaling cascade, leading to a suppression of mast cell degranulation and the release of inflammatory mediators.[1][2]

Quantitative Data on the Effects of R406 in Mast Cells

The inhibitory activity of R406 on mast cell function has been quantified in numerous in vitro studies. The following tables summarize key quantitative data.

ParameterCell TypeValueReference(s)
Syk Kinase Activity Enzyme AssayKi = 30 nM[1][2]
Enzyme AssayIC50 = 41 nM[3]
Mast Cell Degranulation Primary Human Mast CellsEC50 = 56 nM[1][3]
LAD2 Human Mast Cell LineIC50 = 56 nM
Bone Marrow-Derived Mast Cells (BMMCs)EC50 = 43 nM[2]

Table 1: Inhibitory Activity of R406 on Syk Kinase and Mast Cell Degranulation

Cytokine/MediatorCell TypeR406 Concentration% InhibitionReference(s)
LTB4 BMMCs0.1 µM~90%[2]
1.0 µM~100%[2]
TNF-α BMMCs0.01 µM~75%[2]
0.1 µM~100%[2]
IL-6 BMMCs0.01 µM~80%[2]
0.1 µM~100%[2]
IL-13 BMMCs0.01 µM~90%[2]
0.1 µM~100%[2]

Table 2: R406-Mediated Inhibition of Cytokine and Leukotriene Release from IgE-Activated BMMCs

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Syk inhibitors like R406 in mast cells.

Western Blotting for Syk and LAT Phosphorylation

This protocol is used to assess the phosphorylation status of Syk and its direct substrate LAT, providing a direct measure of Syk inhibition.

a. Cell Culture and Stimulation:

  • Culture bone marrow-derived mast cells (BMMCs) or RBL-2H3 cells in appropriate media.

  • Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.

  • Wash cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).

  • Pre-incubate cells with various concentrations of R406 or vehicle control for 1 hour at 37°C.

  • Stimulate cells with DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

b. Cell Lysis:

  • Pellet the cells by centrifugation and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-LAT (e.g., Tyr191), and total LAT overnight at 4°C. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker for mast cell degranulation.

a. Cell Culture and Stimulation:

  • Seed RBL-2H3 cells or BMMCs in a 96-well plate and sensitize with anti-DNP IgE overnight.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate with R406 or vehicle for 1 hour at 37°C.

  • Stimulate with DNP-BSA for 30 minutes at 37°C.

b. Sample Collection and Lysis:

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Lyse the remaining cells in the wells with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.

c. Enzymatic Reaction:

  • In a separate 96-well plate, add an aliquot of the supernatant or cell lysate to a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding a high pH buffer (e.g., glycine (B1666218) buffer, pH 10.7).

d. Data Analysis:

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key downstream event of Syk activation.

a. Cell Preparation and Dye Loading:

  • Sensitize mast cells with IgE overnight.

  • Wash and resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM (e.g., 1-5 µM) for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove extracellular dye.

b. Pre-treatment and Stimulation:

  • Pre-incubate the dye-loaded cells with R406 or vehicle control for the desired time.

  • Place the cells in a fluorometer or on a fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Add the stimulating antigen (e.g., DNP-BSA) and record the change in fluorescence over time.

c. Data Acquisition and Analysis:

  • For ratiometric dyes like Fura-2, measure the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • The ratio of the fluorescence intensities at these two wavelengths is proportional to the intracellular calcium concentration.

  • Plot the fluorescence ratio over time to visualize the calcium mobilization profile.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

FcERI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FcERI FcεRI IgE->FcERI Cross-links Lyn Lyn FcERI->Lyn Activates Syk Syk FcERI->Syk Recruits & Activates Lyn->FcERI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates R406 R406 R406->Syk Inhibits LAT->PLCg Activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Leads to Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation Triggers

Caption: FcεRI signaling pathway in mast cells and the point of inhibition by R406.

Western_Blot_Workflow start Mast Cell Culture & Stimulation lysis Cell Lysis start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pSyk) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blotting.

Degranulation_Assay_Workflow start Mast Cell Seeding & Sensitization treatment Pre-treatment with R406 start->treatment stimulation Antigen Stimulation treatment->stimulation collection Supernatant Collection & Cell Lysis stimulation->collection reaction Enzymatic Reaction with PNAG collection->reaction measurement Absorbance Reading (405 nm) reaction->measurement calculation Calculate % Degranulation measurement->calculation

Caption: Workflow for the β-hexosaminidase degranulation assay.

Conclusion

R406, the active metabolite of fostamatinib, is a potent and selective inhibitor of Spleen Tyrosine Kinase. By targeting Syk, R406 effectively blocks the IgE-mediated FcεRI signaling cascade in mast cells, leading to the inhibition of degranulation and the release of a broad spectrum of inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel therapies for allergic and inflammatory diseases by targeting the critical role of Syk in mast cell activation. The detailed methodologies and visualizations are intended to facilitate the design and execution of experiments aimed at further elucidating the intricacies of mast cell signaling and the evaluation of novel therapeutic agents.

References

The Therapeutic Potential of R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

R916562 is a novel, orally active small molecule inhibitor targeting two key receptor tyrosine kinases implicated in cancer progression: Axl and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dually inhibiting these pathways, this compound presents a promising therapeutic strategy to simultaneously combat tumor growth, angiogenesis, and metastasis. Preclinical data demonstrate potent anti-tumor efficacy in various cancer models, positioning this compound as a compelling candidate for further oncological drug development. This document provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.

Introduction

Cancer remains a formidable challenge in modern medicine, with tumor progression, angiogenesis, and metastasis being critical hallmarks of advanced and aggressive disease. Receptor tyrosine kinases (RTKs) are crucial mediators of the signaling pathways that drive these processes, making them attractive targets for therapeutic intervention.

Axl , a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is increasingly recognized as a key driver of cancer progression and therapeutic resistance.[1] Its overexpression is observed in numerous malignancies, where it promotes cell survival, proliferation, invasion, and metastasis.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic signals induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is essential for providing tumors with the nutrients and oxygen required for their growth and dissemination.[2]

This compound was identified through high-throughput screening as a potent dual inhibitor of both Axl and VEGFR-2.[2] This dual-targeting approach offers the potential for a more comprehensive and effective anti-cancer therapy by simultaneously disrupting distinct but complementary pathways involved in tumorigenesis.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both Axl and VEGFR-2. This inhibition blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades.

Inhibition of Axl Signaling

The binding of the ligand Gas6 to Axl induces receptor dimerization and autophosphorylation, leading to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for promoting cancer cell proliferation, survival, and migration. By inhibiting Axl kinase activity, this compound effectively abrogates these pro-tumorigenic signals.

Inhibition of VEGFR-2 Signaling

VEGF binding to VEGFR-2 triggers receptor dimerization and the activation of its tyrosine kinase domain. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound's inhibition of VEGFR-2 directly counteracts these effects, leading to a reduction in tumor angiogenesis.

Quantitative Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a series of preclinical studies, demonstrating its potent anti-tumor and anti-angiogenic activity.

In Vitro Kinase Inhibition

This compound demonstrates potent and selective inhibition of Axl and VEGFR-2 kinases.

Target KinaseIC50 (nM)
Axl36[2]
VEGFR-224[2]
In Vivo Tumor Growth Inhibition

This compound has shown significant tumor growth inhibition in various xenograft models of human cancer.

Cancer ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
Human Breast Cancer XenograftThis compound85 mg/kg, b.i.d., oral, 21 days69% (statistically significant)[2]
Human Breast Cancer XenograftThis compound125 mg/kg, b.i.d., oral, 21 days83%[2]
Human Breast Cancer XenograftSunitinib (positive control)80 mg/kg, q.d., oral84%[2]
Caki-1 Human Renal Carcinoma XenograftThis compound85 mg/kg, b.i.d., oral80%[2]
Caki-1 Human Renal Carcinoma XenograftSunitinib (positive control)80 mg/kg, q.d., oral85%[2]
In Vivo Anti-Angiogenic Activity

The anti-angiogenic potential of this compound was assessed using the mouse corneal micropocket assay.

AssayTreatmentDosing ScheduleReduction in FGF-induced Neovascularization
Mouse Corneal MicropocketThis compound100 mg/kg73%[2]
Mouse Corneal MicropocketSunitinib (positive control)80 mg/kg78%[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document.

Human Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Animals: Female athymic nude mice.

  • Tumor Implantation: MDA-MB-231 cells are cultured and harvested. A suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated for oral administration and given twice daily (b.i.d.) at the specified doses. The vehicle control is administered to the control group.

  • Efficacy Endpoint: Treatment continues for a specified duration (e.g., 21 days). The primary endpoint is the percentage of tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Caki-1 Human Renal Carcinoma Xenograft Model
  • Cell Line: Caki-1 human renal clear cell carcinoma cells.

  • Animals: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Caki-1 cells are prepared and injected subcutaneously into the flank of the mice, typically with Matrigel to support initial tumor take.

  • Tumor Growth and Treatment: Similar to the breast cancer xenograft model, tumors are allowed to grow to a specified size before the initiation of treatment with this compound or a vehicle control.

  • Efficacy Assessment: Tumor volumes are monitored throughout the study to determine the extent of tumor growth inhibition.

Mouse Corneal Micropocket Assay
  • Objective: To assess in vivo angiogenesis.

  • Procedure:

    • A small pellet containing a pro-angiogenic factor (e.g., Fibroblast Growth Factor - FGF) is surgically implanted into a surgically created micropocket in the avascular cornea of an anesthetized mouse.

    • The test compound (this compound) is administered systemically (e.g., via oral gavage).

    • After a set period (typically 5-7 days), the cornea is examined under a microscope.

    • The area of new blood vessel growth sprouting from the limbal vasculature towards the pellet is quantified.

    • The percentage of reduction in neovascularization in the treated group is calculated relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Dual Inhibition of Axl and VEGFR-2 Signaling

R916562_Mechanism_of_Action cluster_axl Axl Signaling Pathway cluster_vegfr2 VEGFR-2 Signaling Pathway Gas6 Gas6 Axl Axl Receptor Gas6->Axl Binds PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Axl->MAPK_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Metastasis Invasion & Metastasis PI3K_Akt->Metastasis MAPK_ERK->Proliferation_Survival MAPK_ERK->Metastasis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_Akt_VEGF PI3K/Akt Pathway VEGFR2->PI3K_Akt_VEGF PKC PKC PLCg->PKC Endothelial_Proliferation Endothelial Cell Proliferation & Survival PKC->Endothelial_Proliferation PI3K_Akt_VEGF->Endothelial_Proliferation Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis This compound This compound This compound->Axl Inhibits This compound->VEGFR2 Inhibits

Caption: this compound dually inhibits Axl and VEGFR-2 signaling pathways.

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, Caki-1) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin Oral Administration of This compound or Vehicle Randomization->Drug_Admin Continued_Monitoring Continued Tumor Volume Measurement Drug_Admin->Continued_Monitoring Endpoint Study Endpoint (e.g., 21 days) Continued_Monitoring->Endpoint TGI_Calc Calculation of Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc Statistical_Analysis Statistical Analysis TGI_Calc->Statistical_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound is a promising dual Axl/VEGF-R2 inhibitor with demonstrated preclinical anti-tumor and anti-angiogenic activity. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential as a broad-spectrum anti-cancer agent. The robust in vivo efficacy observed in breast and renal cancer models, comparable to the established multi-kinase inhibitor sunitinib, underscores its therapeutic potential.

Future research should focus on a more detailed characterization of the downstream signaling consequences of this compound treatment in various cancer cell lines. Further preclinical studies are warranted to explore its efficacy in other Axl and/or VEGFR-2 dependent tumor types and to evaluate its potential in combination with other anti-cancer therapies. The favorable preclinical profile of this compound supports its advancement into clinical development to determine its safety and efficacy in cancer patients.

References

An In-depth Technical Guide to the Discovery and Development of the Syk Kinase Inhibitor R112 and its Pro-drug Fostamatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of the spleen tyrosine kinase (Syk) inhibitor R112 and its subsequent evolution into the FDA-approved drug Fostamatinib (B613848) (the pro-drug of the active metabolite R406). It includes detailed experimental methodologies, tabulated quantitative data, and visualizations of key biological pathways and workflows.

Introduction: Spleen Tyrosine Kinase (Syk) as a Therapeutic Target

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells.[1][2] It is a crucial mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3][4] Upon receptor engagement, Syk is activated and initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators.[2][5] This central role in immune activation makes Syk a compelling therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2][3][5] The therapeutic strategy is based on the principle that inhibiting Syk can dampen overactive or misdirected immune responses.[2]

Discovery of R112

The journey to a clinically approved Syk inhibitor began with the identification of R112. This small molecule was discovered through a cell-based high-throughput screen designed to identify compounds that could block IgE-mediated signaling in cultured human mast cells.[6] Activation of the high-affinity IgE receptor, FcεRI, on mast cells is the primary mechanism initiating the pathophysiological responses in allergic rhinitis.[6] R112 was selected for its potent ability to inhibit this pathway.[6]

Subsequent molecular characterization revealed that R112 is an ATP-competitive inhibitor of Syk kinase.[6] This discovery validated Syk as a druggable target for allergic diseases and paved the way for the development of more refined compounds.

From R112 to Fostamatinib (R788) and the Active Metabolite R406

While R112 showed promise, further development led to fostamatinib (codenamed R788), a pro-drug designed for oral administration. Fostamatinib itself is not active but is rapidly converted in the gut by alkaline phosphatases to its major active metabolite, R406 (tamatinib).[1][7][8] R406 is a potent inhibitor of Syk, binding reversibly to its ATP-binding pocket with high affinity.[9] This pro-drug strategy improves the pharmacokinetic profile of the active compound. R406 is the molecule responsible for the therapeutic effects seen in clinical trials.[1][8]

Mechanism of Action

R406, the active metabolite of fostamatinib, functions by inhibiting the kinase activity of Syk.[9] In immune cells, many activating receptors, such as Fc receptors and B-cell receptors, contain or associate with proteins that have Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[7][10]

The signaling cascade is initiated when these receptors are engaged, leading to the phosphorylation of ITAMs by Src-family kinases.[10] Syk contains two SH2 domains that bind to these phosphorylated ITAMs, leading to the recruitment and activation of Syk itself.[3][9][10] Activated Syk then phosphorylates downstream substrates, propagating the signal and leading to cellular activation, phagocytosis, and the release of inflammatory mediators.[3][10]

R406 competitively binds to the ATP pocket of Syk, preventing its kinase activity and thereby blocking this entire downstream signaling cascade.[2][9] This inhibition reduces antibody-mediated cell destruction, a key pathological mechanism in diseases like chronic immune thrombocytopenia (ITP).[7][8]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Fc Receptor (FcγR) or B-Cell Receptor (BCR) ITAM ITAM Receptor->ITAM Syk Syk ITAM->Syk Recruits & Activates ITAM->Syk Src_Kinase Src-family Kinase Src_Kinase->ITAM Phosphorylates (P) Downstream Downstream Signaling (e.g., PI3K, PLCγ) Syk->Downstream Phosphorylates (P) R406 R406 (Active Metabolite) of Fostamatinib R406->Syk INHIBITS Response Cellular Response (Phagocytosis, Cytokine Release, Cell Activation) Downstream->Response

Caption: Syk Kinase Signaling Pathway and Point of Inhibition by R406.

Preclinical Development and Key Experiments

The preclinical evaluation of R112 and R406 involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies.

Compound Assay Type Target Value Reference
R112 Kinase ActivitySykIC50 = 226 nM[11]
R112 Kinase BindingSykKi = 96 nM[6][11]
R406 Kinase ActivitySykIC50 = 41 nM[9]
R406 Kinase BindingSykKi = 30 nM[9]

Table 1: Biochemical Potency of R112 and R406 against Syk Kinase.

Compound Cell Type Assay Stimulus Value Reference
R112 Mast CellsTryptase ReleaseAnti-IgEEC50 = 353 nM[6][11]
R112 BasophilsHistamine (B1213489) ReleaseAnti-IgEEC50 = 280 nM[6][11]
R112 BasophilsHistamine ReleaseDust Mite AllergenEC50 = 490 nM[6]
R112 Mast CellsLTC4 SecretionAnti-IgEEC50 = 115 nM[11]
R112 Mast CellsTNF-α SecretionAnti-IgEEC50 = 2.01 µM[11]
R112 Mast CellsGM-CSF SecretionAnti-IgEEC50 = 1.58 µM[11]
R112 Mast CellsIL-8 SecretionAnti-IgEEC50 = 1.75 µM[11]

Table 2: Cellular Activity of R112 in Mast Cells and Basophils.

Experimental Protocols

A. Syk Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Syk kinase.

  • Methodology:

    • Recombinant human Syk kinase is incubated in a reaction buffer containing a specific peptide substrate and ATP.

    • The compound of interest (e.g., R112, R406) is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate (B84403) (³²P or ³³P) from ATP into the substrate.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

B. Mast Cell Degranulation Assay (Cell-Based)

  • Objective: To measure the compound's ability to inhibit the release of inflammatory mediators from mast cells following IgE receptor activation.

  • Methodology:

    • Cultured human mast cells (or basophils) are sensitized overnight with IgE.

    • The cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test compound (e.g., R112) for a specified time (e.g., 1 hour).

    • Degranulation is triggered by adding an antigen or an anti-IgE antibody to cross-link the FcεRI receptors.

    • After a short incubation period (e.g., 30-60 minutes), the cells are pelleted by centrifugation.

    • The supernatant is collected to measure the released mediators. For tryptase or histamine release, an ELISA or a specific enzymatic assay is used.

    • The effective concentration that inhibits 50% of the mediator release (EC50) is calculated.

Experimental_Workflow cluster_biochemical Biochemical Assay: Kinase Inhibition cluster_cellular Cell-Based Assay: Mast Cell Degranulation A1 1. Combine Recombinant Syk, Substrate, and Test Compound A2 2. Initiate reaction with ATP A1->A2 A3 3. Quantify Substrate Phosphorylation A2->A3 A4 4. Calculate IC50 A3->A4 B1 1. Sensitize Mast Cells with IgE B2 2. Pre-incubate with Test Compound B1->B2 B3 3. Trigger with Anti-IgE Antibody B2->B3 B4 4. Measure Mediator Release (e.g., Tryptase) B3->B4 B5 5. Calculate EC50 B4->B5

Caption: High-level workflow for key preclinical experiments.

Clinical Development

R112 in Allergic Rhinitis

The initial clinical application explored for a Syk inhibitor was for allergic rhinitis, leveraging the potent effect of R112 on mast cell degranulation.

  • Phase II "Park Study": An early Phase II trial demonstrated that intranasal R112 was effective and produced a statistically significant improvement in the symptoms of seasonal allergic rhinitis compared to placebo.[12][13] The onset of action was rapid, observed as early as 45 minutes after dosing.[13]

  • Subsequent Phase II Study: However, a larger, subsequent Phase II study involving 396 patients failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint.[12] These disappointing results led to the discontinuation of R112 development for this indication.[12]

Fostamatinib in Chronic Immune Thrombocytopenia (ITP)

The development focus shifted to fostamatinib for autoimmune disorders, particularly chronic ITP. ITP is an autoimmune condition where the immune system produces antibodies that mark platelets for destruction by macrophages in the spleen and liver.[7] By inhibiting Syk, fostamatinib aims to block this FcγR-mediated platelet destruction.[7][[“]]

  • Pivotal Phase III Trials (FIT-1 and FIT-2): The approval of fostamatinib was based on two identical, double-blind, placebo-controlled trials, FIT-1 (NCT02076399) and FIT-2 (NCT02076412).[7][15] These trials enrolled a total of 150 adults with persistent or chronic ITP who had an insufficient response to previous treatments.[7][15]

  • Study Design: Patients were randomized in a 2:1 ratio to receive either fostamatinib (100 mg orally twice daily, with a possible dose escalation to 150 mg twice daily) or a placebo for 24 weeks.[7][15]

  • Primary Efficacy Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of at least 50 x10⁹/L on at least four of the six visits between weeks 14 and 24.[15]

Trial Parameter Fostamatinib Group Placebo Group Reference
FIT-1 & FIT-2 (Pooled) Number of Patients10149[7][15]
Stable Platelet Response18%2%[16]
Overall Response43%14%
Dosing Initial Dose100 mg twice dailyPlacebo[15]
Dose EscalationTo 150 mg twice daily if platelet count <50 x10⁹/L after 1 monthN/A[15]

Table 3: Efficacy Results from Phase III FIT Trials for Fostamatinib in ITP.

Adverse Event Frequency in Fostamatinib Group Note Reference
DiarrheaMost Common-[7]
HypertensionMost CommonCan be a serious adverse reaction (hypertensive crisis occurred in 1% of patients)[7][15]
NauseaMost Common-[7]
DizzinessMost Common-[7]
Increased Liver EnzymesMost Common-[7]
NeutropeniaMost CommonDecreased white blood cell count[7]
Febrile NeutropeniaSerious Adverse Reaction1% of patients[15]
PneumoniaSerious Adverse Reaction1% of patients[15]

Table 4: Common and Serious Adverse Events Associated with Fostamatinib in ITP Trials.

Based on the positive results of these trials, the U.S. Food and Drug Administration (FDA) approved fostamatinib (brand name Tavalisse) on April 17, 2018, for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[15][17][18] It is considered a first-in-class medication.[7][18]

Conclusion

The development of the Syk inhibitor R112 and its successor, fostamatinib, represents a significant advancement in the treatment of autoimmune diseases. The journey from a high-throughput screen for an allergy treatment to an FDA-approved oral medication for a chronic bleeding disorder highlights the complexities and pivots common in drug development. Fostamatinib's unique mechanism of action, which directly targets the pathological process of platelet destruction in ITP, provides a valuable new therapeutic option for patients who have failed other therapies.[[“]] Ongoing research continues to explore the potential of Syk inhibition in other conditions, such as warm antibody autoimmune hemolytic anemia (AIHA).[7]

References

Investigational Studies of R112 for Allergic Rhinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent activation of mast cells. A key intracellular signaling molecule in this pathway is the Spleen tyrosine kinase (Syk). R112, an investigational Syk kinase inhibitor, was developed as a potential therapeutic agent for allergic rhinitis. This technical guide provides an in-depth overview of the investigational studies on R112, summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Syk Kinase Inhibition

R112 is a potent and reversible inhibitor of Syk kinase. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers a signaling cascade that is critically dependent on Syk kinase. By inhibiting Syk, R112 effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine (B1213489), leukotrienes, and cytokines. This targeted inhibition of a central node in the allergic inflammatory cascade formed the scientific rationale for the clinical investigation of R112 in allergic rhinitis.

Signaling Pathway of R112 in Mast Cell Inhibition

cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Syk Syk FceRI->Syk activates Downstream Downstream Signaling Syk->Downstream Mediators Mediator Release (Histamine, etc.) Downstream->Mediators R112 R112 R112->Syk inhibits

Caption: R112 inhibits Syk kinase, a critical step in the FcεRI signaling pathway in mast cells.

Preclinical Investigational Studies

In vitro studies were conducted to determine the potency and mechanism of R112.

In Vitro Efficacy Data
ParameterValueDescription
Syk Kinase Inhibition
IC50226 nMThe half maximal inhibitory concentration for Syk kinase activity.
Ki96 nMThe inhibitory constant for R112 binding to Syk kinase.
Mast Cell and Basophil Inhibition
Tryptase Release (Mast Cells) EC50353 nMThe half maximal effective concentration for inhibiting anti-IgE-mediated tryptase release.
Histamine Release (Basophils) EC50280 nMThe half maximal effective concentration for inhibiting anti-IgE-mediated histamine release.
Allergen-Induced Histamine Release (Basophils) EC50490 nMThe half maximal effective concentration for inhibiting dust mite allergen-induced histamine release.
Inhibition of Pro-inflammatory Mediators
LTC4 Secretion EC500.115 µMThe half maximal effective concentration for inhibiting leukotriene C4 secretion.
TNF-α Secretion EC502.01 µMThe half maximal effective concentration for inhibiting tumor necrosis factor-alpha secretion.
GM-CSF Secretion EC501.58 µMThe half maximal effective concentration for inhibiting granulocyte-macrophage colony-stimulating factor secretion.
IL-8 Secretion EC501.75 µMThe half maximal effective concentration for inhibiting interleukin-8 secretion.
Experimental Protocols: In Vitro Assays

Syk Kinase Inhibition Assay (General Protocol):

A biochemical assay was likely employed to determine the IC50 and Ki values. A typical protocol would involve:

  • Reagents: Recombinant human Syk kinase, a specific peptide substrate for Syk, ATP (adenosine triphosphate), and R112 at varying concentrations.

  • Procedure:

    • Syk kinase is incubated with the peptide substrate and ATP in a suitable buffer.

    • R112 is added at a range of concentrations to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioisotope labeling (e.g., ³²P-ATP) followed by autoradiography, or through antibody-based detection methods (e.g., ELISA) using a phospho-specific antibody.

  • Data Analysis: The percentage of Syk kinase inhibition is calculated for each R112 concentration, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value is determined through kinetic studies, often using the Cheng-Prusoff equation.

Mast Cell and Basophil Degranulation Assays (General Protocol):

  • Cell Culture: Human mast cells or basophils are cultured and sensitized with human IgE.

  • Stimulation: The IgE-sensitized cells are then challenged with either an anti-IgE antibody to cross-link the FcεRI receptors or a specific allergen (e.g., dust mite extract).

  • Treatment: R112 is added to the cells at various concentrations prior to or concurrently with the stimulation.

  • Mediator Release Measurement:

    • Histamine Release: The cell supernatant is collected, and the histamine concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

    • Tryptase Release: Tryptase activity in the supernatant is measured using a chromogenic substrate.

  • Data Analysis: The percentage of inhibition of mediator release is calculated for each R112 concentration, and the EC50 value is determined from the dose-response curve.

Clinical Investigational Studies: Phase II Trials

Two key Phase II clinical trials evaluated the efficacy and safety of an intranasal formulation of R112 in patients with seasonal allergic rhinitis.

Phase II "Park Study"

This study was designed to evaluate the efficacy of R112 in a naturalistic setting with high pollen exposure.

ParameterR112 GroupPlacebo Groupp-value
Number of Participants 160159-
Baseline Global Symptom Complex (GSC) Score ~18/32~18/32-
Reduction in GSC Score (AUC over 8 hours) 7.0 units5.4 units0.0005
Improvement in Individual GSC Symptoms Statistically Significant-< 0.05
  • Study Design: A double-blind, placebo-controlled, randomized study conducted over two days at two separate park locations during the spring of 2004.

  • Participant Population: 319 volunteers with a history of symptomatic seasonal allergic rhinitis.

  • Intervention: Intranasal R112 (3 mg per nostril) or a vehicle placebo administered every 4 hours for two doses.

  • Primary Outcome: The primary efficacy endpoint was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve (AUC) over an 8-hour period from baseline, between the R112 and placebo groups. The GSC scale evaluated symptoms such as sneezing, runny nose/sniffles, itchy nose, and stuffy nose, with a maximum possible score of 32.

  • Key Findings: R112 demonstrated a statistically significant improvement in the GSC score compared to placebo. A significant improvement in symptoms was observed as early as 45 minutes after dosing, with a duration of action exceeding 4 hours. Adverse effects were reported to be indistinguishable between the two groups and were clinically insignificant.

Phase II 7-Day Comparative Study

This study aimed to evaluate the efficacy of R112 over a longer duration and in comparison to an active comparator.

ParameterR112 GroupPlacebo GroupBeconase AQ® Group
Number of Participants 150 (approx.)150 (approx.)75 (approx.)
Primary Endpoint (Change in TNSS) No Statistically Significant Difference from Placebo-Superior to Placebo
  • Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (Beconase AQ® - beclomethasone) study conducted over a 7-day period.

  • Participant Population: 396 patients with a history of seasonal allergic rhinitis for at least the previous two years. The study was conducted at 25 centers across the United States.

  • Intervention: Twice-daily dosing of intranasal R112, placebo, or Beconase AQ®. The trial included a screening period where patients discontinued (B1498344) other allergy medications, followed by a placebo run-in period before randomization.

  • Primary Outcome: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. The TNSS is a scale that typically assesses five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.

  • Key Findings: In this study, R112 failed to show a statistically significant difference from placebo in improving nasal allergy symptoms, which was the primary endpoint. The active comparator, Beconase AQ®, was superior to placebo. Rigel Pharmaceuticals, the developer of R112, announced these disappointing results in December 2005.

Experimental Workflow: Phase II Clinical Trials

cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Outcome Assessment Screening Patient Screening (History of SAR) Washout Medication Washout Screening->Washout RunIn Placebo Run-in Washout->RunIn Randomization Randomization RunIn->Randomization R112 R112 Treatment Randomization->R112 Placebo Placebo Treatment Randomization->Placebo Active Active Comparator (7-day study) Randomization->Active SymptomScores Symptom Scoring (GSC or TNSS) R112->SymptomScores Safety Safety Monitoring R112->Safety Placebo->SymptomScores Placebo->Safety Active->SymptomScores Active->Safety

R916562: A Dual Axl/VEGF-R2 Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By targeting these two key signaling pathways, this compound demonstrates significant anti-angiogenic and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic agent in various cancers, including breast and renal carcinoma, with efficacy comparable to established multi-kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising dual-target inhibitor.

Chemical Structure and Properties

This compound is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is characterized by a central imidazole (B134444) core substituted with two chlorophenyl groups, a methoxy-isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Molecular Formula C30H30Cl2N4O4
SMILES CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 597.5 g/mol
logP 5.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Rotatable Bonds 6
Topological Polar Surface Area 87.8 Ų

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor progression, angiogenesis, and metastasis. The dual inhibition of these pathways is hypothesized to have a synergistic anti-cancer effect.

  • Axl Inhibition: The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival, proliferation, migration, and invasion. By inhibiting Axl, this compound can potentially block these pro-tumorigenic signals.

  • VEGF-R2 Inhibition: VEGF-R2 is the primary receptor for VEGF-A, a key driver of angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to the proliferation and migration of endothelial cells, resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by this compound directly curtails this process, leading to a reduction in tumor vascularization.

The combined blockade of Axl and VEGF-R2 signaling pathways by this compound offers a multi-pronged attack on tumor growth and dissemination, addressing both the tumor cells directly and their supportive microenvironment.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical models of breast and renal cancer, demonstrating significant efficacy both in vitro and in vivo.

Table 3: Summary of In Vitro and In Vivo Efficacy of this compound

Cancer ModelExperimental SettingTreatmentOutcome
Breast Cancer In vitroThis compound79% decrease in tumor growth
Breast Cancer Mouse Tumor XenograftOral administration of 85 mg/kg for 21 days69% inhibition of tumor growth
Breast Cancer Mouse Tumor XenograftOral administration of 125 mg/kg for 21 days83% inhibition of tumor growth
Renal Carcinoma Mouse Tumor XenograftOral administration of 85 mg/kg80% inhibition of angiogenesis

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines general protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to determine the inhibitory activity of this compound against Axl and VEGF-R2 kinases.

Methodology:

  • Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate kinase-specific peptide substrates, ATP, and the test compound (this compound).

  • Assay Procedure:

    • The kinase, substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tumor Xenograft Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Culture: Human breast or renal carcinoma cells are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

  • Angiogenesis Assessment: To assess the effect on angiogenesis, tumors can be excised, and the microvessel density can be quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound, highlighting the dual inhibition of the Axl and VEGF-R2 signaling pathways.

R916562_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Axl Axl Receptor Gas6->Axl VEGFA VEGF-A VEGFR2 VEGF-R2 VEGFA->VEGFR2 PI3K PI3K Axl->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Proliferation Metastasis mTOR->CellSurvival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Angiogenesis Angiogenesis Vascular Permeability ERK->Angiogenesis R916562_Axl This compound R916562_Axl->Axl Inhibition R916562_VEGFR2 This compound R916562_VEGFR2->VEGFR2 Inhibition

Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by this compound.

Conclusion

This compound is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor growth, survival, and angiogenesis provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the currently available information on this compound, providing a foundation for researchers and clinicians interested in exploring its full therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological profile and to translate its preclinical efficacy into clinical benefits for cancer patients.

References

Preclinical Safety and Toxicity Profile of R916562: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly accessible scientific literature and clinical trial databases, no information regarding the preclinical safety and toxicity profile of a compound designated "R916562" could be found.

Extensive searches were conducted to identify any data related to "this compound," including alternative names, chemical identifiers, and associated research programs. These efforts did not yield any specific information about this compound.

This lack of publicly available data suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect or refers to a project that is no longer under active development.

Without access to proprietary or unpublished data, it is not possible to provide an in-depth technical guide on the preclinical safety and toxicity of this compound as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and workflows cannot be fulfilled due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly, if known, for any available data.

The reversibility of R112 Syk kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reversibility of R112 Syk Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors.[1][2] Its central role in allergic and inflammatory responses has made it an attractive therapeutic target.[3][4] R112 is a small molecule inhibitor of Syk that has been investigated for the treatment of allergic rhinitis.[5][6] This technical guide provides a detailed examination of the mechanism of R112's interaction with Syk kinase, focusing on the reversible nature of its inhibition. We consolidate quantitative binding data, present detailed experimental protocols for assessing inhibition and reversibility, and illustrate the core concepts through signaling and workflow diagrams. This document also includes data on R406, the active metabolite of the approved drug Fostamatinib (Tavalisse), which is structurally and mechanistically analogous to R112 and provides further evidence for the reversible, ATP-competitive inhibition of Syk.[1][2][7][8]

Mechanism of Syk Kinase Inhibition by R112

R112 and its analogue R406 function as ATP-competitive inhibitors of spleen tyrosine kinase.[9][10][11] This mechanism involves the inhibitor binding directly to the ATP-binding pocket within the catalytic domain of the Syk enzyme.[1][2][12] By occupying this site, the inhibitor prevents the binding of ATP, the co-substrate for the phosphotransfer reaction. Consequently, Syk is unable to phosphorylate its downstream substrates, such as the Linker for Activation of T cells (LAT), effectively blocking the signal transduction cascade that leads to cellular activation, degranulation, and cytokine release.[10][11]

The inhibition is characterized as being rapid in onset and reversible.[9][10][13][14] Reversible inhibition implies a non-covalent interaction between the inhibitor and the enzyme, governed by an equilibrium of binding and dissociation. This is in contrast to irreversible inhibitors, which typically form a stable covalent bond with the target enzyme. The ATP-competitive nature of R112 and R406 is a key indicator of this reversible, non-covalent binding mechanism.[12][15]

Quantitative Data on Syk Inhibition

The potency and binding affinity of R112 and the related compound R406 for Syk kinase have been quantified through various biochemical and cellular assays. The data are summarized below for clear comparison.

Table 1: R112 Quantitative Inhibition Data

Parameter Value Assay Type Reference
Ki (Inhibitory Constant) 96 nM Biochemical Kinase Assay [9][10][13]
IC50 (Half Maximal Inhibitory Concentration) 226 nM Biochemical Kinase Assay [13][14]
EC50 (Tryptase Release, Mast Cells) 353 nM Cellular Degranulation Assay [9][10]
EC50 (Histamine Release, Basophils) 280 nM Cellular Degranulation Assay [9][10]

| EC50 (Leukotriene C4 Production) | 115 nM | Cellular Mediator Release Assay |[13] |

Table 2: R406 (Fostamatinib Active Metabolite) Quantitative Inhibition Data

Parameter Value Assay Type Reference
Ki (Inhibitory Constant) 30 nM Biochemical Kinase Assay [1][2][11][12][15]
IC50 (Half Maximal Inhibitory Concentration) 41 nM Biochemical Kinase Assay [1][2][12][15][16]

| EC50 (Degranulation, Mast Cells) | 56 - 64 nM | Cellular Degranulation Assay |[11] |

Visualizing the Mechanism and Workflows

Syk Signaling and R112 Inhibition Pathway

The following diagram illustrates the canonical Syk signaling pathway initiated by IgE receptor cross-linking and the specific point of inhibition by R112/R406.

Syk_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI Syk_inactive Syk (Inactive) FcERI->Syk_inactive Recruits Antigen Antigen IgE IgE Antigen->IgE Cross-links IgE->FcERI Binds Lyn Lyn Lyn->FcERI Phosphorylates ITAMs Syk_active Syk (Active) (p-Syk) Syk_inactive->Syk_active Activates Substrates Downstream Substrates (e.g., LAT) Syk_active->Substrates Phosphorylates ADP ADP Syk_active->ADP Signaling Signaling Cascade Substrates->Signaling Response Cellular Response (Degranulation, Cytokine Release) Signaling->Response ATP ATP ATP->Syk_active R112 R112 / R406 R112->Syk_active Inhibits (Reversible)

Caption: R112/R406 reversibly inhibits Syk by blocking the ATP binding site.

Logic of Reversible, ATP-Competitive Inhibition

This diagram explains the dynamic equilibrium at the Syk active site between the substrate (ATP) and the reversible inhibitor (R112).

Caption: R112 and ATP compete for the same binding site on the Syk enzyme.

Experimental Workflow for Kinase Inhibition Assay

The workflow for a typical in vitro biochemical assay to determine the inhibitory potency (IC50) of a compound like R112 is outlined below.

Kinase_Assay_Workflow A 1. Prepare Reagents - Recombinant Syk Enzyme - Kinase Buffer - Peptide Substrate - ATP Solution C 3. Assay Plate Setup Add Syk enzyme, substrate, and inhibitor (or DMSO control) to wells of a microplate A->C B 2. Prepare Inhibitor Dilutions Serial dilution of R112 in DMSO B->C D 4. Initiate Reaction Add ATP to all wells to start the phosphorylation reaction C->D E 5. Incubation Incubate at room temperature for a defined period (e.g., 40-60 min) D->E F 6. Stop Reaction & Detect Signal Add detection reagent (e.g., Kinase-Glo® for luminescence) E->F G 7. Data Analysis Measure signal (luminescence) and plot % inhibition vs. inhibitor concentration. Calculate IC50 value. F->G

Caption: Workflow for an in vitro biochemical assay to measure Syk inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (IC50/Ki Determination)

This protocol is designed to measure the direct inhibitory effect of R112 on recombinant Syk kinase activity.

Objective: To determine the IC50 and Ki of R112 against Syk kinase.

Materials:

  • Recombinant human Syk enzyme (catalytic domain)

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)[15]

  • Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1 or specific peptide like HS1)[15][17]

  • ATP solution

  • R112 compound dissolved in DMSO

  • Detection Reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)[17][18]

  • White, opaque 96-well microplates[17]

  • Microplate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of R112 in DMSO. Further dilute these stock solutions into the Kinase Assay Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 0.2-1%).[15]

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the Syk enzyme and peptide substrate, both diluted in Kinase Assay Buffer.

  • Inhibitor Addition: Add the diluted R112 solutions (or DMSO for control wells) to the appropriate wells. Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Kinase Reaction Initiation: Start the reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.[12]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 40-60 minutes) at room temperature.[15] Ensure the reaction is within the linear range.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to kinase activity.

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each R112 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the R112 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the mode of inhibition (ATP-competitive) and calculate the Ki, the assay is repeated with several different concentrations of both ATP and R112.[12]

Protocol 2: Mast Cell Degranulation Assay (EC50 Determination)

This cellular assay measures the functional consequence of Syk inhibition.

Objective: To determine the EC50 of R112 for inhibiting IgE-mediated mast cell degranulation.

Materials:

  • Cultured Human Mast Cells (CHMCs) or a basophil cell line (e.g., RBL-2H3)[9][18]

  • Human IgE

  • Anti-human IgE antibody (or specific allergen)

  • Cell culture medium and buffers

  • R112 compound dissolved in DMSO

  • Tryptase or Histamine detection kit (e.g., ELISA)

Procedure:

  • Cell Priming: Sensitize the mast cells by incubating them with human IgE for 24-48 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.

  • Inhibitor Incubation: Wash the primed cells to remove unbound IgE. Pre-incubate the cells with various concentrations of R112 (or DMSO control) for a specified time (e.g., 1 hour).[13]

  • Cell Stimulation: Trigger degranulation by adding an anti-human IgE antibody or a relevant allergen to cross-link the IgE-bound FcεRI receptors.[9][12]

  • Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), centrifuge the plates to pellet the cells and carefully collect the supernatant.[12]

  • Mediator Quantification: Measure the concentration of a degranulation marker, such as tryptase or histamine, in the supernatant using a suitable detection kit (e.g., ELISA).

  • Data Analysis:

    • Calculate the percent inhibition of mediator release for each R112 concentration compared to the stimulated DMSO control.

    • Plot the percent inhibition against the logarithm of the R112 concentration and fit the curve to determine the EC50 value.

Protocol 3: Washout Experiment for Reversibility Assessment

This protocol directly tests the reversibility of inhibition at the cellular level.

Objective: To demonstrate that the inhibitory effect of R112 is reversible upon its removal.

Procedure:

  • Prepare three groups of primed mast cells:

    • Group A (Control): No inhibitor treatment.

    • Group B (Inhibitor, No Wash): Treat with a high concentration of R112 (e.g., 5-10x EC50).

    • Group C (Inhibitor, Washout): Treat with the same concentration of R112 as Group B.

  • Incubation: Incubate all groups under standard conditions for 1 hour.

  • Washout Step:

    • For Group C only, gently wash the cells multiple times with fresh, warm buffer/media to remove all extracellular R112. Resuspend in fresh media.

    • For Groups A and B, perform mock washes to ensure similar handling.

  • Stimulation: Stimulate all three groups with anti-human IgE to induce degranulation.

  • Analysis: After 30-60 minutes, collect the supernatant and measure mediator release (e.g., tryptase) as described in Protocol 4.2.

Expected Results:

  • Group A (Control): High level of mediator release.

  • Group B (Inhibitor, No Wash): Very low level of mediator release, demonstrating potent inhibition.

  • Group C (Inhibitor, Washout): Mediator release should be restored to a level similar to the control group (Group A).

Conclusion

The evidence from biochemical and cellular assays consistently demonstrates that R112 is a potent, ATP-competitive, and reversible inhibitor of Syk kinase.[9][10][13][14] Its mechanism of action, shared by the clinically relevant compound R406, involves non-covalent binding to the ATP pocket of the enzyme, leading to a rapid but transient blockade of its catalytic function.[1][2][12] Understanding this reversible mode of action is critical for drug development professionals, as it influences pharmacokinetic and pharmacodynamic modeling, dosing schedules, and the potential for off-target effects. The protocols and data presented in this guide offer a comprehensive technical resource for researchers investigating Syk kinase and its inhibitors.

References

Alternative Research Applications for R406 (Fostamatinib Active Metabolite): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide explores the alternative research applications of R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk). R406 is the active metabolite of the prodrug Fostamatinib, which is clinically approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment. Fostamatinib itself is inactive and is rapidly converted to R406 in the gut by alkaline phosphatase. While the primary therapeutic action of R406 in ITP is to block Fc receptor signaling to reduce antibody-mediated platelet destruction, its mechanism of action holds significant potential for a variety of other therapeutic areas.[1][2][3]

The core function of R406 is its ATP-competitive inhibition of the Syk kinase domain.[4][5] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. It plays a key role in adaptive immunity by mediating B-cell receptor (BCR) and Fc receptor (FcR) signaling, and also participates in innate immunity through C-type lectin receptors.[4] This central role in immunoreceptor signaling makes R406 a compelling candidate for research in oncology, autoimmune disorders beyond ITP, and inflammatory conditions.

This document serves as a resource for researchers, scientists, and drug development professionals, detailing the scientific basis for these alternative applications, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Syk Inhibition

R406 binds to the ATP-binding pocket of Spleen Tyrosine Kinase, preventing the phosphorylation of downstream targets and effectively blocking the signal transduction cascade.[3][4] This action is fundamental to its approved indication and all potential alternative applications. The pathway diagram below illustrates the central role of Syk in immunoreceptor signaling and the inhibitory action of R406.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PI3K PI3K Syk->PI3K Phosphorylation Vav Vav Syk->Vav Phosphorylation Downstream Downstream Signaling (MAPK, NF-κB, etc.) PLCg2->Downstream PI3K->Downstream Vav->Downstream Response Cell Activation Proliferation Cytokine Release Downstream->Response R406 R406 R406->Syk Inhibition

Caption: R406 inhibits Syk, blocking downstream signaling from Fc and B-cell receptors.

Alternative Application: Autoimmune and Inflammatory Diseases

The role of Syk in mediating inflammation via Fc receptors makes R406 a strong candidate for treating various autoimmune diseases characterized by immune complex-driven pathology.

Rheumatoid Arthritis (RA) & ANCA-Associated Vasculitis (AAV)

In RA, immune complexes in joints activate Fcγ receptors on macrophages and mast cells, leading to the release of inflammatory cytokines. In AAV, anti-neutrophil cytoplasm antibodies (ANCAs) activate neutrophils, causing vascular inflammation.[6] Syk is essential for mediating these activation signals. Studies have shown that R406 can block these processes, reducing inflammation and tissue damage in preclinical models.[4][6]

Quantitative Data: Kinase Inhibition Profile of R406

The following table summarizes the inhibitory activity of R406 against Syk and other relevant kinases. The selectivity for Syk over other kinases is a key attribute, although off-target effects can be explored for other applications.

Kinase TargetAssay TypeIC50 Value (nM)Reference
Syk Kinase Assay41 [5]
Flt-3Kinase Assay~50[4]
RetKinase Assay~100[4]
JAK (Janus Kinase) FamilyKinase Assays>1000[7]
Adenosine A3 ReceptorBinding Assay (Ki)30[5]
Experimental Protocol: In Vitro Neutrophil Activation Assay

This protocol is representative of methods used to assess the efficacy of R406 in blocking ANCA-induced neutrophil responses.[6]

  • Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy human donors or model organisms (e.g., Wistar Kyoto rats) using density gradient centrifugation (e.g., with Polymorphprep™).

  • Cell Priming: Prime neutrophils with a pro-inflammatory cytokine such as Tumor Necrosis Factor-alpha (TNF-α, 1 ng/mL) for 15-20 minutes at 37°C. This upregulates the surface expression of ANCA antigens.

  • Inhibitor Pre-incubation: Incubate the primed neutrophils with varying concentrations of R406 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.

  • ANCA Stimulation: Stimulate the neutrophils with purified patient-derived ANCA immunoglobulin G (IgG) or a relevant monoclonal antibody for 1-4 hours.

  • Endpoint Measurement: Measure neutrophil activation endpoints, such as:

    • Reactive Oxygen Species (ROS) Production: Quantify using a fluorescent probe like dihydrorhodamine 123 and flow cytometry.

    • Degranulation: Measure the release of myeloperoxidase (MPO) or elastase into the supernatant using an ELISA.

    • Cytokine Release: Quantify IL-8 or other cytokines in the supernatant via ELISA.

  • Data Analysis: Calculate the IC50 value of R406 for the inhibition of each activation endpoint.

Alternative Application: Oncology

Syk is aberrantly expressed or activated in various hematological malignancies, particularly those of B-cell origin, where it is a crucial component of tonic BCR signaling that promotes cell survival and proliferation.

B-Cell Malignancies

In cancers like Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), tumor cells are dependent on chronic BCR signaling for survival.[4] R406 has been shown to disrupt this signaling, leading to apoptosis in malignant B-cells.[4]

Experimental Protocol: Apoptosis Assay in Lymphoma Cell Lines

This protocol outlines a method to determine the pro-apoptotic effect of R406 on Syk-dependent cancer cells.

  • Cell Culture: Culture a DLBCL cell line with known tonic BCR signaling (e.g., TMD8, HBL-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Treatment: Seed cells in 96-well plates and treat with a dose range of R406 (e.g., 0.1 to 20 µM) or vehicle control for 24, 48, and 72 hours.

  • Apoptosis Staining: Harvest the cells and stain with an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells at each concentration and time point. Determine the EC50 for apoptosis induction.

Workflow Diagram: Preclinical Oncology Study

The following diagram illustrates a typical workflow for evaluating a Syk inhibitor like R406 in a preclinical oncology setting.

cluster_invitro Cell-Based Assays cluster_invivo Animal Models start Hypothesis: Syk inhibition induces apoptosis in B-cell lymphoma invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTS) invitro->viability apoptosis Apoptosis Assay (Annexin V) invitro->apoptosis western Western Blot (pSyk, pAkt) invitro->western invivo In Vivo Studies xenograft Tumor Xenograft Model (e.g., SCID mice) invivo->xenograft analysis Data Analysis & Conclusion viability->invivo apoptosis->invivo western->invivo treatment Treat with Fostamatinib (oral gavage) xenograft->treatment measurement Measure Tumor Volume & Survival treatment->measurement measurement->analysis

Caption: A typical preclinical workflow for evaluating the anti-cancer efficacy of R406.

Other Potential Research Areas

The inhibitory profile of R406 suggests additional avenues for investigation:

  • NLRP3 Inflammasome Modulation: R406 has been shown to selectively block Syk-dependent NLRP3 inflammasome activation in response to fungal pathogens like C. albicans, but not by bacterial toxins.[4] This suggests a role in studying and potentially treating specific fungal-driven inflammatory responses.

  • Mast Cell-Mediated Diseases: Syk is the primary kinase downstream of FcεRI in mast cells. Inhibition by R406 could be explored in allergic diseases, such as urticaria.[8]

  • Neuroinflammation: Microglia, the resident immune cells of the brain, express Syk. Investigating the role of R406 in models of neuroinflammatory diseases like Alzheimer's or multiple sclerosis could be a novel research direction.

R406 (the active metabolite of Fostamatinib) is a well-characterized, potent inhibitor of Spleen Tyrosine Kinase. While its clinical use is established in chronic ITP, its fundamental role in blocking immunoreceptor signaling provides a strong rationale for its investigation in a host of other diseases. The data and protocols presented in this guide offer a starting point for researchers to explore its potential in autoimmune diseases, B-cell malignancies, and other inflammatory conditions. The selectivity profile and oral bioavailability of its prodrug make R406 a valuable tool for both basic research and translational drug development.

References

The Impact of Spleen Tyrosine Kinase Inhibition on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Fostamatinib (B613848) and its Active Metabolite R406

For Researchers, Scientists, and Drug Development Professionals

Initial Search Disclaimer: This technical guide was initially intended to focus on the compound R916562. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound with this identifier. Therefore, this guide will focus on a well-characterized and clinically relevant Spleen Tyrosine Kinase (Syk) inhibitor, Fostamatinib (R788), and its active metabolite, R406. Fostamatinib serves as an exemplary agent to illustrate the effects of Syk inhibition on downstream signaling pathways.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of hematopoietic cells, including B cells, mast cells, macrophages, and neutrophils.[1][2][3] It is a crucial mediator of signaling downstream of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1][4][5] Upon receptor engagement and activation by stimuli like immune complexes, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This interaction leads to the activation of Syk's kinase activity, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][6]

Fostamatinib (R788) and its Active Metabolite R406

Fostamatinib is an orally administered prodrug that is rapidly converted to its active metabolite, R406, in the intestine.[1] R406 is a potent and selective ATP-competitive inhibitor of Syk.[2][5] By binding to the ATP-binding pocket of Syk, R406 effectively blocks its kinase activity, thereby abrogating the downstream signaling cascades that are dependent on Syk.[2][5] Fostamatinib is the first FDA-approved Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[7][8][9] Its mechanism of action in ITP involves reducing antibody-mediated platelet destruction by inhibiting Syk-dependent signaling in macrophages.[1][8]

Impact of R406 on Downstream Signaling Pathways

Inhibition of Syk by R406 has profound effects on multiple downstream signaling pathways. The primary consequence is the blockade of phosphorylation of key adaptor proteins and enzymes that are direct or indirect substrates of Syk. This disruption prevents the assembly of signaling complexes and the propagation of the activation signal.

Key downstream pathways affected by R406 include:

  • Phospholipase C Gamma 2 (PLCγ2) Pathway: Syk-mediated phosphorylation of PLCγ2 is a critical step in immunoreceptor signaling. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, respectively. R406 effectively inhibits the phosphorylation of PLCγ2.[10][11][12]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. Syk can activate this pathway through various intermediates. R406 has been shown to inhibit the activation of Akt (also known as protein kinase B).[11][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Syk activation leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These pathways regulate gene expression, cell proliferation, and inflammatory responses. R406 has been demonstrated to inhibit the phosphorylation of ERK and p38.[11][13]

  • Nuclear Factor-κB (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Syk activity contributes to the activation of NF-κB. Fostamatinib treatment has been shown to reduce the expression of NF-κB target genes.[14][15]

  • Signal Transducer and Activator of Transcription (STAT) Pathway: Recent studies have indicated that fostamatinib can also inhibit the phosphorylation of STAT1 and STAT3, suggesting a broader anti-inflammatory effect beyond the classical Syk-dependent pathways.[7][16]

Quantitative Data on the Inhibition of Syk and Downstream Targets by R406

The following tables summarize the quantitative data on the inhibitory activity of R406 against Syk and various downstream signaling components.

InhibitorTargetAssay TypeSystemIC50 / Ki ValueReference(s)
R406SykKinase Activity AssayIsolated EnzymeKi = 30 nM[5]
R406SykKinase Activity AssayIsolated EnzymepIC50 > 8.5[17]
R406DegranulationTryptase Release AssayCultured Human Mast CellsEC50 = 56 nM[13][18]
R406TNF-α ReleaseELISARA Synovial Membrane CellsIC50 ≈ 1 µM[19]
R406IL-6 ReleaseELISARA Synovial Membrane CellsIC50 ≈ 1 µM[19]
R406IL-8 ReleaseELISARA Synovial Membrane CellsIC50 ≈ 1 µM[19]

Table 1: Inhibitory Activity of R406 on Syk and Cellular Functions.

InhibitorDownstream Target (Phosphorylation)Cell Type / SystemEffectReference(s)
R406PLCγ2Human PlateletsInhibition of phosphorylation[10][20]
R406LATHuman Platelets, Mast CellsInhibition of phosphorylation[13]
R406SLP-76Human PlateletsInhibition of phosphorylation[12]
R406BTKChronic Lymphocytic Leukemia CellsReduction in phosphorylation[14]
R406AktHuman PlateletsInhibition of activation
R406ERKChronic Lymphocytic Leukemia CellsReduction in phosphorylation[15]
R406p38 MAPKHuman PlateletsInhibition of activation[11]
FostamatinibSTAT1 / STAT3Peritoneal MacrophagesSelective blocking of phosphorylation[7][16]

Table 2: Effect of R406/Fostamatinib on the Phosphorylation of Downstream Signaling Molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Syk inhibitors on downstream signaling pathways.

In Vitro Syk Kinase Assay (Luminescent)

This assay measures the kinase activity of purified Syk enzyme by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Syk kinase (e.g., from Promega or BPS Bioscience)[21][22]

  • Syk Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[21]

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • R406 or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of R406 in DMSO and then dilute in Syk Kinase Buffer.

  • In a 96-well plate, add 5 µl of the diluted R406 or vehicle (DMSO control).

  • Add 10 µl of a solution containing the Syk enzyme and substrate peptide in Syk Kinase Buffer.

  • Initiate the kinase reaction by adding 10 µl of ATP solution in Syk Kinase Buffer. The final reaction volume is 25 µl.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[21]

  • Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[23]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each R406 concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Downstream Proteins

This technique is used to detect the phosphorylation status of specific proteins in cell lysates following treatment with a Syk inhibitor.

Materials:

  • Cell line of interest (e.g., human platelets, macrophage cell line)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-IgG, collagen-related peptide)

  • R406 or other test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., phospho-PLCγ2, total PLCγ2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere or equilibrate.

  • Pre-incubate the cells with various concentrations of R406 or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.

Visualizations: Signaling Pathways and Experimental Workflows

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling Receptor FcR / BCR ITAM ITAM Syk Syk ITAM->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 PI3K PI3K Syk->PI3K MAPK MAPK (ERK, p38) Syk->MAPK STAT STAT1/3 Syk->STAT R406 R406 (Fostamatinib) R406->Syk Inhibition Cellular_Response Cellular Response (Inflammation, Proliferation, Phagocytosis) PLCg2->Cellular_Response PI3K->Cellular_Response NFkB NF-κB MAPK->NFkB NFkB->Cellular_Response STAT->Cellular_Response

Caption: Syk Signaling Pathway and Inhibition by R406.

Western_Blot_Workflow Start Cell Culture Inhibitor_Treatment Pre-incubation with R406 Start->Inhibitor_Treatment Stimulation Agonist Stimulation Inhibitor_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-PLCγ2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection End Data Analysis Detection->End

Caption: Western Blotting Experimental Workflow.

Conclusion

The Syk inhibitor Fostamatinib, through its active metabolite R406, effectively attenuates downstream signaling pathways crucial for various cellular responses in hematopoietic cells. By inhibiting the kinase activity of Syk, R406 prevents the phosphorylation and activation of key signaling molecules such as PLCγ2, BTK, Akt, and MAPKs, and also impacts the NF-κB and STAT signaling pathways. This comprehensive inhibition of pro-inflammatory and cell survival signals underlies its therapeutic efficacy in autoimmune diseases like ITP. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Syk in health and disease and to evaluate the efficacy of novel Syk inhibitors.

References

Methodological & Application

R112 Syk Inhibitor: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its involvement in cellular proliferation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of diseases characterized by dysregulated immune responses, such as autoimmune diseases, hematological malignancies, and allergic conditions.[1] R112 is a potent and reversible ATP-competitive inhibitor of Syk kinase.[2][3] It is the active metabolite of Fostamatinib (commercially known as Tavalisse®), a prodrug approved for the treatment of chronic immune thrombocytopenia (ITP).[4][5] In vitro, R112 has demonstrated the ability to block Fc receptor and B-cell receptor (BCR) signaling, leading to the inhibition of downstream cellular responses.[6][7]

These application notes provide detailed protocols for utilizing the R112 Syk inhibitor in cell culture experiments to assess its effects on cell viability, apoptosis, and Syk signaling pathways.

Mechanism of Action

R112 functions by binding to the ATP-binding pocket of Syk, thereby preventing its phosphorylation and subsequent activation.[1][6] This inhibition disrupts multiple downstream signaling cascades. In immune cells, activation of receptors like the B-cell receptor (BCR) or Fc receptors leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. Syk is recruited to these phosphorylated ITAMs, leading to its own activation and the subsequent phosphorylation of downstream targets. These targets include phospholipase C gamma (PLCγ), which ultimately results in the activation of transcription factors like NF-κB and NFAT, driving cellular responses such as proliferation, survival, and cytokine release.[1] R112 effectively abrogates these Syk-dependent signaling events.[7]

Data Presentation

The following table summarizes the quantitative data on the activity of R112 and its prodrug's active metabolite, R406, from various in vitro and cell-based assays.

ParameterInhibitorValueCell Line/SystemReference
IC50 R112226 nMSyk kinase activity[3]
Ki R11296 nMSyk kinase[2][3]
EC50 R112353 nMTryptase release (anti-IgE stimulated mast cells)[2]
EC50 R112280 nMHistamine release (anti-IgE stimulated basophils)[2]
EC50 R112490 nMHistamine release (allergen-stimulated basophils)[2]
EC50 R112115 nMLTC4 secretion[3]
EC50 R1122.01 µMTNF-α secretion[3]
EC50 R1121.58 µMGM-CSF secretion[3]
EC50 R1121.75 µMIL-8 secretion[3]
Apoptosis Induction R4061 µM - 4 µMDLBCL cell lines (96h treatment)[8]
Cell Viability Reduction R406~30%SU-DHL-1 and SR-786 cells[1]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of the R112 Syk inhibitor on the viability and proliferation of cultured cells.

Materials:

  • R112 Syk inhibitor

  • Cell line of interest (e.g., SU-DHL-1, SR-786, various DLBCL or neuroblastoma cell lines)[1][9]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent

  • DMSO (for stock solution preparation)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at the appropriate wavelength (490 nm for MTS)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and dilute the cells to a seeding density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.[10]

    • Include wells with media only for background control.

    • For adherent cells, allow them to attach overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of R112 in DMSO.

    • Perform serial dilutions of R112 in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[11]

    • Include a vehicle control (DMSO at the same final concentration as the highest R112 concentration, typically ≤ 0.1%).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTS/MTT Assay:

    • Add 20 µL of MTS reagent to each well.[11]

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2.[11]

    • Measure the absorbance at 490 nm using a plate reader.[11]

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells.

    • Plot the percentage of cell viability against the logarithm of the R112 concentration.

    • Use non-linear regression analysis to determine the IC50 value.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with the R112 Syk inhibitor using flow cytometry.

Materials:

  • R112 Syk inhibitor

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere (if applicable).

    • Treat cells with the desired concentrations of R112 (e.g., 1-10 µM) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).[1][8]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, carefully collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[12] Combine the detached cells with the supernatant.

    • Wash the collected cells twice with cold PBS by centrifugation.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10]

    • Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Set up compensation and quadrants using unstained, Annexin V only, and PI only controls.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for Syk Pathway Analysis

This protocol is for analyzing the phosphorylation status of Syk and its downstream targets in response to R112 treatment.

Materials:

  • R112 Syk inhibitor

  • Cell line of interest

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ, anti-PLCγ, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with R112 (e.g., 1-10 µM) for a specific duration (e.g., 30 minutes to 24 hours).[3][13]

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualization

Syk_Signaling_Pathway Syk Signaling Pathway and R112 Inhibition BCR_FcR BCR / Fc Receptor ITAM ITAM BCR_FcR->ITAM Ligand Binding Src_Kinase Src-Family Kinase ITAM->Src_Kinase pITAM p-ITAM Src_Kinase->pITAM Phosphorylation Syk Syk pITAM->Syk pSyk p-Syk (Active) Syk->pSyk Autophosphorylation PLCg PLCγ pSyk->PLCg R112 R112 Inhibitor R112->pSyk Inhibition pPLCg p-PLCγ PLCg->pPLCg Phosphorylation Downstream Downstream Signaling (Ca2+ mobilization, MAPK, NF-κB) pPLCg->Downstream Response Cellular Responses (Proliferation, Survival, Cytokine Release) Downstream->Response

Caption: R112 inhibits the autophosphorylation and activation of Syk.

Experimental_Workflow General Experimental Workflow for R112 Syk Inhibitor Start Start: Cell Culture Treatment Treat cells with R112 (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western Western Blotting (Syk pathway analysis) Treatment->Western Data_Viability Analyze IC50 Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Data_Western Analyze Protein Phosphorylation Western->Data_Western Conclusion Conclusion Data_Viability->Conclusion Data_Apoptosis->Conclusion Data_Western->Conclusion

Caption: Workflow for evaluating R112's effects on cultured cells.

References

Application Notes and Protocols for Determining the Optimal Concentration of a Novel Kinase Inhibitor R916562 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The determination of the optimal concentration of a novel compound is a critical first step in in vitro research and drug discovery. This document provides detailed application notes and protocols for characterizing the activity of a hypothetical novel kinase inhibitor, R916562, in various in vitro assays. The primary goal is to establish the effective concentration range and the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a receptor tyrosine kinase (RTK) that, upon activation by its ligand, initiates downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1] Aberrant activation of these pathways is a common feature of many cancers.

Below is a diagram illustrating the hypothesized signaling pathway targeted by this compound.

R916562_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 2. Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment 3. Treat cells with This compound dilutions Incubation_24h_1->Compound_Treatment Incubation_72h 4. Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition 5. Add MTT solution Incubation_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

R916562 solubility and stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and assessing the long-term stability of R916562 when stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound, chemically known as 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide, is a small molecule of interest in drug discovery.[1] Accurate concentration and stability of stock solutions are paramount for reliable in vitro and in vivo studies. DMSO is a common solvent for such compounds due to its high solubilizing capacity.[2][3][4] However, factors such as water content, storage temperature, and freeze-thaw cycles can impact the stability of compounds in DMSO over time.[5][6] These notes provide standardized procedures to mitigate these risks.

Quantitative Data Summary

While specific long-term stability data for this compound in DMSO is not publicly available, the following tables provide a template for recording experimentally determined solubility and stability data. General studies on small molecules suggest that storage at lower temperatures (-20°C or -80°C) significantly enhances long-term stability.[7][8]

Table 1: Solubility of this compound in DMSO

ParameterValueUnitMethod
Maximum SolubilityUser Determinedmg/mLKinetic Solubility Assay
Molar ConcentrationUser DeterminedM(Calculated)
Observationse.g., Clear solution, precipitation-Visual Inspection

Table 2: Long-Term Stability of this compound in DMSO (Example Template)

Storage TemperatureTime PointPurity (%) by HPLCConcentration (mM)Observations
-20°C Initial (T=0)
3 Months
6 Months
1 Year
2 Years
-80°C Initial (T=0)
3 Months
6 Months
1 Year
2 Years
4°C Initial (T=0)
1 Month
3 Months
Room Temp. Initial (T=0)
1 Week
1 Month

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in DMSO

This protocol provides a rapid assessment of the solubility of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettors and sterile tips

  • Nephelometer or spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, precise volume of each DMSO-R916562 solution to an aqueous buffer (e.g., PBS) to a final DMSO concentration of ≤1%.

  • Mix vigorously for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each solution using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a spectrophotometer.

  • The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility limit.

Protocol for Long-Term Storage of this compound in DMSO

Proper storage is critical to maintain the integrity of this compound stock solutions.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the accurately weighed this compound in the appropriate volume of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and water absorption.[9]

  • Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (up to several years).[8] Avoid storing DMSO solutions at 4°C for extended periods, as this can lead to degradation.

Protocol for Assessing the Stability of this compound in DMSO

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the purity of this compound over time.

Materials:

  • Aliquots of this compound in DMSO stored under different conditions (as per Protocol 3.2)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Reference standard of this compound

Procedure:

  • At each designated time point, retrieve one aliquot from each storage condition.

  • Thaw the aliquot at room temperature.

  • Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase.

  • Analyze the sample by HPLC using a validated method.

  • Determine the purity of this compound by calculating the peak area of the parent compound relative to the total peak area of all components in the chromatogram.

  • Compare the purity at each time point to the initial (T=0) purity to assess degradation.

Signaling Pathway and Experimental Workflow Diagrams

While the specific signaling pathway for this compound is not definitively established in the provided search results, its chemical structure as a piperazine (B1678402) derivative suggests potential interaction with various signaling pathways. Piperazine-containing compounds have been investigated as inhibitors of the Reelin signaling pathway, which is involved in neuronal migration and synaptic plasticity.[3][10][11][12][13] The following diagram illustrates a simplified, hypothetical Reelin signaling pathway that could be modulated by a piperazine derivative like this compound.

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR Receptors Reelin->ApoER2_VLDLR Dab1 Dab1 ApoER2_VLDLR->Dab1 This compound This compound (Hypothetical Inhibitor) This compound->ApoER2_VLDLR Inhibition SFK Src Family Kinases (Src, Fyn) Dab1->SFK PI3K PI3K SFK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuronal_Migration Neuronal Migration & Synaptic Plasticity mTOR->Neuronal_Migration Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: this compound Powder & Anhydrous DMSO prepare_stock Prepare Stock Solution (e.g., 10 mM) start->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 store_4 Store at 4°C aliquot->store_4 store_rt Store at Room Temp aliquot->store_rt timepoint Retrieve Aliquots at Time Points (T=0, 1, 3, 6... months) store_neg20->timepoint store_neg80->timepoint store_4->timepoint store_rt->timepoint hplc Analyze by HPLC timepoint->hplc data_analysis Determine Purity & Concentration hplc->data_analysis end End: Stability Report data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Syk Phosphorylation using the Inhibitor R406

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells. It is a key mediator of signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor engagement, Syk is recruited to the cell membrane and activated through phosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders and hematological malignancies, making it an attractive target for therapeutic intervention.

This document provides a detailed protocol for the analysis of Syk phosphorylation at its activating tyrosine residues (Tyr525/526) using Western blotting. The protocol includes the use of R406, a potent and selective ATP-competitive inhibitor of Syk, as a tool to investigate the inhibition of Syk signaling pathways. R406 is the active metabolite of the prodrug Fostamatinib (B613848).[1][2][3][4]

Signaling Pathway of Syk and Inhibition by R406

Syk is activated downstream of various immunoreceptors. Upon ligand binding and receptor clustering, Src-family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) in the cytoplasmic tails of the receptors. Syk, via its tandem SH2 domains, binds to these phosphorylated ITAMs, leading to a conformational change and subsequent autophosphorylation at multiple tyrosine residues, including those in the activation loop (Tyr525/526), which is critical for its full enzymatic activity. Activated Syk then phosphorylates a range of downstream substrates, propagating the signal. R406 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of Syk, thereby preventing the phosphorylation of Syk and its downstream targets.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Src_Kinase Src_Kinase Receptor->Src_Kinase 2. Receptor Clustering Syk_inactive Syk (inactive) Receptor->Syk_inactive 4. Syk Recruitment Src_Kinase->Receptor 3. ITAM Phosphorylation pSyk_active p-Syk (active) (pY525/526) Syk_inactive->pSyk_active 5. Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) pSyk_active->Downstream_Signaling 6. Substrate Phosphorylation R406 R406 R406->Syk_inactive Inhibition Ligand Ligand Ligand->Receptor 1. Ligand Binding Western_Blot_Workflow start Start: Cell Culture & Treatment lysis 1. Cell Lysis start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-p-Syk / anti-Syk) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

References

Application Note: R112 as a Potent Inhibitor of Human Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses.[1] Upon activation, typically through the cross-linking of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators, including histamine, proteases, lipid mediators, and cytokines.[2][3] This cascade of events is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[4][5] Spleen tyrosine kinase (Syk) is a pivotal intracellular signaling molecule that orchestrates the downstream events following FcεRI aggregation.[1][4] R112 is a small molecule inhibitor that has been identified as a potent, reversible, and ATP-competitive inhibitor of Syk kinase.[6][7] This application note details the use of R112 in a human mast cell screening model to effectively block IgE-mediated activation.

Mechanism of Action

R112 targets and inhibits the activity of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of the FcεRI receptor in mast cells.[6][8] In the canonical pathway, the cross-linking of IgE bound to FcεRI by an allergen leads to the activation of Lyn, a Src family kinase, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ chains of FcεRI. This phosphorylation creates docking sites for Syk, which, upon binding, becomes activated and phosphorylates downstream adaptor molecules such as Linker for Activated T cells (LAT).[1] This phosphorylation cascade ultimately leads to an increase in intracellular calcium, triggering mast cell degranulation, as well as the synthesis and release of lipid mediators and cytokines.[1] R112 acts by competitively binding to the ATP pocket of Syk, thereby preventing its kinase activity and halting the entire downstream signaling cascade.[6] This results in the complete abrogation of all three major mast cell effector functions: degranulation, lipid mediator production, and cytokine synthesis.[6]

Data Presentation

The inhibitory effects of R112 on various aspects of mast cell and basophil activation are summarized in the tables below. The data demonstrates a dose-dependent inhibition of mediator release and potent inhibition of Syk kinase activity.

Table 1: Inhibitory Activity of R112 on Mast Cell and Basophil Degranulation

Cell TypeStimulusMediator MeasuredEC50 (nmol/L)Reference
Human Mast CellsAnti-IgETryptase353[6]
Human BasophilsAnti-IgEHistamine280[6]
Human BasophilsDust Mite AllergenHistamine490[6]

Table 2: Inhibitory Activity of R112 on Mediator Production in Human Mast Cells

MediatorEC50 (µM)Reference
Leukotriene C4 (LTC4)0.115[7]
Tumor Necrosis Factor-α (TNF-α)2.01[7]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)1.58[7]
Interleukin-8 (IL-8)1.75[7]

Table 3: Kinase Inhibition Profile of R112

KinaseInhibition Constant (Ki) (nmol/L)IC50 (nM)Reference
Spleen Tyrosine Kinase (Syk)96226[6][7]

Mandatory Visualizations

R112_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Recruits & Activates LAT LAT Syk->LAT Phosphorylates Downstream Downstream Signaling LAT->Downstream Mediators Degranulation Lipid Mediators Cytokines Downstream->Mediators Leads to R112 R112 R112->Syk Inhibits

Caption: R112 inhibits the IgE-mediated mast cell activation pathway.

Experimental_Workflow start Start culture Culture Human Mast Cells start->culture sensitize Sensitize cells with IgE culture->sensitize preincubate Pre-incubate with R112 (or vehicle control) sensitize->preincubate stimulate Stimulate with anti-IgE or allergen preincubate->stimulate incubate Incubate for degranulation and mediator release stimulate->incubate collect Collect supernatant and cell lysate incubate->collect assay Perform mediator assays (e.g., β-hexosaminidase, ELISA) collect->assay analyze Analyze data and determine EC50 assay->analyze end_node End analyze->end_node

Caption: Workflow for screening R112 in a human mast cell model.

Experimental Protocols

Human Mast Cell Culture
  • Cell Line: Human mast cell lines such as LAD2 or primary human mast cells derived from CD34+ cord blood or bone marrow progenitors can be used.[9][10]

  • Culture Medium: For LAD2 cells, use StemPro-34 SFM supplemented with 100 ng/mL recombinant human stem cell factor (rhSCF), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Cell density should be maintained between 0.2 x 10^6 and 1 x 10^6 cells/mL.

Mast Cell Sensitization and R112 Treatment
  • Sensitization: To sensitize the mast cells, incubate them overnight with 100-500 ng/mL of human IgE in the culture medium.[11]

  • Cell Preparation: After sensitization, wash the cells twice with a buffer such as Tyrode's buffer or HEPES-buffered saline containing 0.04% BSA to remove unbound IgE.[11][12] Resuspend the cells in the same buffer at a concentration of 1-2 x 10^6 cells/mL.

  • R112 Treatment: Prepare a stock solution of R112 in DMSO and make serial dilutions in the assay buffer. The final DMSO concentration should not exceed 0.1%. Pre-incubate the sensitized mast cells with various concentrations of R112 (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.[7]

Mast Cell Activation and Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from standard β-hexosaminidase release assays.[11][12][13]

  • Stimulation: Following pre-incubation with R112, stimulate the mast cells by adding an optimal concentration of anti-human IgE antibody or a specific allergen.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes to allow for degranulation.[11]

  • Stopping the Reaction: Stop the degranulation reaction by placing the plate on ice for 5 minutes.

  • Sample Collection: Centrifuge the plate at 200 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: To determine the total cellular β-hexosaminidase content, lyse the remaining cell pellets with 0.1-0.5% Triton X-100.

  • Enzymatic Assay:

    • In a new 96-well plate, add a portion of the collected supernatant or cell lysate to each well.

    • Add the substrate solution, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the enzymatic reaction by adding a stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10).

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Plot the percentage of inhibition of β-hexosaminidase release against the concentration of R112 to determine the EC50 value.

Cytokine and Leukotriene Measurement
  • Sample Collection: For cytokine and leukotriene analysis, stimulate the mast cells as described above, but for a longer duration (e.g., 4-24 hours).

  • Measurement: Collect the cell-free supernatants and measure the concentration of specific cytokines (e.g., TNF-α, IL-8, GM-CSF) and leukotrienes (e.g., LTC4) using commercially available ELISA or EIA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of mediator release for each R112 concentration and determine the respective EC50 values.

Conclusion

R112 is a highly effective inhibitor of IgE-mediated human mast cell activation. Its potent and complete blockade of degranulation, lipid mediator production, and cytokine synthesis makes it an invaluable tool for studying mast cell biology and a promising therapeutic candidate for allergic diseases. The protocols outlined in this application note provide a robust framework for screening and characterizing the effects of R112 and other potential mast cell inhibitors in a human mast cell model.

References

Application Notes and Protocols: Dose-Dependent Inhibition of Tryptase and Histamine Release by APC366

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell degranulation, a critical event in allergic and inflammatory responses, results in the release of a myriad of potent mediators, including histamine (B1213489) and the serine protease tryptase. Tryptase, the most abundant protein in mast cell secretory granules, has been identified as a key player in the pathophysiology of conditions such as asthma and allergic rhinitis. It exerts its effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2), leading to bronchoconstriction, inflammation, and tissue remodeling.[1][2] Consequently, the inhibition of tryptase presents a promising therapeutic strategy for mast cell-mediated diseases.

APC366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[3][4] By targeting tryptase, APC366 effectively blocks its enzymatic activity, thereby preventing the downstream signaling cascades that contribute to inflammatory processes.[1] These application notes provide a comprehensive overview of APC366, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its application in research settings.

Mechanism of Action

Upon activation, mast cells release tryptase into the extracellular milieu. Tryptase then cleaves and activates PAR-2, a G-protein coupled receptor present on various cell types, including endothelial, epithelial, and smooth muscle cells.[1] This activation initiates signaling pathways that contribute to the inflammatory response. APC366 inhibits this process by binding to the active site of tryptase, preventing it from cleaving and activating PAR-2.[1][5] This blockade of the tryptase/PAR-2 signaling axis is central to the anti-inflammatory effects of APC366.[2]

Data Presentation: Quantitative Analysis of APC366 Inhibition

The inhibitory potency of APC366 has been characterized in various in vitro and preclinical models. The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Inhibitory Activity of APC366 against Human Tryptase

ParameterValueEnzyme SourceReference
IC501400 ± 240 nMHuman Tryptase[1][5][6][7]
Ki530 nMHuman Tryptase[1][5][6][7]
Ki7.1 µMMast Cell Tryptase[1][3][5][8][9]

Note: Discrepancies in reported Ki values may be attributed to different experimental conditions.

Table 2: Preclinical Efficacy of APC366 in an Allergic Sheep Model

ModelTreatment RegimenKey FindingsReference
Allergen-Induced Airway and Inflammatory Responses9 mg/3 ml H₂O via aerosolSignificantly inhibited the late-phase bronchoconstriction (38 ± 6% of control, p < 0.05) and slightly decreased the peak early response.[6][7]

Experimental Protocols

Detailed methodologies for key experiments involving APC366 are provided below. These protocols are synthesized from publicly available information and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Tryptase Inhibition Assay

This assay determines the inhibitory activity of APC366 on purified mast cell tryptase.

Materials:

  • Purified mast cell tryptase

  • APC366

  • Chromogenic or fluorogenic tryptase substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of APC366 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of APC366 in the assay buffer to generate a range of concentrations.

  • To each well of a 96-well plate, add a fixed amount of purified mast cell tryptase.

  • Add the various concentrations of APC366 to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[3]

  • Initiate the enzymatic reaction by adding the tryptase substrate to each well.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Collect kinetic readings at regular intervals.

  • Calculate the rate of substrate hydrolysis for each concentration of APC366.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Protocol 2: Mast Cell Histamine Release Assay

This protocol assesses the effect of APC366 on histamine release from activated mast cells.[3]

Materials:

  • Mast cell line (e.g., LAD2) or primary mast cells

  • APC366

  • Mast cell activating agent (e.g., anti-IgE, substance P)

  • Suitable cell culture medium or buffer (e.g., Tyrode's buffer)

  • Histamine ELISA kit

  • 96-well V-bottom plates

  • Centrifuge

Procedure:

  • Culture mast cells to the desired density.

  • Wash the cells and resuspend them at a concentration of 1 x 10⁶ cells/mL.[3]

  • Pre-incubate the cells with various concentrations of APC366 (and a vehicle control) for 30 minutes at 37°C.[3][10]

  • Add the mast cell activating agent to induce degranulation.

  • Incubate for 30-60 minutes at 37°C.[3]

  • Stop the reaction by placing the plate on ice.[3]

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[3]

  • Carefully collect the supernatant containing the released histamine.

  • Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of histamine release relative to positive (lysed cells) and negative (unstimulated cells) controls.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

APC366 Mechanism of Action cluster_mast_cell Mast Cell cluster_extracellular Extracellular Space MastCell Mast Cell Degranulation Tryptase Tryptase Release MastCell->Tryptase Activation PAR2 PAR-2 Receptor Tryptase->PAR2 Cleavage & Activation APC366 APC366 APC366->Tryptase Inhibition Inflammation Inflammatory Response (e.g., Histamine Release) PAR2->Inflammation

Caption: APC366 inhibits tryptase, preventing PAR-2 activation and subsequent inflammation.

Tryptase Inhibition Assay Workflow start Start prepare_reagents Prepare APC366 Dilutions & Tryptase Solution start->prepare_reagents pre_incubate Pre-incubate Tryptase with APC366 (37°C, 30 min) prepare_reagents->pre_incubate add_substrate Add Tryptase Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure analyze Calculate Reaction Rates & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory activity of APC366 on tryptase.

Histamine Release Assay Workflow start Start prepare_cells Prepare Mast Cell Suspension (1x10^6 cells/mL) start->prepare_cells pre_incubate_inhibitor Pre-incubate Cells with APC366 (37°C, 30 min) prepare_cells->pre_incubate_inhibitor activate_cells Add Activating Agent (e.g., anti-IgE) pre_incubate_inhibitor->activate_cells incubate_activation Incubate (37°C, 30-60 min) activate_cells->incubate_activation stop_reaction Stop Reaction (on ice) incubate_activation->stop_reaction centrifuge Centrifuge (400xg, 5 min) stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify_histamine Quantify Histamine (ELISA) collect_supernatant->quantify_histamine end End quantify_histamine->end

Caption: Workflow for assessing the effect of APC366 on mast cell histamine release.

References

Application Notes and Protocols for Measuring R916562 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R916562 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase critical for signal transduction in various hematopoietic cells. Syk plays a central role in immunoreceptor signaling, including the B-cell receptor (BCR) pathway, making it a key therapeutic target for autoimmune diseases and hematological malignancies.[1][2] Upon receptor activation, Syk is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and subsequently phosphorylates downstream substrates, initiating signaling cascades that control cell proliferation, survival, and differentiation.[1][3][4][5] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its impact on cell viability, apoptosis, and its direct inhibitory effect on the Syk signaling pathway.

I. This compound Efficacy Data (Representative)

The following tables summarize representative quantitative data for Syk inhibitors analogous to this compound, demonstrating their effects on cell proliferation and direct kinase activity. This data serves as an example of expected outcomes when testing this compound.

Table 1: Inhibition of Cell Proliferation by Syk Inhibitors

Cell LineAssay TypeCompoundTreatment Time (hours)IC₅₀ (µM)
SU-DHL-1 (PTCL)[³H]-ThymidineR40648~0.5
SR-786 (PTCL)[³H]-ThymidineR40648~1.0
Ramos (B-cell)MTS AssayR40672~0.3
K562 (CML)MTS AssayFostamatinib (B613848)7220 - 35[6]

Table 2: Direct Inhibition of Syk Kinase Activity

CompoundAssay TypeTargetIC₅₀ (nM)
R112In vitro kinase assaySyk226[7]
Fostamatinib (R406)In vitro kinase assaySyk<1000[6]

II. Signaling Pathway and Experimental Workflow

Syk Signaling Pathway

Syk is a central node in immunoreceptor signaling. The diagram below illustrates the canonical activation pathway and its downstream effectors, which are the targets for the described assays.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) ITAM ITAM (pY) BCR->ITAM Antigen Binding Syk Syk ITAM->Syk Recruitment via SH2 domains pSyk Syk (pY525/526) (Active) Syk->pSyk Autophosphorylation PLCg2 PLCγ2 pSyk->PLCg2 Phosphorylation Vav Vav pSyk->Vav Phosphorylation SLP65 SLP-65 pSyk->SLP65 Phosphorylation PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT MAPK_Erk MAPK/Erk Pathway Vav->MAPK_Erk SLP65->PI3K_AKT Transcription Transcription Factors (e.g., NF-κB) PI3K_AKT->Transcription MAPK_Erk->Transcription This compound This compound This compound->pSyk Inhibition Pro_Surv Proliferation & Survival Transcription->Pro_Surv

Caption: Syk signaling cascade initiated by B-Cell Receptor activation.

General Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in cell-based assays.

Experimental_Workflow cluster_assays Efficacy Readouts start Start: Culture Syk-dependent cells (e.g., SU-DHL-1, Ramos) seed Seed cells into multi-well plates start->seed treat Treat cells with this compound (Dose-response) seed->treat incubate Incubate for specified time (e.g., 24-72h) treat->incubate prolif Assay 1: Proliferation (MTS) incubate->prolif apoptosis Assay 2: Apoptosis (Annexin V) incubate->apoptosis western Assay 3: Syk Phosphorylation (Western Blot) incubate->western data Data Acquisition (Plate Reader, Flow Cytometer, Imager) prolif->data apoptosis->data western->data analysis Data Analysis (IC₅₀ Calculation, Statistical Analysis) data->analysis end End: Efficacy Determined analysis->end

Caption: General workflow for testing the efficacy of this compound.

III. Experimental Protocols

A. Cell Proliferation Assay (MTS-Based)

This assay measures cell viability by quantifying the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells.[8][9]

Materials:

  • Syk-dependent cell line (e.g., Ramos, SU-DHL-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • MTS reagent kit (e.g., Abcam ab197010, Promega G3580)

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding:

    • Harvest cells in exponential growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute cells in complete culture medium to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[8][9]

    • Include wells with medium only for background control.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 10 µM to 1 nM).

    • Add 100 µL of the diluted compound solutions to the respective wells (or 10-20 µL of a more concentrated solution to the 100 µL of cells, adjusting volumes accordingly). For vehicle control wells, add medium with the same final concentration of DMSO.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well.[8]

    • Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure the formazan color is developed but not oversaturated.

  • Data Acquisition:

    • Briefly shake the plate to ensure uniform color distribution.

    • Measure the absorbance at 490-500 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only background wells from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

B. Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This method detects apoptosis by using fluorochrome-conjugated Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[10]

Materials:

  • Treated and untreated cells (from a 6-well or 12-well plate format)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells/mL) and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]

  • PI Counterstaining:

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Data Acquisition:

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[13]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) vs. Annexin V (x-axis).

    • Gate the populations:

      • Lower-left quadrant: Viable cells (Annexin V- / PI-)

      • Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)

      • Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant and plot the percentage of apoptotic cells (early + late) against the this compound concentration.

C. Syk Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of Syk activity within the cell by detecting the phosphorylation status of Syk at its activation loop tyrosines (Tyr525/526).[14]

Materials:

  • Treated and untreated cells

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, NaF, Na₃VO₄)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Syk (Tyr525/526) (e.g., Cell Signaling Technology #2711)

    • Mouse or Rabbit anti-total Syk (for loading control)

    • Mouse anti-β-Actin (for loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Cell Lysis:

    • After treatment with this compound for a short duration (e.g., 30-60 minutes) and stimulation (if required, e.g., with anti-IgM for B-cells), wash cells with cold PBS.

    • Lyse the cells on ice using supplemented RIPA buffer.[15]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and 4x Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).

    • Incubate the membrane with the primary anti-phospho-Syk antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Syk and/or a housekeeping protein like β-Actin.

  • Data Analysis:

    • Perform densitometry analysis on the bands using imaging software (e.g., ImageJ).

    • Calculate the ratio of phospho-Syk to total Syk for each condition.

    • Normalize the results to the stimulated, untreated control to determine the percent inhibition of Syk phosphorylation at different this compound concentrations.

References

Application Note: Immunofluorescence Protocol for Studying the Effects of R112 on the Cellular Localization of Transcription Factor-A (TF-A)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transcription Factor-A (TF-A) is a critical protein that translocates from the cytoplasm to the nucleus upon cellular stimulation to regulate gene expression. The subcellular localization of TF-A is tightly controlled by a signaling cascade involving Kinase-X. It is hypothesized that the novel small molecule inhibitor, R112, targets Kinase-X, thereby preventing the nuclear translocation of TF-A. This protocol provides a detailed method for using immunofluorescence (IF) to visualize and quantify the effect of R112 on the cellular localization of TF-A. This assay is crucial for understanding the mechanism of action of R112 and its potential as a therapeutic agent.

Experimental Protocols

I. Materials and Reagents
  • Cell Culture:

    • Adherent mammalian cell line expressing TF-A (e.g., HeLa, A549)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), pH 7.4[1][2]

    • Glass coverslips (#1.5 thickness) or chamber slides[2]

  • Drug Treatment:

    • R112 compound

    • Vehicle control (e.g., DMSO)

    • Stimulant to induce TF-A translocation (e.g., growth factor, cytokine)

  • Immunofluorescence Staining:

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[1][2]

    • Permeabilization Solution: 0.3% Triton X-100 in PBS[1]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100[3]

    • Primary Antibody: Rabbit anti-TF-A antibody

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI)

    • Mounting Medium: Anti-fade mounting medium[1]

II. Step-by-Step Methodology

A. Cell Culture and Seeding

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing them through a flame. Place sterile coverslips into the wells of a 24-well plate.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Seed the cells onto the coverslips in the 24-well plate at a density that will result in 50-60% confluency after 24 hours.

  • Allow cells to adhere and grow for 24 hours before treatment.

B. Drug Treatment and Stimulation

  • Prepare working solutions of R112 and the vehicle control in cell culture medium.

  • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of R112 or vehicle.

  • Incubate for the predetermined treatment time (e.g., 2 hours).

  • Add the stimulant to the wells to induce TF-A translocation and incubate for the optimal stimulation time (e.g., 30 minutes). Include a non-stimulated control group.

C. Immunofluorescence Staining

  • Fixation:

    • Aspirate the culture medium and gently rinse the cells twice with warm PBS.[1][4]

    • Add 4% PFA solution to each well to cover the cells and fix for 15 minutes at room temperature.[1]

  • Washing:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization:

    • Add 0.3% Triton X-100 in PBS to each well and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.[1]

  • Washing:

    • Repeat the washing step (C.2).

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-TF-A antibody in the blocking buffer according to the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.[4]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]

  • Washing:

    • Repeat the washing step (C.7), keeping the plates protected from light.

  • Counterstaining:

    • Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Final Washes and Mounting:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium.[2]

    • Seal the edges with nail polish to prevent drying. Store slides at 4°C, protected from light.[3]

D. Imaging and Quantification

  • Image Acquisition:

    • Examine the slides using a fluorescence or confocal microscope.

    • Capture images using separate channels for DAPI (blue) and Alexa Fluor 488 (green). Ensure imaging parameters (e.g., exposure time, laser power) are kept constant across all samples.

  • Quantitative Analysis:

    • The primary method for quantifying protein translocation is to measure the nuclear-to-cytoplasmic fluorescence intensity ratio.[6][7]

    • Use image analysis software such as ImageJ/Fiji.[8]

    • Step 1: Use the DAPI channel to define the nuclear region of interest (ROI) for each cell.

    • Step 2: Create a corresponding cytoplasmic ROI for each cell by expanding the nuclear ROI and subtracting the nuclear area.

    • Step 3: Measure the mean fluorescence intensity of the TF-A signal (green channel) within both the nuclear and cytoplasmic ROIs.

    • Step 4: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio by dividing the mean nuclear intensity by the mean cytoplasmic intensity for each cell.

    • Analyze at least 50-100 cells per condition for statistical significance.

Data Presentation

The quantitative data from the image analysis should be summarized in a table for clear comparison between different treatment groups.

Treatment GroupR112 Conc. (µM)StimulantMean N/C Ratio of TF-A (± SEM)n (cells)
Vehicle Control0-0.45 ± 0.03112
Vehicle + Stimulant0+2.85 ± 0.15125
R1121+1.10 ± 0.08130
R1125+0.60 ± 0.05118
R11210+0.48 ± 0.04122

Visualizations

Signaling Pathway Diagram

TF_A_Pathway Stimulant Stimulant Receptor Receptor Stimulant->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates TFA_cyto TF-A (Cytoplasm) KinaseX->TFA_cyto Phosphorylates TFA_p p-TF-A TFA_cyto->TFA_p TFA_nuc TF-A (Nucleus) TFA_p->TFA_nuc Translocates GeneExp Gene Expression TFA_nuc->GeneExp Regulates R112 R112 R112->KinaseX Inhibits IF_Workflow A 1. Seed Cells on Coverslips B 2. Treat with R112 / Vehicle A->B C 3. Add Stimulant B->C D 4. Fix with 4% PFA C->D E 5. Permeabilize (Triton X-100) D->E F 6. Block (BSA) E->F G 7. Incubate with Primary Ab (Anti-TF-A) F->G H 8. Incubate with Secondary Ab (Alexa 488) G->H I 9. Counterstain with DAPI H->I J 10. Mount on Slides I->J K 11. Image Acquisition (Microscopy) J->K L 12. Quantify N/C Ratio (ImageJ) K->L

References

Application Notes: Techniques for Validating R112 Target Engagement in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Confirming that a therapeutic agent binds to its intended molecular target within a cellular context is a critical step in drug development. This process, known as target engagement, provides essential evidence of the drug's mechanism of action and helps to correlate target binding with downstream biological effects. These application notes describe robust methods for validating the target engagement of R112, a hypothetical small molecule inhibitor, in primary cells.

For the purpose of providing concrete and relevant examples, R112 is presented as a selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies and autoimmune diseases.[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[1][3][4] The techniques detailed herein are broadly applicable to other small molecule inhibitors and their respective targets.

This document provides detailed protocols for three orthogonal methods to assess R112 target engagement in primary cells, such as peripheral blood mononuclear cells (PBMCs):

  • Cellular Thermal Shift Assay (CETSA®): Directly measures the physical binding of R112 to BTK by assessing ligand-induced thermal stabilization of the protein.

  • Phospho-Flow Cytometry: Functionally assesses target engagement by quantifying the inhibition of BTK autophosphorylation and downstream signaling events.

  • Competitive Binding Assay: Quantifies the occupancy of the BTK active site by R112 using a fluorescently-labeled probe.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying drug-target interaction in a physiological setting.[5][6] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[5][6] When R112 binds to BTK, the resulting protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells across a range of temperatures, the amount of soluble, non-denatured BTK remaining can be quantified, typically by Western blot.[5][7] A positive shift in the melting temperature (Tm) of BTK in the presence of R112 indicates direct target engagement.[5]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Isolate Primary Cells (e.g., PBMCs) treat Treat cells with R112 or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 64°C) aliquot->heat lyse Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated proteins lyse->centrifuge wb Western Blot for soluble BTK centrifuge->wb plot Plot melt curves & determine ΔTm wb->plot

Caption: General experimental workflow for the Cellular Thermal Shift Assay.

Protocol: CETSA for BTK Target Engagement in PBMCs

This protocol is adapted from general CETSA procedures.[6][8]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • R112 compound and DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS) with protease inhibitor cocktail

  • Lysis Buffer (e.g., RIPA)

  • Primary antibody against BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler, centrifuges, Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI-1640 medium at a concentration of 5 x 10^6 cells/mL.

    • Treat cells with the desired concentration of R112 (e.g., 1 µM) or DMSO for 1 hour at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash once with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 20 x 10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 62°C in 2°C increments) in a thermal cycler, followed by cooling to 4°C for 3 minutes.[6]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for BTK.

    • Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble BTK as a function of temperature for both R112-treated and vehicle-treated samples.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each curve. The difference in Tm (ΔTm) between the treated and control samples indicates the degree of thermal stabilization and target engagement.

Data Presentation: CETSA

Table 1: Hypothetical CETSA Data for R112 Target Engagement with BTK

Treatment Target Protein Melting Temperature (Tm) Thermal Shift (ΔTm)
Vehicle (DMSO) BTK 48.2 °C -
R112 (1 µM) BTK 54.7 °C +6.5 °C
Vehicle (DMSO) Control (GAPDH) 60.5 °C -

| R112 (1 µM) | Control (GAPDH) | 60.3 °C | -0.2 °C |

Phospho-Flow Cytometry

Principle: This method provides a functional readout of target engagement by measuring the inhibition of signaling pathways downstream of the target. BTK activation, as part of the BCR signaling cascade, involves autophosphorylation at key tyrosine residues, such as Y551 and Y223, which is necessary for its full kinase activity.[9][10] By stimulating primary B cells (e.g., within a PBMC population) and using phospho-specific antibodies, flow cytometry can quantify the levels of phosphorylated BTK (pBTK) and downstream effectors like PLCγ2 and ERK on a single-cell basis.[11][12][13] A reduction in the phosphorylation signal in R112-treated cells compared to controls demonstrates functional inhibition of BTK.[14][15]

Diagram: BTK Signaling Pathway

BTK_Signaling BCR BCR Lyn_Syk LYN / SYK BCR->Lyn_Syk Ag BTK BTK Lyn_Syk->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 pY R112 R112 R112->BTK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK MAPK Pathway (ERK) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Ca_release->MAPK Ca_release->NFkB Proliferation Proliferation Survival, Activation MAPK->Proliferation NFkB->Proliferation

Caption: Simplified B-Cell Receptor (BCR) signaling pathway via BTK.

Protocol: Phospho-Flow Cytometry for BTK Inhibition

This protocol is adapted from established phospho-flow procedures.[12][13][16]

Materials:

  • Human PBMCs

  • RPMI-1640 medium

  • R112 compound and DMSO

  • Anti-IgM antibody (for BCR stimulation)

  • Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III)

  • Fluorochrome-conjugated antibodies: Anti-CD19, Anti-pBTK (Y551), Anti-pPLCγ2, Anti-pERK1/2

Procedure:

  • Cell Treatment and Stimulation:

    • Isolate and rest PBMCs in RPMI for 1-2 hours.

    • Pre-incubate cells with a dose range of R112 or DMSO for 1 hour at 37°C.

    • Stimulate cells by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C. An unstimulated control should be included.

  • Fixation:

    • Immediately stop the stimulation by adding pre-warmed Fixation Buffer.

    • Incubate for 10 minutes at 37°C.

  • Permeabilization and Staining:

    • Wash the fixed cells with staining buffer (PBS + 2% FBS).

    • Permeabilize the cells by adding ice-cold Perm Buffer and incubating on ice for 30 minutes.

    • Wash the cells twice with staining buffer.

    • Stain the cells with the antibody cocktail (e.g., Anti-CD19, Anti-pBTK) for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer. Gate on the CD19+ B cell population to analyze the phosphorylation status of BTK and downstream proteins.

  • Data Analysis:

    • Calculate the median fluorescence intensity (MFI) for each phospho-protein in the CD19+ gate.

    • Normalize the MFI of stimulated samples to the unstimulated control.

    • Plot the percent inhibition of phosphorylation versus the concentration of R112 and calculate the IC50 value.

Data Presentation: Phospho-Flow Cytometry

Table 2: Hypothetical Phospho-Flow IC50 Data for R112 in Primary B Cells

Phospho-Protein Function R112 IC50 (nM)
pBTK (Y551) Target Autophosphorylation 8.5
pPLCγ2 (Y759) Direct BTK Substrate 10.2

| pERK1/2 (T202/Y204) | Downstream Pathway | 15.1 |

Competitive Binding Assay

Principle: This assay directly measures the occupancy of the BTK active site by an unlabeled inhibitor (R112). It relies on a fluorescently labeled probe that binds to the same active site.[17] Primary cells are first treated with varying concentrations of R112. Subsequently, the cells are lysed, and the remaining unoccupied BTK is labeled with a fluorescent probe. The amount of probe-bound BTK, which is inversely proportional to the amount of R112-bound BTK, can be quantified by methods such as SDS-PAGE and in-gel fluorescence scanning or by specialized immunoassays.[18] This allows for a direct measurement of target occupancy at different drug concentrations.

Protocol: Competitive Probe Binding for BTK Occupancy

This protocol describes a general workflow based on published methods.[17][18]

Materials:

  • Human PBMCs

  • R112 compound and DMSO

  • Fluorescently-labeled covalent BTK probe (e.g., a Bodipy-conjugated analog of a known BTK inhibitor)

  • Cell Lysis Buffer

  • SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

  • Cell Treatment:

    • Isolate PBMCs and treat with a dose range of R112 or DMSO for 1-2 hours at 37°C to allow for target binding.

  • Cell Lysis and Probe Labeling:

    • Wash the cells to remove unbound R112.

    • Lyse the cells in a suitable lysis buffer.

    • Add a saturating concentration of the fluorescent BTK probe to the lysate and incubate for 30-60 minutes to label any BTK molecules not occupied by R112.

  • Analysis:

    • Stop the labeling reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to detect the fluorescently labeled BTK band. The intensity of this band is inversely proportional to R112 occupancy.

    • A parallel Western blot for total BTK can be run to confirm equal protein loading.

  • Data Analysis:

    • Quantify the fluorescence intensity of the BTK band for each R112 concentration.

    • Calculate the percent occupancy using the formula: % Occupancy = (1 - (Fluorescence_R112 / Fluorescence_Vehicle)) * 100

    • Plot the percent occupancy versus R112 concentration to determine the EC50 for target engagement.

Data Presentation: Competitive Binding

Table 3: Hypothetical Target Occupancy Data for R112 in PBMCs

R112 Concentration (nM) Fluorescent Signal (Arbitrary Units) BTK Occupancy (%)
0 (Vehicle) 15,200 0%
1 13,100 13.8%
10 7,450 51.0%
100 1,600 89.5%
1000 350 97.7%

| EC50 | | 9.8 nM |

Summary

The validation of target engagement is a cornerstone of drug discovery, linking the chemical properties of a compound to its biological activity. The three methods described—CETSA, Phospho-Flow Cytometry, and Competitive Binding Assays—provide a comprehensive, multi-faceted approach to confirming that the hypothetical inhibitor R112 successfully engages its target, BTK, in primary cells. CETSA offers direct proof of physical binding, phospho-flow confirms functional inhibition of the kinase activity and its downstream pathway, and competitive binding assays provide a quantitative measure of target occupancy. Utilizing these orthogonal approaches provides a high degree of confidence in the mechanism of action of novel therapeutic agents like R112.

References

Application Notes and Protocols for R112 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of R112, a spleen tyrosine kinase (Syk) inhibitor, in animal models of allergic rhinitis. The protocols outlined below are based on established methodologies for inducing allergic rhinitis in mice and general practices for the administration of poorly soluble compounds.

Introduction to R112

R112 is an investigational small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[2][3] By inhibiting Syk, R112 blocks the downstream signaling cascade that leads to mast cell degranulation and the release of histamine, leukotrienes, and pro-inflammatory cytokines, which are key mediators of allergic rhinitis symptoms.[2] R112 has been investigated for the treatment of allergic rhinitis.[1]

Chemical Properties of R112

PropertyValueReference
Molecular FormulaC16H13FN4O2[1]
Molecular Weight312.30 g/mol [1]
SolubilityPoor aqueous solubility is anticipated based on the nature of many kinase inhibitors. Experimental determination in relevant vehicles is required.

In Vivo Model of Allergic Rhinitis: Ovalbumin-Induced Mouse Model

A widely used and well-characterized model for studying allergic rhinitis in vivo is the ovalbumin (OVA)-induced model in mice.[4][5] This model mimics the key features of human allergic rhinitis, including an early-phase response characterized by sneezing and nasal rubbing, and a late-phase response involving eosinophilic inflammation of the nasal mucosa.

Experimental Workflow

The following diagram illustrates the general workflow for an OVA-induced allergic rhinitis study to evaluate the efficacy of R112.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_readout Readout Phase sensitization1 Day 0: Sensitization (i.p. injection of OVA/Alum) sensitization2 Day 7: Booster Sensitization (i.p. injection of OVA/Alum) sensitization3 Day 14: Final Booster (i.p. injection of OVA/Alum) treatment_start Day 21-28: R112 Treatment (e.g., daily oral gavage) sensitization3->treatment_start Acclimation Period challenge Day 25-28: Intranasal OVA Challenge (daily) symptom_scoring Day 28: Symptom Scoring (Sneezing & Nasal Rubbing) challenge->symptom_scoring Post-Challenge sample_collection Day 29: Sample Collection (Blood, BALF, Nasal Tissue) analysis Histology, IgE ELISA, Cytokine Analysis

Figure 1: Experimental workflow for R112 evaluation in an OVA-induced allergic rhinitis mouse model.

Experimental Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).

Preparation of R112 Formulation

Due to the anticipated poor aqueous solubility of R112, a suitable vehicle is necessary for in vivo administration. A preliminary solubility assessment is a critical first step.

Protocol: Solubility Assessment

  • Weigh a small, precise amount of R112 powder (e.g., 1-5 mg).

  • Add a measured volume of the test vehicle (e.g., 100 µL) to the powder.

  • Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes).

  • Visually inspect for undissolved particles.

  • If dissolved, incrementally add more R112 until saturation is reached.

  • If not dissolved, incrementally add more vehicle until the compound dissolves.

  • Calculate the approximate solubility in mg/mL.

Common Vehicles for Poorly Soluble Compounds:

VehicleCompositionAdministration Route(s)Notes
Aqueous Suspension 0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in sterile waterOral (gavage)Common for oral administration of insoluble compounds.[6]
PEG400/Water 30% Polyethylene glycol 400, 70% sterile waterOral, Intravenous (slow bolus)A co-solvent system to improve solubility.[6]
DMSO/PEG400/Saline 10% Dimethyl sulfoxide, 40% PEG400, 50% sterile salineIntraperitoneal, IntravenousUse with caution due to potential toxicity of DMSO.[6]
Corn Oil 100% Corn oilOral (gavage), SubcutaneousSuitable for lipophilic compounds.

Protocol: Formulation Preparation (Example for Oral Suspension)

  • Calculate the total amount of R112 and vehicle needed for the study, including overage.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Weigh the required amount of R112 powder.

  • Gradually add the R112 powder to the methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Store the suspension at 4°C and protect it from light. Before each use, vortex thoroughly to re-suspend the compound.

Ovalbumin-Induced Allergic Rhinitis in Mice

This protocol is adapted from established models.[4][5]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • BALB/c mice (female, 6-8 weeks old are commonly used)[7]

Protocol:

  • Sensitization:

    • On days 0, 7, and 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 1 mg of alum in sterile PBS.

  • Treatment:

    • From day 21 to day 28, administer R112 or the vehicle control to the respective groups of mice. The administration route and frequency will depend on the experimental design (e.g., daily oral gavage).

  • Intranasal Challenge:

    • From day 25 to day 28, lightly anesthetize the mice (e.g., with isoflurane) and instill 10 µL of OVA solution (1 mg/mL in PBS) into each nostril (total volume of 20 µL).[8]

  • Symptom Assessment:

    • On day 28, immediately after the final OVA challenge, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.

  • Sample Collection:

    • On day 29, euthanize the mice and collect blood via cardiac puncture for serum IgE analysis.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cytokine analysis.

    • Harvest the nasal tissue for histological examination.

Administration Procedures

Protocol: Oral Gavage in Mice [9][10][11]

  • Use a 20-gauge, 1.5-inch curved gavage needle with a ball tip for adult mice.

  • Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.

  • Gently restrain the mouse and insert the gavage needle into the esophagus.

  • Slowly administer the calculated volume of the R112 suspension (typically 5-10 mL/kg body weight).

  • Carefully withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol: Intranasal Administration in Mice [8][12][13][14][15]

  • Lightly anesthetize the mouse.

  • Hold the mouse in a supine position.

  • Using a micropipette, deliver a small volume (e.g., 10 µL) of the solution into each nostril.

  • Allow the mouse to inhale the droplets before administering more.

  • Keep the mouse in a supine position for a short period after administration to ensure the solution reaches the nasal passages.

Protocol: Intravenous Injection (Tail Vein) in Mice [2][16][17][18][19]

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

  • Slowly inject the R112 solution (bolus injection volume should not exceed 5 mL/kg).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner.

Table of Expected Readouts and Analysis

ParameterMethodExpected Outcome in Control GroupExpected Effect of R112
Nasal Symptoms Direct observation and countingIncreased sneezing and nasal rubbingReduction in sneezing and nasal rubbing
Serum OVA-specific IgE ELISAElevated levelsPotential reduction in levels
Nasal Mucosa Eosinophil Infiltration Histology (H&E or Giemsa staining)Increased number of eosinophilsDecreased eosinophil infiltration
Cytokine Levels in BALF (e.g., IL-4, IL-5, IL-13) ELISA or multiplex assayElevated levels of Th2 cytokinesReduction in Th2 cytokine levels

Signaling Pathway of R112

R112 inhibits the activation of mast cells by blocking the Syk kinase signaling pathway downstream of the FcεRI receptor.

G cluster_membrane Cell Membrane Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates & activates Downstream Downstream Signaling (e.g., PLCγ, MAPK, PI3K) Syk->Downstream activates R112 R112 R112->Syk inhibits Degranulation Mast Cell Degranulation (Histamine, Leukotrienes) Downstream->Degranulation Cytokine Cytokine Production (IL-4, IL-5, TNF-α) Downstream->Cytokine

Figure 2: R112 mechanism of action in the mast cell signaling pathway.

Pharmacokinetics and Safety

Pharmacokinetics:

  • Preclinical pharmacokinetic data for R112 is not extensively published. However, for other Syk inhibitors, oral bioavailability can be low.[20]

  • Pharmacokinetic studies in relevant animal models (e.g., rats, mice) are recommended to determine parameters such as Cmax, Tmax, AUC, and half-life. This will inform dosing regimens for efficacy studies.

Safety and Toxicology:

  • Preclinical safety data for R112 is not publicly available.

  • In clinical trials, another Syk inhibitor, fostamatinib, was associated with dose-limiting toxicities including diarrhea, neutropenia, and thrombocytopenia.[21]

  • It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) of R112 in the chosen animal model before initiating efficacy studies.

  • During in vivo studies, animals should be monitored for clinical signs of toxicity, changes in body weight, and any other adverse effects. Gross necropsy and histopathology of major organs may be warranted depending on the study's duration and objectives.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of R916562 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with R916562 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It functions by competitively binding to CXCR4, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12). This inhibition blocks the downstream signaling pathways involved in cell migration, proliferation, and survival.

Q2: What is the primary signaling pathway targeted by this compound?

This compound primarily targets the CXCL12/CXCR4 signaling axis. Upon CXCL12 binding, CXCR4, a G-protein coupled receptor (GPCR), activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. This compound's inhibition of CXCR4 blocks these downstream effects.

Q3: How should this compound be stored and handled?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Low Efficacy of this compound

Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

Low efficacy of this compound can stem from several factors. A logical troubleshooting approach can help identify the root cause.

Start Low Efficacy Observed Concentration Verify Compound Concentration Start->Concentration Stability Assess Compound Stability & Solubility Concentration->Stability Concentration OK Resolution Efficacy Issue Resolved Concentration->Resolution Incorrect Concentration Permeability Evaluate Cell Permeability Stability->Permeability Stable & Soluble Stability->Resolution Degraded or Precipitated Target Confirm Target (CXCR4) Expression Permeability->Target Permeable Permeability->Resolution Low Permeability Readout Validate Experimental Readout Target->Readout Target Expressed Target->Resolution Low/No Expression OffTarget Consider Off-Target Effects Readout->OffTarget Readout Validated Readout->Resolution Assay Issue OffTarget->Resolution No Off-Target Issues OffTarget->Resolution Off-Target Interference

Caption: Troubleshooting workflow for low this compound efficacy.

Q2: How can I be sure my working concentration of this compound is correct?

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The recommended starting range for this compound is typically between 10 nM and 10 µM.

Table 1: Recommended Concentration Ranges for this compound in Common Cell Lines

Cell LineTypical IC50 Range (nM)Recommended Starting Concentration Range (nM)
HeLa50 - 20010 - 1000
Jurkat20 - 1005 - 500
MDA-MB-231100 - 50020 - 2000
U93730 - 15010 - 1000

Q3: Could the stability or solubility of this compound be an issue?

Yes, poor stability or solubility can significantly reduce the effective concentration of the compound.

  • Solubility: this compound is sparingly soluble in aqueous solutions. Ensure your final DMSO concentration in the cell culture media is low (typically <0.1%) to prevent precipitation. Visually inspect your media for any signs of precipitation after adding the compound.

  • Stability: this compound may be unstable under certain conditions. Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.

Q4: What if this compound is not effectively entering the cells?

While this compound is designed to be cell-permeable, its uptake can vary between cell types.[1] If you suspect low cell permeability, consider the following:

  • Increase the incubation time to allow for greater compound uptake.

  • Use a permeabilization agent as a positive control in a separate experiment to confirm that intracellular target engagement is possible.

Q5: How do I confirm that my cells are expressing the target, CXCR4?

The efficacy of this compound is dependent on the expression levels of CXCR4 in your experimental model.

  • Verification Methods: Use techniques like Western Blot, flow cytometry, or qPCR to confirm CXCR4 expression in your cells.

  • Positive Control: Include a cell line known to have high CXCR4 expression as a positive control.

Q6: Could my experimental readout be the problem?

An insensitive or inappropriate experimental readout can mask the effects of this compound.

  • Assay Validation: Ensure your assay is validated and sensitive enough to detect changes in the CXCR4 signaling pathway.

  • Positive and Negative Controls: Always include appropriate positive (e.g., CXCL12 stimulation) and negative (e.g., vehicle control) controls.

Q7: Is it possible that off-target effects are interfering with my results?

While this compound is designed to be selective for CXCR4, off-target effects can occur, especially at higher concentrations.[2][3]

  • Dose-Response: A steep dose-response curve can sometimes indicate off-target effects at higher concentrations.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing CXCR4 to see if the inhibitory effect of this compound can be overcome.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol measures the inhibition of CXCL12-induced calcium flux by this compound.

  • Cell Preparation:

    • Harvest cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Resuspend the cells in the assay buffer.

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

  • Measurement:

    • Establish a baseline fluorescence reading using a plate reader or flow cytometer.

    • Add a pre-determined concentration of CXCL12 to stimulate the cells.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each condition.

    • Normalize the data to the positive (CXCL12 only) and negative (vehicle) controls.

    • Plot the normalized data against the this compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

cluster_membrane Cell Membrane CXCR4 CXCR4 G_Protein G-Protein Activation CXCR4->G_Protein CXCL12 CXCL12 CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cell_Response Cell Migration, Proliferation, Survival PI3K_Akt->Cell_Response MAPK->Cell_Response

Caption: this compound inhibits the CXCL12/CXCR4 signaling pathway.

Start Start: Prepare for Experiment Prepare_Cells Prepare Cells (Culture & Harvest) Start->Prepare_Cells Prepare_Compound Prepare this compound (Fresh Dilutions) Start->Prepare_Compound Treatment Treat Cells with this compound (Dose-Response) Prepare_Cells->Treatment Prepare_Compound->Treatment Stimulation Stimulate with CXCL12 (Positive Control) Treatment->Stimulation Readout Perform Assay (e.g., Calcium Mobilization) Stimulation->Readout Analysis Analyze Data (Calculate IC50) Readout->Analysis End End: Interpret Results Analysis->End

Caption: General experimental workflow for testing this compound efficacy.

References

Optimizing R112 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R112 Inhibitor

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the R112 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing your experimental protocols for maximal and consistent inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for R112?

R112 is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain of EGFR, R112 blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] These pathways are critical regulators of cell proliferation, survival, and differentiation.[2][3] Aberrant EGFR signaling is a key driver in the development and progression of several types of cancer.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds R112 R112 R112->EGFR Inhibits Workflow cluster_setup Experiment Setup cluster_harvest Harvest & Analysis cluster_data Data Interpretation A 1. Seed Cells (e.g., 70-80% confluency) B 2. Serum Starve (Optional, 12-24h to reduce basal signaling) A->B C 3. Treat with R112 (Fixed concentration, multiple time points) B->C D 4. Harvest Cells (e.g., 1, 6, 12, 24, 48h) C->D E 5. Lyse & Quantify Protein D->E F 6. Western Blot (for p-ERK / Total ERK) E->F G 7. Densitometry Analysis F->G H 8. Determine Optimal Time (Max inhibition, min cytotoxicity) G->H Troubleshooting cluster_compound Compound Issues cluster_assay Assay Conditions Start Low or Inconsistent p-ERK Inhibition Q_Conc Is R112 concentration too low? Start->Q_Conc A_Conc Perform dose-response (e.g., 1-1000 nM) to find IC50. Q_Conc->A_Conc Yes Q_Degrade Is R112 degraded? Q_Conc->Q_Degrade No A_Degrade Use fresh stock solution. Store properly at -20°C or -80°C. Q_Degrade->A_Degrade Yes Q_Time Is incubation time too short? Q_Degrade->Q_Time No A_Time Increase incubation time. Perform a time-course (4-48h). Q_Time->A_Time Yes Q_Cells Are cells healthy and at correct confluency? Q_Time->Q_Cells No A_Cells Use cells at 70-80% confluency. Check for contamination. Q_Cells->A_Cells Yes, fix conditions Q_Lysis Is lysis inefficient or are phosphatases active? Q_Cells->Q_Lysis No, cells are fine A_Lysis Use fresh lysis buffer with protease/phosphatase inhibitors. Q_Lysis->A_Lysis Possible

References

Potential off-target effects of the Syk inhibitor R112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Syk inhibitor R112, also known as Rigosertib (B1238547). The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of R112 (Rigosertib) against its primary target, Syk, and various off-target kinases and cellular processes.

Table 1: Kinase Selectivity Profile of R112 (Rigosertib)

TargetIC50 (nM)Notes
Syk226Primary target.[1]
Plk19Potent off-target inhibition. Non-ATP competitive.[2][3][4]
Plk2>30-fold less potent than Plk1Lower affinity compared to Plk1.[4]
PDGFR18 - 260Range of reported inhibitory concentrations.[4][5]
Flt118 - 260Range of reported inhibitory concentrations.[4][5]
Bcr-Abl18 - 260Range of reported inhibitory concentrations.[4]
Fyn18 - 260Range of reported inhibitory concentrations.[5]
Src18 - 260Range of reported inhibitory concentrations.[4][5]
CDK118 - 260Range of reported inhibitory concentrations.[4][5]

Table 2: Cellular Activity Profile of R112 (Rigosertib)

Cellular ProcessObserved EffectCell LinesNotes
PI3K/Akt/mTOR PathwayInhibition of phosphorylation of Akt and mTOR.HNSCC cell lines (FaDu, UMSCC 47)Rigosertib inhibits PI3K activity in a dose-dependent manner.[6][7]
Microtubule DynamicsDestabilization of microtubules, leading to G2/M cell cycle arrest.Various cancer cell lines.Binds to the colchicine-binding site on β-tubulin.[1][8][9][10]
Cell ViabilityCytotoxicity with GI50 values ranging from 50-250 nM.94 different tumor cell lines.Less effective against non-tumoral cells.[4][5]
ApoptosisInduction of apoptosis.Neuroblastoma, HNSCC, and other cancer cell lines.Mediated through cell cycle arrest and other mechanisms.[6][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by R112 and a general workflow for identifying off-target effects.

Syk_Plk1_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., FcεRI) Syk Syk Receptor->Syk activates R112 R112 (Rigosertib) R112->Syk Inhibits Plk1 Plk1 R112->Plk1 Inhibits PI3K PI3K R112->PI3K Inhibits Tubulin αβ-Tubulin Dimers R112->Tubulin Binds & Destabilizes Downstream_Syk Downstream Syk Signaling Syk->Downstream_Syk phosphorylates CellCycle G2/M Phase Progression Plk1->CellCycle Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Microtubules Microtubules Tubulin->Microtubules polymerize into Microtubule_Dynamics Microtubule Polymerization Microtubules->Microtubule_Dynamics

Figure 1: R112 (Rigosertib) Signaling Pathway Interactions.

Kinase_Profiling_Workflow start Start: Suspected Off-Target Effect in_vitro_screen In Vitro Kinase Panel Screen (e.g., >300 kinases) start->in_vitro_screen Step 1 data_analysis Data Analysis: Determine IC50 values for hits in_vitro_screen->data_analysis Step 2 cellular_assay Cellular Target Engagement Assay (e.g., Western Blot for phosphoproteins) data_analysis->cellular_assay Step 3 phenotypic_assay Phenotypic Confirmation (e.g., Cell cycle analysis, apoptosis assay) cellular_assay->phenotypic_assay Step 4 conclusion Conclusion: Confirm Off-Target and its Functional Consequence phenotypic_assay->conclusion Step 5

Figure 2: Workflow for Investigating Off-Target Kinase Effects.

Troubleshooting_Logic start Unexpected Experimental Result with R112 q1 Is the phenotype consistent with Syk inhibition? start->q1 a1_yes Likely on-target effect. Validate with Syk-specific rescue or alternative Syk inhibitor. q1->a1_yes Yes q2 Does the phenotype match known R112 off-target effects? (e.g., G2/M arrest, apoptosis) q1->q2 No a2_yes Investigate specific off-target pathways: - Plk1 activity - PI3K/Akt signaling - Microtubule integrity q2->a2_yes Yes a2_no Consider novel off-target or cell-type specific effect. Perform broad kinase screen. q2->a2_no No

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media, with a focus on a compound designated as R916562.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation when added to cell culture media?

A1: Precipitation of hydrophobic compounds like this compound typically occurs when a concentrated stock solution, usually prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This process, often called "crashing out," happens because the compound's solubility is significantly lower in the aqueous medium compared to the organic stock solvent.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture to avoid solvent-induced toxicity?

A2: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A common recommendation is to not exceed a final concentration of 0.5%, with an ideal target of less than 0.1%.[1] It is crucial to run a vehicle control (media with the same final concentration of DMSO but without the compound) to ensure that any observed effects are from this compound and not the solvent.

Q3: Can the temperature of the cell culture media affect this compound solubility?

A3: Yes, temperature is a critical factor. Adding a compound to cold media can decrease its solubility.[1] It is recommended to always use pre-warmed (37°C) cell culture media for dilutions to minimize the risk of precipitation.[1] Temperature fluctuations, such as those from repeatedly removing culture vessels from an incubator, can also affect compound solubility.[1]

Q4: Can interactions with media components cause this compound to precipitate over time?

A4: Yes, delayed precipitation can occur due to interactions between this compound and components in the media, such as salts, amino acids, or metals, which may form insoluble complexes.[1][2] Changes in the media's pH over the course of an experiment can also alter the charge of a compound, reducing its solubility.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: Immediate precipitation is a common issue with hydrophobic compounds and is typically caused by the rapid change in solvent environment. Below is a table summarizing the potential causes and recommended solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1]
Low Media Temperature The solubility of the compound is lower in cold media.Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[1]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO.
Issue 2: Delayed Precipitation of this compound in the Incubator

Question: The media containing this compound appeared clear initially, but after several hours or days in the incubator, I noticed a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can result from changes in the media environment over time. The following table outlines potential causes and solutions.

Potential CauseExplanationRecommended Solution
pH Shift in Media Cellular metabolism can cause the media to become more acidic over time.[1] This pH change can alter the charge of this compound, thereby reducing its solubility.Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[1]
Interaction with Media Components This compound may interact with salts, amino acids, or other media components, forming insoluble complexes.[1][3]If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[1]
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated incubator.[1]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]

  • Prepare Serial Dilutions: Create a series of dilutions of your compound in pre-warmed (37°C) cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.

  • Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration that reflects your experimental timeline.

  • Visual Inspection and Absorbance Reading: After incubation, visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, measure the absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]

Protocol 2: Using Cyclodextrins to Enhance this compound Solubility

This method can significantly increase the aqueous solubility of hydrophobic compounds.

  • Prepare a Methyl-β-cyclodextrin (MβCD) Solution: Prepare a 100 mM solution of MβCD in sterile water or PBS. Warm the solution slightly (to approximately 40-50°C) to aid dissolution if necessary, then cool it to room temperature.

  • Prepare a Concentrated this compound Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 20 mM).

  • Form the Inclusion Complex: Add the this compound/DMSO stock to the MβCD solution at a 1:5 or 1:10 molar ratio (this compound:MβCD). For instance, add 50 µL of 20 mM this compound to 950 µL of 100 mM MβCD solution. This results in a 1 mM this compound / 95 mM MβCD solution.

  • Incubate and Sterilize: Gently mix the solution and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex. Sterilize the final solution by filtering it through a 0.22 µm syringe filter.

  • Application to Cell Culture: The resulting complexed solution can now be added to your cell culture medium. Remember to include an MβCD-only control in your experiments.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow Workflow for Addressing this compound Precipitation Start Start: this compound Precipitation Observed Troubleshoot Troubleshooting: - Check concentration - Pre-warm media - Slow, dropwise addition Start->Troubleshoot Precipitation_Resolved Precipitation Resolved? Troubleshoot->Precipitation_Resolved Yes Yes Precipitation_Resolved->Yes   No No Precipitation_Resolved->No   Proceed Proceed with Experiment Yes->Proceed Solubility_Test Determine Max Soluble Concentration (Protocol 1) No->Solubility_Test Use_Enhancer Use Solubility Enhancer (e.g., Cyclodextrin) (Protocol 2) Solubility_Test->Use_Enhancer Use_Enhancer->Proceed

Caption: Logical workflow for troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Interpreting Unexpected Results in R112-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R112-treated cells. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results during their experiments with the SYK kinase inhibitor, R112. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret your findings.

Troubleshooting Guides

This section provides structured guidance for common unexpected experimental outcomes. Each guide includes potential causes and detailed protocols to help you identify the source of the discrepancy.

Guide 1: Unexpectedly Low or High Apoptosis Induction

You may observe that R112 treatment does not induce the expected level of apoptosis, or conversely, induces a much higher level than anticipated.

Potential Causes:

  • Cell-Type Specific Role of SYK: Spleen tyrosine kinase (SYK) can act as either a tumor promoter or a tumor suppressor depending on the cellular context. In many hematopoietic malignancies, SYK inhibition leads to apoptosis. However, in some solid tumors, SYK may have a tumor-suppressive role, and its inhibition could paradoxically decrease apoptosis.

  • Off-Target Effects: R112 may be interacting with other kinases that regulate apoptosis, leading to an unexpected net effect. While R112 is a potent SYK inhibitor, it has been noted to inhibit Lyn kinase in in-vitro assays, though this effect was not observed in a cellular context.[1] A comprehensive off-target profile for R112 is not publicly available.

  • Assay-Related Issues: The method used to measure apoptosis may be providing misleading results. For example, some kinase inhibitors can interfere with the reagents used in cell viability assays that are often used as a proxy for apoptosis.

  • Experimental Conditions: Suboptimal inhibitor concentration, treatment duration, or cell health can all contribute to unexpected apoptosis results.

Troubleshooting Protocol:

  • Confirm Target Engagement: Verify that R112 is inhibiting SYK phosphorylation in your specific cell line at the concentrations used. A Western blot for phospho-SYK (Tyr525/526) is recommended.

  • Validate with an Alternative Apoptosis Assay: Use a different method to measure apoptosis to rule out assay-specific artifacts. For example, if you initially used an Annexin V/PI staining assay, try a caspase activity assay or a PARP cleavage Western blot.

  • Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of R112 concentrations and treatment durations to identify the optimal conditions for inducing apoptosis in your cell line.

  • Investigate Off-Target Effects:

    • Use a structurally different SYK inhibitor to see if the same unexpected phenotype is observed.

    • Perform a rescue experiment by overexpressing a constitutively active form of SYK.

    • Consider a kinome-wide screen to identify other potential targets of R112 in your cellular system.

Data Presentation: Example of Unexpected Apoptosis Results

Cell LineCancer TypeExpected OutcomeObserved OutcomePotential Interpretation
HematopoieticB-cell LymphomaIncreased ApoptosisNo significant changePossible resistance mechanism or suboptimal drug concentration.
EpithelialBreast CancerVariableIncreased ProliferationSYK may be acting as a tumor suppressor in this cell line.
Guide 2: Discrepancies Between Cell Viability Assays

Different cell viability assays (e.g., MTT vs. CellTiter-Glo®) may yield conflicting results for R112-treated cells.

Potential Causes:

  • Assay Principle: Different assays measure different cellular parameters. MTT measures metabolic activity, while CellTiter-Glo® measures ATP levels. A compound can affect one of these parameters without directly impacting cell viability.

  • Compound Interference: R112 may directly interfere with the chemical or enzymatic reactions of a specific assay.

  • Cytostatic vs. Cytotoxic Effects: R112 might be inhibiting cell proliferation (cytostatic effect) rather than inducing cell death (cytotoxic effect), and the chosen assay may not distinguish between these two outcomes.

Troubleshooting Protocol:

  • Run a Cell-Free Control: To test for direct compound interference, perform the viability assay in the presence of R112 but without cells.

  • Use an Orthogonal Assay: Employ a viability assay with a different detection method. For example, if you are using a metabolic assay, try a dye exclusion assay (e.g., Trypan Blue) or a real-time cell imaging system.

  • Distinguish Between Cytotoxicity and Cytostasis: Perform a cell counting experiment over a time course to directly measure changes in cell number. Cell cycle analysis can also reveal a cytostatic effect.

Data Presentation: Example of Discrepant Viability Assay Results

Assay TypeParameter MeasuredR112 IC50Potential Interpretation
MTTMetabolic Activity5 µMR112 may be affecting mitochondrial function without inducing cell death.
CellTiter-Glo®ATP Levels20 µMSuggests a less potent effect on overall cellular energy levels.
Trypan Blue ExclusionMembrane Integrity> 50 µMIndicates R112 is not causing significant cell death at the tested concentrations.

Experimental Protocols

Protocol 1: Western Blot Analysis of SYK Phosphorylation

This protocol is to determine the phosphorylation status of SYK at Tyr525/526, a key indicator of its activation state.

Materials:

  • R112-treated and control cell lysates

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: Phospho-Syk (Tyr525/526) antibody

  • Primary antibody: Total Syk antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phospho-SYK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total SYK.

Protocol 2: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Opaque-walled 96-well plates

  • R112-treated and control cells

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of R112 and controls for the desired time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Mandatory Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling BCR BCR/FcR SYK SYK BCR->SYK Activation PLCg PLCγ NFkB NF-κB PLCg->NFkB PI3K PI3K AKT AKT PI3K->AKT RAS RAS/MAPK Proliferation Proliferation RAS->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition NFkB->Proliferation SYK->PLCg SYK->PI3K SYK->RAS R112 R112 R112->SYK Inhibition

Caption: Simplified SYK signaling pathway and the inhibitory action of R112.

Troubleshooting_Workflow Start Unexpected Result with R112 Check_Target Confirm SYK Inhibition (p-SYK Western Blot) Start->Check_Target Check_Assay Validate with Orthogonal Assay Check_Target->Check_Assay Target Inhibited Check_Conditions Optimize Dose and Time Check_Target->Check_Conditions Target Not Inhibited Investigate_Off_Target Investigate Off-Target Effects Check_Assay->Investigate_Off_Target Result Confirmed Artifact Assay Artifact Check_Assay->Artifact Result Not Confirmed On_Target On-Target Effect in this Context Investigate_Off_Target->On_Target No Off-Target Found Off_Target Off-Target Effect Investigate_Off_Target->Off_Target Off-Target Identified

Caption: A logical workflow for troubleshooting unexpected results in R112-treated cells.

Assay_Relationships cluster_viability Cell Viability Assays cluster_apoptosis Apoptosis Assays MTT MTT (Metabolism) CTG CellTiter-Glo (ATP) Trypan Trypan Blue (Membrane Integrity) Annexin Annexin V/PI (Phosphatidylserine) Caspase Caspase Activity PARP PARP Cleavage (Western) R112 R112 Treatment R112->MTT R112->CTG R112->Trypan R112->Annexin R112->Caspase R112->PARP

Caption: Relationship between R112 treatment and various cell health assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of R112?

A1: R112 is a potent, reversible, and ATP-competitive inhibitor of spleen tyrosine kinase (SYK).[2] It has a reported IC50 of 226 nM.[3] R112 has been shown to inhibit the IgE-FcεRI signaling pathway in mast cells.[3]

Q2: My cells do not express SYK, but I am still observing a phenotype with R112 treatment. Why?

A2: This strongly suggests an off-target effect. While R112 is a SYK inhibitor, it may bind to and inhibit other kinases, especially at higher concentrations. It is recommended to perform a kinase panel screen to identify potential off-target interactions of R112 in your system.

Q3: How can I be sure that the observed effect of R112 is due to SYK inhibition?

A3: To confirm that the observed phenotype is on-target, you can perform several experiments:

  • Use a structurally unrelated SYK inhibitor: If a different SYK inhibitor produces the same effect, it is more likely to be an on-target phenomenon.

  • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate SYK expression. If this mimics the effect of R112, it supports an on-target mechanism.

  • Rescue experiment: In cells with reduced SYK expression, re-introducing a form of SYK that is resistant to R112 should reverse the observed phenotype.

Q4: What are the appropriate positive and negative controls for my R112 experiments?

A4:

  • Negative Control: A vehicle control (e.g., DMSO, the solvent for R112) at the same final concentration used for the R112 treatment.

  • Positive Control (for SYK inhibition): A known activator of SYK signaling in your cell type (e.g., BCR cross-linking in B-cells) to demonstrate that you can detect changes in SYK phosphorylation.

  • Positive Control (for assay): A compound known to induce the expected outcome in your assay (e.g., staurosporine (B1682477) for apoptosis assays) to ensure the assay is working correctly.

Q5: What is the stability of R112 in cell culture medium?

A5: The stability of R112 in cell culture medium over long incubation periods should be determined empirically. It is recommended to prepare fresh dilutions of R112 from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh R112 at regular intervals.

References

Improving reproducibility in experiments with R916562

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R916562

Welcome to the technical support center for this compound, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh solutions for optimal performance.

Q2: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -20°C for up to one month with minimal degradation. For aqueous solutions used in cell culture, it is advisable to prepare them fresh from the DMSO stock for each experiment to ensure consistent activity.

Q3: Does this compound exhibit off-target effects?

This compound is a highly selective inhibitor for PDE10A. However, as with any small molecule inhibitor, off-target effects can occur at high concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line or experimental model.

Q4: Can this compound be used in combination with other drugs?

Yes, this compound can be used in combination with other therapeutic agents. However, it is crucial to assess potential drug-drug interactions. A preliminary checkerboard analysis to evaluate synergistic, additive, or antagonistic effects is recommended.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent results between experiments 1. Degradation of this compound solution. 2. Variability in cell passage number. 3. Inconsistent incubation times.1. Prepare fresh solutions of this compound for each experiment. 2. Use cells within a consistent and narrow passage number range. 3. Ensure precise and consistent timing for all experimental steps.
Low or no observable effect of this compound 1. Insufficient concentration of this compound. 2. Low expression of PDE10A in the experimental model. 3. Poor cell health.1. Perform a dose-response experiment to identify the optimal concentration. 2. Verify PDE10A expression levels in your cells or tissue using qPCR or Western blot. 3. Check cell viability using a method like Trypan Blue exclusion or an MTT assay.
High background signal in enzymatic assays 1. Non-specific binding of the substrate or antibody. 2. Contamination of reagents. 3. Autofluorescence of this compound.1. Increase the number of washing steps and include a blocking agent. 2. Use fresh, high-quality reagents and filter-sterilize solutions. 3. Run a control with this compound alone to measure its intrinsic fluorescence and subtract this from the experimental values.
Unexpected cell toxicity 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects.1. Lower the concentration of this compound and perform a toxicity assay. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). 3. Consult the literature for known off-target effects of PDE10A inhibitors or perform a screen.

Experimental Protocols

Protocol 1: In Vitro PDE10A Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on PDE10A activity in a cell-free system.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a solution of recombinant human PDE10A enzyme in assay buffer.

    • Prepare a solution of the fluorescently labeled cAMP substrate.

  • Assay Procedure :

    • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the PDE10A enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Data Analysis :

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins downstream of the PDE10A signaling pathway.

  • Cell Treatment :

    • Plate cells (e.g., HEK293 cells stably expressing PDE10A) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Protein Extraction :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-CREB, CREB, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Quantification :

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Data Presentation

Table 1: IC₅₀ Values of this compound against PDE Isoforms

PDE IsoformIC₅₀ (nM)
PDE10A1.2
PDE1A> 10,000
PDE2A> 10,000
PDE3A> 10,000
PDE4A> 10,000
PDE5A> 10,000

Table 2: Effect of this compound on cAMP and cGMP Levels in PC-12 Cells

TreatmentcAMP Fold Change (vs. Vehicle)cGMP Fold Change (vs. Vehicle)
Vehicle1.01.0
This compound (10 nM)2.51.1
This compound (100 nM)8.21.2
This compound (1000 nM)15.61.3

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes This compound This compound This compound->PDE10A Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Expression pCREB->Gene Regulates G start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Treatment with this compound cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis quantification Protein Quantification (BCA) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end G issue Inconsistent Results cause1 Degraded Compound? issue->cause1 cause2 Cell Variability? issue->cause2 cause3 Timing Issues? issue->cause3 solution1 Prepare Fresh Solutions cause1->solution1 Yes solution2 Use Consistent Passage Number cause2->solution2 Yes solution3 Ensure Precise Timing cause3->solution3 Yes

Common pitfalls to avoid when working with R112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the Syk kinase inhibitor, R112.

Frequently Asked Questions (FAQs)

Q1: What is R112 and what is its primary mechanism of action?

R112 is an investigational small molecule that acts as a potent and reversible ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[3] By inhibiting Syk, R112 effectively blocks the signaling cascade that leads to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine, leukotrienes, and cytokines.[3]

Q2: What are the main research applications for R112?

R112 is primarily investigated for its potential in treating allergic rhinitis and other allergic conditions.[1][3][4] Its mechanism of action makes it a valuable tool for studying the role of Syk kinase in IgE-mediated mast cell and basophil activation. It can be used in in vitro studies to probe the Syk signaling pathway and its downstream effects on cellular responses.

Q3: What are the key in vitro potency values for R112?

The inhibitory activity of R112 has been characterized in various assays. Key quantitative data are summarized in the table below.

ParameterValue (nM)Assay System
IC50 (Syk Kinase Activity) 226In vitro kinase assay
Ki (Syk Kinase) 96In vitro kinase assay
EC50 (Tryptase Release) 353Cultured Human Mast Cells
EC50 (Histamine Release) 280Human Basophils
EC50 (Allergen-induced Histamine Release) 490Human Basophils (dust mite)
EC50 (Leukotriene C4 Production) 115Cultured Human Mast Cells
EC50 (TNF-α Secretion) 2010Cultured Human Mast Cells
EC50 (GM-CSF Secretion) 1580Cultured Human Mast Cells
EC50 (IL-8 Secretion) 1750Cultured Human Mast Cells

Q4: How should R112 be stored?

For long-term stability, R112 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month. To maintain the integrity of the compound, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected inhibition in cell-based assays.

  • Q: My R112 is not showing the expected level of inhibition in my mast cell degranulation assay. What could be the problem?

    • A: Several factors could contribute to this issue:

      • Compound Solubility: R112 has limited aqueous solubility. Ensure your final DMSO concentration in the assay is low and consistent across all conditions, as high concentrations can be toxic to cells or affect kinase activity. If you observe precipitation, you can try gentle heating or sonication to aid dissolution.[1] For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be necessary.[1]

      • Compound Stability: Ensure that your R112 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.

      • Cell Health and Density: The health and density of your mast cells can significantly impact their response to stimuli and inhibitors. Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density for your assay.

      • Assay Conditions: The concentration of the stimulating agent (e.g., anti-IgE) and the incubation times are critical. Optimize these parameters for your specific cell type and assay conditions.

Issue 2: Suspected off-target effects.

  • Q: I am observing cellular effects that don't seem to be directly related to Syk inhibition. How can I investigate potential off-target effects of R112?

    • A: While R112 is a potent Syk inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations.

      • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are more likely to occur at higher concentrations. Determine the lowest effective concentration of R112 that inhibits Syk activity in your system.

      • Selectivity Profiling: If available, consult kinase selectivity profiling data for R112. One study noted that R112 inhibits Lyn kinase in an in vitro assay with an IC50 of 0.3 µmol/L; however, in cultured human mast cells, it did not inhibit the phosphorylation of a Lyn target, suggesting it does not inhibit Lyn activity in a cellular context.[2]

      • Use of Controls: Include appropriate positive and negative controls in your experiments. This could involve using a structurally different Syk inhibitor to see if the same phenotype is observed.

Issue 3: Conflicting results between in vitro kinase assays and cell-based assays.

  • Q: The IC50 value I obtained from my in vitro kinase assay is different from the EC50 in my cell-based assay. Why is there a discrepancy?

    • A: It is common for in vitro and cellular potency values to differ.[2] This can be due to several factors:

      • Cellular Permeability: The ability of R112 to cross the cell membrane and reach its intracellular target can affect its apparent potency in a cellular context.

      • Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations that are lower than physiological levels. The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like R112, leading to a higher EC50 value in cells.

      • Drug Efflux Pumps: Cells may express efflux pumps that actively transport the compound out of the cell, reducing its intracellular concentration.

Experimental Protocols

Protocol 1: In Vitro Syk Kinase Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of R112 on recombinant Syk kinase.

Materials:

  • Recombinant active Syk kinase

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • R112 stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP

  • ATP solution

  • Stop solution (e.g., 50 mM EDTA)

  • Streptavidin-coated plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of R112 in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a reaction plate, add the Syk kinase and the R112 dilutions (or vehicle control).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.

  • Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the assay.

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each R112 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase release)

This protocol measures the effect of R112 on IgE-mediated degranulation of mast cells.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • Cell culture medium

  • Human IgE

  • Anti-IgE antibody or specific allergen

  • R112 stock solution (in DMSO)

  • Tyrode's buffer (or similar physiological buffer)

  • Triton X-100 (for cell lysis)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Sensitize mast cells with human IgE overnight.

  • Wash the cells to remove unbound IgE and resuspend them in Tyrode's buffer.

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of R112 (or vehicle control) for 30-60 minutes at 37°C.

  • Induce degranulation by adding anti-IgE antibody or a specific allergen. Include a negative control (buffer only) and a positive control for total β-hexosaminidase release (cells lysed with Triton X-100).

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the pNAG substrate solution to each well containing the supernatant.

  • Incubate for 60-90 minutes at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

  • Determine the EC50 value of R112 from the dose-response curve.

Visualizations

Syk_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT PLCg PLCγ Syk->PLCg Vav Vav Syk->Vav SLP76 SLP-76 Syk->SLP76 Downstream Downstream Signaling LAT->Downstream PLCg->Downstream Vav->Downstream SLP76->Downstream Degranulation Degranulation (Histamine, etc.) Downstream->Degranulation Cytokines Cytokine Production Downstream->Cytokines R112 R112 R112->Syk

Caption: IgE-mediated Syk signaling pathway in mast cells and the inhibitory action of R112.

Experimental_Workflow Start Start: Mast Cell Culture Sensitize Sensitize cells with IgE (overnight) Start->Sensitize Wash Wash to remove unbound IgE Sensitize->Wash PreIncubate Pre-incubate with R112 (30-60 min) Wash->PreIncubate Stimulate Stimulate with anti-IgE (30 min) PreIncubate->Stimulate Collect Collect supernatant Stimulate->Collect Assay Perform β-hexosaminidase assay Collect->Assay Analyze Analyze data (EC50) Assay->Analyze

Caption: Workflow for a mast cell degranulation assay with R112.

References

R916562 stability issues after freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of R916562, with a particular focus on issues that may arise from freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution shows precipitation after thawing. What should I do?

Precipitation of your this compound stock solution upon thawing can be due to several factors, including the concentration of the stock solution and the thawing process itself.[1] To address this, consider the following:

  • Thawing Protocol: It is recommended to thaw solutions slowly at room temperature and vortex gently to ensure the compound fully redissolves.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing this compound at a slightly lower concentration.[1]

  • Solvent Choice: this compound is soluble in DMSO.[2] Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility and stability.

Q2: I am observing inconsistent results in my experiments using this compound. Could this be related to freeze-thaw cycles?

Yes, inconsistent experimental results and a loss of compound activity can be linked to the degradation of the small molecule inhibitor in solution.[1] Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[1] It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of the compound.

Q3: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[2]

  • Long-term storage (months to years): -20°C in a dry, dark environment.[2]

Proper storage is critical to maintaining the integrity of the compound.[1]

Q4: Can the type of storage container affect the stability of this compound?

Yes, the material of the storage container can impact the stability of small molecule compounds.[1] To prevent leaching of contaminants or adherence of the compound to the container surface, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert for long-term storage.[1]

Troubleshooting Guides

Issue: Decreased Potency or Activity of this compound in Assays

If you observe a decrease in the expected activity of this compound, it may be indicative of compound degradation. Follow this troubleshooting workflow:

cluster_0 Troubleshooting Decreased Potency start Start: Decreased this compound Activity Observed check_storage Review Storage Conditions - Temperature (-20°C long-term)? - Light exposure (stored in dark)? - Container type (inert material)? start->check_storage check_handling Evaluate Solution Handling - Number of freeze-thaw cycles? - Aliquoted for single use? - Thawing protocol followed? check_storage->check_handling stability_test Perform Stability Assessment - Compare aged vs. fresh stock - Use analytical method (e.g., HPLC) check_handling->stability_test decision Degradation Confirmed? stability_test->decision prepare_fresh Prepare Fresh Stock Solution - Use high-purity DMSO - Follow proper aliquoting and storage decision->prepare_fresh Yes end_persist End: Issue Persists - Contact Technical Support decision->end_persist No end_resolve End: Issue Resolved prepare_fresh->end_resolve

Troubleshooting workflow for decreased this compound activity.
Data Summary: Factors Affecting Small Molecule Stability in Solution

The stability of a small molecule like this compound in solution is influenced by several factors. The table below summarizes common storage variables and their potential impact.

FactorPotential Impact on StabilityRecommended Mitigation Strategy
Temperature Elevated temperatures can accelerate degradation.Store stock solutions at -20°C for long-term storage.[1][2]
Freeze-Thaw Cycles Repeated cycles can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes.[1]
Light Exposure Can cause photodegradation of sensitive compounds.Store solutions in amber vials or wrap containers in foil.[3]
Air (Oxygen) Exposure Compounds may be susceptible to oxidation.Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]
pH The stability of many compounds is pH-dependent in aqueous solutions.Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[3]

Experimental Protocols

Protocol for Assessing this compound Stability after Freeze-Thaw Cycles

This protocol provides a method to assess the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.

Objective: To determine the impact of repeated freeze-thaw cycles on the integrity of this compound.

Materials:

  • This compound solid powder

  • High-purity, anhydrous DMSO

  • Inert storage vials (amber glass or polypropylene)

  • -20°C freezer

  • HPLC system with a suitable column (e.g., C18)

  • Vortex mixer

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution for HPLC analysis. This will serve as the baseline (T=0) measurement.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials. Store these vials at -20°C.

  • Freeze-Thaw Cycles:

    • For each freeze-thaw cycle, remove one or more aliquots from the -20°C freezer.

    • Allow the aliquot(s) to thaw completely at room temperature.

    • Vortex gently to ensure the solution is homogeneous.

    • After thawing and mixing, immediately return the aliquot(s) to the -20°C freezer.

  • Time Points: Perform the freeze-thaw cycles and subsequent analysis at designated time points (e.g., after 1, 3, 5, and 10 cycles).

  • HPLC Analysis: At each time point, analyze the thawed aliquot by HPLC.

  • Data Analysis: Compare the peak area of the main this compound peak at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]

cluster_1 Experimental Workflow for Stability Testing prepare_stock 1. Prepare this compound Stock Solution in DMSO initial_analysis 2. T=0 Analysis (HPLC) prepare_stock->initial_analysis aliquot 3. Aliquot and Store at -20°C initial_analysis->aliquot ft_cycles 4. Perform Freeze-Thaw Cycles (e.g., 1, 3, 5, 10 cycles) aliquot->ft_cycles hplc_analysis 5. HPLC Analysis at Each Time Point ft_cycles->hplc_analysis data_analysis 6. Compare Peak Areas to T=0 hplc_analysis->data_analysis conclusion 7. Determine Stability Profile data_analysis->conclusion

Workflow for assessing this compound freeze-thaw stability.
Illustrative Stability Data after Freeze-Thaw Cycles

The following table provides an example of how to present stability data for this compound after multiple freeze-thaw cycles. Note that this data is illustrative and will vary depending on the specific experimental conditions.

Number of Freeze-Thaw CyclesThis compound Peak Area (Arbitrary Units)% Remaining vs. T=0Appearance of Degradation Peaks
0 (T=0)1,000,000100%No
1995,00099.5%No
3980,00098.0%Minor peak detected
5950,00095.0%Minor peak increased
10890,00089.0%Multiple degradation peaks observed

Signaling Pathway Context

This compound is an inhibitor of Axl and VEGF-R2. Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.

cluster_2 Simplified Axl and VEGF-R2 Signaling Gas6 Gas6 Axl Axl Receptor Gas6->Axl VEGF VEGF VEGFR2 VEGF-R2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt MAPK MAPK Pathway Axl->MAPK VEGFR2->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC This compound This compound This compound->Axl This compound->VEGFR2 Cell_Survival Cell Survival Proliferation PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis Metastasis PI3K_Akt->Angiogenesis MAPK->Cell_Survival PLC_PKC->Angiogenesis

Inhibitory action of this compound on Axl and VEGF-R2 pathways.

References

Technical Support Center: Adjusting R112 Concentration for Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of R112, a potent and reversible spleen tyrosine kinase (Syk) inhibitor. This guide offers recommendations for adjusting R112 concentration across various cell types, detailed experimental protocols, and troubleshooting advice to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is R112 and what is its mechanism of action?

R112 is a small molecule inhibitor that targets spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling pathways in various cell types, particularly immune cells.[1][2] R112 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Syk and preventing its phosphorylation and subsequent activation.[2][3] This blockade disrupts downstream signaling cascades, such as the B-cell receptor (BCR) pathway and the Fc receptor (FcR) pathway in mast cells, leading to reduced production of inflammatory cytokines and decreased immune cell activation.[4]

Q2: What is a typical starting concentration range for R112 in cell culture experiments?

The optimal concentration of R112 is highly dependent on the cell type and the specific biological question being investigated. Based on available data, a general starting range for in vitro experiments is between 0.1 µM and 10 µM.[1] For sensitive cell lines like mast cells and basophils, effective concentrations (EC50) for inhibiting degranulation are in the nanomolar range (280-490 nM).[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store R112?

R112 is typically supplied as a powder. For experimental use, it is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

R112 Concentration Guidelines for Different Cell Types

The following table summarizes the effective concentrations of R112 observed in various cell types. It is important to note that these values are a guide, and the optimal concentration should be determined empirically for your specific experimental setup.

Cell TypeAssayEffective Concentration (EC50/IC50)Reference
Human Mast CellsTryptase Release (anti-IgE induced)353 nM[2][3]
Human BasophilsHistamine Release (anti-IgE induced)280 nM[2][3]
Human BasophilsHistamine Release (allergen induced)490 nM[2][3]
Human Mast CellsLTC4, TNF-α, GM-CSF, IL-8 Secretion0.115 - 2.01 µM[1]
T-cell non-Hodgkin lymphoma cell lines (SU-DHL-1, SR-786)Inhibition of Syk phosphorylation~8 µM
Neuroblastoma cell lines (SYK-positive)Reduced cell viability0.1 - 1 µM

Experimental Protocols

Protocol 1: Determining the Optimal R112 Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of R112 on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • R112 stock solution (e.g., 10 mM in DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of R112 in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest R112 concentration) and a set of wells with medium only to serve as a blank.

    • Carefully remove the medium from the wells and add 100 µL of the prepared R112 dilutions or control medium to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes at a low speed to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each R112 concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the R112 concentration.

    • Determine the IC50 value (the concentration of R112 that causes a 50% reduction in cell viability) using a non-linear regression curve fit.

Visualizing Key Pathways and Workflows

Syk Signaling Pathway

Syk_Signaling_Pathway Syk Signaling Pathway Antigen Antigen BCR_FcR BCR / FcR Antigen->BCR_FcR Binds Lyn Lyn BCR_FcR->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Recruits LAT LAT Syk->LAT Phosphorylates PLCg PLCγ Syk->PLCg Phosphorylates Vav Vav Syk->Vav Phosphorylates BTK BTK Syk->BTK Phosphorylates R112 R112 R112->Syk Inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB) LAT->Downstream PLCg->Downstream Vav->Downstream BTK->Downstream Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response

Caption: Simplified diagram of the Syk signaling pathway and the inhibitory action of R112.

Experimental Workflow for Determining Optimal R112 Concentration

Experimental_Workflow Workflow for Optimal R112 Concentration start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of R112 seed_cells->prepare_dilutions treat_cells Treat cells with R112 and controls prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 490/570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the IC50 of R112 using an MTT assay.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with R112.

Issue 1: No or weak inhibition of Syk signaling or downstream effects.

  • Possible Cause: Suboptimal R112 concentration.

    • Solution: Perform a dose-response experiment with a wider range of R112 concentrations. Ensure the concentrations tested bracket the expected effective range for your cell type.

  • Possible Cause: Short incubation time.

    • Solution: Increase the incubation time with R112. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing the desired effect.

  • Possible Cause: Degraded inhibitor.

    • Solution: Use a fresh aliquot of the R112 stock solution. Avoid repeated freeze-thaw cycles.

  • Possible Cause: High cell confluence.

    • Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can sometimes affect inhibitor efficacy.

Issue 2: High levels of cell death or cytotoxicity at expected inhibitory concentrations.

  • Possible Cause: Off-target effects.

    • Solution: While R112 is a potent Syk inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration that achieves the desired level of Syk inhibition. Consider using a secondary, structurally different Syk inhibitor to confirm that the observed phenotype is due to Syk inhibition.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell passage number or confluency.

    • Solution: Use cells within a consistent range of passage numbers. Seed cells at the same density for all experiments and ensure they are at a similar confluency when the experiment is initiated.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Standardize all incubation times precisely.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and cell addition.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting R112 Experiments start Unexpected Result check_concentration Is R112 concentration optimal? start->check_concentration dose_response Perform dose-response experiment check_concentration->dose_response No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes dose_response->check_incubation time_course Perform time-course experiment check_incubation->time_course No check_reagents Are reagents (R112, cells) viable? check_incubation->check_reagents Yes time_course->check_reagents fresh_reagents Use fresh R112 aliquot and low passage cells check_reagents->fresh_reagents No check_controls Are controls (vehicle, positive) behaving as expected? check_reagents->check_controls Yes fresh_reagents->check_controls evaluate_protocol Re-evaluate experimental protocol and technique check_controls->evaluate_protocol No end Problem Solved check_controls->end Yes evaluate_protocol->end

Caption: A logical workflow for troubleshooting common issues in R112 experiments.

References

Managing variability in R916562 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental outcomes with the hypothetical compound R916562, a novel JAK-STAT pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2. By blocking the phosphorylation and activation of these kinases, this compound effectively downregulates the STAT (Signal Transducer and Activator of Transcription) signaling cascade, which is crucial for the expression of numerous genes involved in inflammation and cell proliferation.

Q2: What are the common sources of variability in in vitro cell-based assays with this compound?

A2: Variability in in vitro experiments with this compound can arise from several factors, including:

  • Cell line integrity: Genetic drift, mycoplasma contamination, and inconsistent passage numbers can alter cellular responses.

  • Reagent stability: Improper storage and handling of this compound and other reagents can lead to degradation.

  • Assay conditions: Minor fluctuations in incubation times, temperature, and CO2 levels can impact results.

  • Serum concentration: Components in fetal bovine serum (FBS) can interact with this compound or modulate the JAK-STAT pathway, leading to inconsistent outcomes.

Q3: How can I minimize variability in my animal model studies using this compound?

A3: To ensure reproducibility in animal studies, it is critical to:

  • Standardize animal characteristics: Use animals of the same age, sex, and genetic background.

  • Control environmental factors: Maintain consistent housing conditions, including light-dark cycles, temperature, and diet.

  • Ensure consistent drug formulation and administration: Use a standardized vehicle for this compound and a consistent route and timing of administration.

  • Implement blinding and randomization: These practices are essential to mitigate unconscious bias during data collection and analysis.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound in Cell Viability Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Cell Passage Number Ensure that cells used for experiments are within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic and genotypic changes.
Inconsistent Seeding Density Optimize and strictly adhere to a cell seeding density that ensures logarithmic growth throughout the experiment. Use a cell counter for accurate seeding.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Variable Serum Concentration Test and establish a consistent lot and concentration of FBS for your experiments. If possible, consider using serum-free media or reduced-serum conditions after initial cell attachment.
Issue 2: Inconsistent Phospho-STAT3 (p-STAT3) Inhibition in Western Blot Analysis

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Suboptimal Stimulation Ensure complete and consistent stimulation of the JAK-STAT pathway with a cytokine (e.g., IL-6) at a saturating concentration and for a consistent duration before this compound treatment.
Timing of this compound Treatment Optimize the pre-incubation time with this compound before cytokine stimulation to ensure adequate target engagement.
Inefficient Protein Lysis Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of p-STAT3 and protein degradation.
Antibody Performance Validate the specificity and optimal dilution of your primary antibodies for p-STAT3 and total STAT3. Run appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: Western Blot for p-STAT3
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat with this compound for 2 hours, followed by stimulation with 50 ng/mL IL-6 for 30 minutes.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

Visualizations

R916562_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Target Gene Expression pSTAT->Gene 5. Transcription This compound This compound This compound->JAK Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

Experimental_Workflow_pSTAT_Western_Blot start Start seed_cells 1. Seed Cells (6-well plate) start->seed_cells serum_starve 2. Serum Starve (Overnight) seed_cells->serum_starve pretreat 3. Pre-treat with this compound (2 hours) serum_starve->pretreat stimulate 4. Stimulate with IL-6 (30 minutes) pretreat->stimulate lyse 5. Cell Lysis stimulate->lyse quantify 6. Protein Quantification (BCA Assay) lyse->quantify run_gel 7. SDS-PAGE & Transfer quantify->run_gel immunoblot 8. Immunoblotting (p-STAT3 / STAT3) run_gel->immunoblot detect 9. Detection & Analysis immunoblot->detect end End detect->end

Caption: Workflow for p-STAT3 Western Blot analysis.

Troubleshooting_Logic_IC50 start High IC50 Variability check_cells Check Cell Health & Passage? start->check_cells check_reagents Check Reagent Stability? check_cells->check_reagents No solution_cells Use low passage cells. Standardize seeding. check_cells->solution_cells Yes check_protocol Review Assay Protocol? check_reagents->check_protocol No solution_reagents Prepare fresh this compound stock. Use consistent serum lot. check_reagents->solution_reagents Yes solution_protocol Ensure consistent incubation times and conditions. check_protocol->solution_protocol Yes resolved Variability Reduced solution_cells->resolved solution_reagents->resolved solution_protocol->resolved

Caption: Troubleshooting logic for high IC50 variability.

Technical Support Center: R916562 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel compound R916562 in cell-based cytotoxicity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase. By inhibiting TKX, this compound effectively blocks the downstream PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition ultimately leads to cell cycle arrest and apoptosis.[3][4]

Q2: In which cell lines is this compound expected to be most effective?

A2: The cytotoxic effects of this compound are most pronounced in cancer cell lines that exhibit high expression levels of its target, TKX. We recommend verifying TKX expression in your cell line of choice via Western Blot or qPCR before initiating large-scale screening. Cell lines with low or absent TKX expression are expected to be resistant.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO. For stock solutions, we recommend preparing a 10 mM stock in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: What is the expected cellular morphology after this compound treatment?

A4: Following successful treatment with an effective dose of this compound, you should observe morphological changes consistent with apoptosis. These include cell shrinkage, membrane blebbing, rounding, and detachment from the culture plate for adherent cells.

Q5: Which assays are recommended to confirm the apoptotic effect of this compound?

A5: To confirm that this compound induces apoptosis, we recommend using an assay that measures the activity of key effector caspases, such as a Caspase-Glo® 3/7 assay.[5][6] This luminescent-based assay provides a specific and sensitive measure of caspase-3 and -7 activities, which are central to the apoptotic process.[7]

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure a homogeneous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding groups of wells. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS.
2. Pipetting Errors: Inaccurate dispensing of compound or reagents.Calibrate your pipettes regularly. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing at each step.[8]
3. Air Bubbles: Bubbles in wells can interfere with absorbance or fluorescence readings.[9]Be careful not to introduce bubbles during pipetting. If bubbles are present, they can be gently popped with a sterile needle.[9]
IC50 value is significantly higher than expected 1. Low TKX Expression: The chosen cell line does not express the target kinase at sufficient levels.Confirm TKX protein expression in your cell line using Western Blot. Select a cell line known to have high TKX expression (e.g., HT-29 as per our data).
2. Compound Degradation: Improper storage or handling of this compound.Ensure stock solutions are stored at -80°C in small aliquots. Avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
3. High Cell Seeding Density: An excessive number of cells can require a higher compound concentration to elicit a cytotoxic effect.Optimize cell seeding density. Cells should be in the exponential growth phase and ideally form a sub-confluent monolayer at the time of assay readout.
4. Serum Interaction: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration.Consider reducing the serum percentage during the treatment period, if tolerated by the cells, or use serum-free medium.
No cytotoxicity observed, even at high concentrations 1. Compound Insolubility: this compound may precipitate out of the aqueous culture medium at high concentrations.Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, lower the maximum concentration or test alternative solvent formulations. Ensure the final DMSO concentration is kept constant across all wells.
2. Cell Resistance: The cell line may have intrinsic or acquired resistance mechanisms.Use a positive control compound known to induce cell death in your chosen cell line to confirm the assay is working correctly.
3. Incorrect Assay Timing: The incubation time may be too short to observe a cytotoxic effect.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your cell model.[10]
High background signal in control wells 1. Media Components: Phenol (B47542) red or other components in the culture medium can interfere with colorimetric or fluorometric readings.Use phenol red-free medium for the assay. Always include a "medium only" blank control to subtract background absorbance/fluorescence.[11]
2. Contamination: Mycoplasma or bacterial contamination can affect cell metabolism and assay results.[12]Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed.

Section 3: Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or acidified isopropanol (B130326) (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol).[13][14]

  • 96-well flat-bottom plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][13] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well to dissolve the crystals.[13][15]

  • Readout: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies apoptosis by measuring the activity of caspases-3 and -7. The assay reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated cells in culture medium

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in steps 1-3 of the MTT protocol, but perform the experiment in white-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][16] Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6][17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 1 to 3 hours, protected from light.

  • Readout: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable and proportional to the amount of caspase activity.

Section 4: Quantitative Data Summary

The following data are hypothetical and intended for illustrative purposes.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeTKX ExpressionIC50 (nM)
HT-29Colon CarcinomaHigh50
A549Lung CarcinomaHigh85
MCF-7Breast CarcinomaModerate450
K562LeukemiaLow> 10,000
U-87 MGGlioblastomaNegative> 10,000

Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Concentration RangePurpose
Initial Cytotoxicity Screen1 nM - 10,000 nMTo determine the IC50 value and effective dose range.
Mechanism of Action Studies1x to 5x IC50To ensure target engagement and observe downstream signaling effects (e.g., Western Blot for p-AKT).
Apoptosis Assays2x to 10x IC50To induce a robust apoptotic response for clear detection (e.g., Caspase-3/7 activity).

Section 5: Diagrams

R916562_Signaling_Pathway cluster_membrane Plasma Membrane TKX TKX Receptor PI3K PI3K TKX->PI3K This compound This compound This compound->TKX AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the TKX receptor, blocking the PI3K/AKT/mTOR survival pathway.

Cytotoxicity_Assay_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Add this compound serial dilutions (include vehicle control) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_reagent 5. Add assay reagent (e.g., MTT or Caspase-Glo) incubate2->add_reagent incubate3 6. Incubate per protocol (e.g., 1-4h) add_reagent->incubate3 read 7. Read plate (Absorbance/Luminescence) incubate3->read analyze 8. Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard workflow for a cell-based cytotoxicity assay using this compound.

Troubleshooting_Logic start Unexpected Results q1 High variability between replicates? start->q1 a1_yes Check cell seeding technique, pipetting accuracy, and for bubbles in wells. q1->a1_yes Yes q2 No cytotoxicity observed? q1->q2 No end Problem Resolved a1_yes->end a2_yes Verify TKX expression. Check compound solubility. Increase incubation time. q2->a2_yes Yes q3 IC50 too high? q2->q3 No a2_yes->end a3_yes Optimize cell density. Confirm compound activity. Test lower serum levels. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common issues in cytotoxicity assays.

References

Validation & Comparative

A Comparative Guide: R112 vs. Fostamatinib for Syk Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between kinase inhibitors is critical. This guide provides a detailed comparison of R112 and Fostamatinib (B613848), focusing on their activity as Spleen Tyrosine Kinase (Syk) inhibitors.

At the outset, it is crucial to clarify the relationship between these two agents. Both Fostamatinib (also known as R788) and R112 are prodrugs.[1][2] A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. In this case, both Fostamatinib and R112 are metabolized into the same active molecule: R406 (also called tamatinib).[3] Therefore, a direct comparison of their in vitro inhibitory activity against Syk kinase is fundamentally an analysis of R406's performance.

The primary distinction between Fostamatinib and R112 lies in their formulation and subsequent pharmacokinetic profiles, not in the mechanism of the active inhibitor itself. Fostamatinib is an orally administered prodrug that is rapidly converted in the gut by alkaline phosphatase to the active metabolite, R406.[4][5] R112 has been studied as an intranasal formulation for conditions like allergic rhinitis.[6]

Quantitative Comparison of Syk Kinase Inhibition

Since R406 is the active metabolite for both prodrugs, the following table summarizes its inhibitory potency against Syk kinase.

CompoundTarget KinaseAssay TypeIC₅₀Kᵢ
R406 (Active metabolite of Fostamatinib and R112)SykCell-free kinase assay41 nM30 nM

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value indicates a higher binding affinity.

Data sourced from multiple studies confirm that R406 is a potent, ATP-competitive inhibitor of Syk, binding to its ATP pocket with high affinity.[7][8][9][10]

Mechanism of Action: The Role of Syk Kinase

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. It is essential for transducing signals from immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[7][11]

Upon receptor activation, Syk is recruited and initiates a signaling cascade involving downstream molecules like Phospholipase Cγ (PLCγ) and VAV proteins, ultimately leading to the activation of transcription factors such as NF-κB and NFAT.[12][13] This cascade is crucial for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[14][15]

By inhibiting Syk, R406 effectively blocks these signaling pathways. This disruption of Fc receptor and B-cell receptor signaling is the therapeutic basis for Fostamatinib's use in chronic immune thrombocytopenia (ITP), where it reduces the immune-mediated destruction of platelets.[4][[“]]

Below is a diagram illustrating the Syk kinase signaling pathway and the point of inhibition by R406.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor ITAM ITAM FcR->ITAM Ligand Binding BCR B-Cell Receptor BCR->ITAM Antigen Binding Src_Kinase Src Family Kinase (e.g., LYN) ITAM->Src_Kinase Syk Syk ITAM->Syk Recruits & Activates Src_Kinase->ITAM PLCg PLCγ Syk->PLCg Activates Vav Vav Syk->Vav Activates R406 R406 (Active Metabolite) R406->Syk Inhibits Downstream Downstream Signaling (MAPK, NF-κB, etc.) PLCg->Downstream Vav->Downstream Response Cellular Response (e.g., Phagocytosis, Cytokine Release) Downstream->Response Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare R406 Serial Dilutions C 3. Combine Substrate, Buffer & R406 in Plate A->C B 2. Prepare Reagents (Syk, ATP, Substrate) B->C D 4. Add Syk Enzyme C->D E 5. Initiate with ATP D->E F 6. Incubate at RT E->F G 7. Add Detection Reagent (Measure Signal) F->G H 8. Plot Inhibition Curve & Calculate IC50 G->H

References

A Comparative Efficacy Analysis of R916562's Active Metabolite (R406) and Other Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor R406, the active metabolite of the prodrug R916562 (Fostamatinib), with other notable alternatives in the field. This document summarizes key quantitative data for efficacy and selectivity, outlines detailed experimental methodologies for context, and visualizes the relevant biological pathways and workflows to support informed decision-making in research and development.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that serves as a crucial signaling mediator for a variety of immune cell receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in activating downstream pathways that control immune cell proliferation, differentiation, and phagocytosis has made it a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2]

This compound is the prodrug of R406, which is the active compound responsible for the therapeutic effects of Fostamatinib (R788), an approved treatment for chronic immune thrombocytopenia.[3] This guide focuses on the efficacy of R406 in comparison to other prominent Syk inhibitors that are in various stages of clinical development.

Quantitative Comparison of Syk Inhibitor Potency and Selectivity

The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values for R406 and other key Syk inhibitors against Syk and other relevant kinases to provide an overview of their potency and selectivity. It is important to note that IC50 values can vary based on specific assay conditions.

InhibitorTarget KinaseIC50 (nM)CommentsReference
R406 (Active form of this compound) Syk 41 Cell-free assay. Also inhibits FLT3, Lyn, and Lck at higher concentrations.[4][5]
Entospletinib (GS-9973)Syk7.7Orally bioavailable and highly selective for Syk.[6][7][8][9][10]
Cerdulatinib (PRT062070)Syk32Dual inhibitor of Syk and Janus kinases (JAKs).[11][12][13][14][15][16]
TAK-659 (Mivavotinib)Syk3.2Dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3).[17][18][19][20][21]
InhibitorOff-Target KinaseIC50 (nM)Reference
R406 Flt3~205 (5-fold less potent than Syk)[22][5]
Lyn63[4]
Lck37[4]
Cerdulatinib (PRT062070)JAK112[11][12][14]
JAK26[11][12][14]
JAK38[11][12][14]
TYK20.5[11][12][14]
TAK-659 (Mivavotinib)FLT34.6[17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the Syk signaling pathway and a general workflow for assessing Syk inhibitor efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_FcR BCR / FcR Lyn Lyn BCR_FcR->Lyn Receptor Aggregation Syk Syk BCR_FcR->Syk Syk Recruitment & Activation Lyn->BCR_FcR ITAM Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, BTK, Vav) Syk->Downstream Inhibitors Syk Inhibitors (R406, Entospletinib, etc.) Inhibitors->Syk Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream->Cellular_Response

Simplified Syk signaling pathway and point of inhibition.

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., HTRF, ADP-Glo) IC50_Det Determine IC50 Values Kinase_Assay->IC50_Det Kinase_Assay->IC50_Det Potency Cell_Culture Culture Relevant Cell Lines (e.g., B-cells, Mast cells) Inhibitor_Treatment Treat Cells with Inhibitors Cell_Culture->Inhibitor_Treatment Stimulation Stimulate Receptor Signaling (e.g., anti-IgM, Immune Complexes) Inhibitor_Treatment->Stimulation Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Downstream_Analysis Analyze Downstream Effects (e.g., Western Blot for p-Syk, Calcium Flux, Cytokine ELISA) Stimulation->Downstream_Analysis

General experimental workflow for evaluating Syk inhibitors.

Experimental Protocols

The following are representative methodologies for key experiments cited in the characterization of Syk inhibitors.

Biochemical Syk Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the phosphorylation of a substrate by the Syk kinase in a cell-free system to determine the inhibitor's direct enzymatic potency.

  • Principle: This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated peptide substrate is phosphorylated by the Syk enzyme in the presence of ATP. The detection reagents, a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665, are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the europium and XL665 into close proximity, which allows for FRET to occur. The intensity of the FRET signal is proportional to the extent of substrate phosphorylation.

  • Protocol Outline:

    • Reaction Setup: In a microplate, combine the recombinant human Syk enzyme, a biotinylated tyrosine kinase substrate peptide, and the Syk inhibitor at various concentrations in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT).

    • Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction by adding a detection buffer containing EDTA and the HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

    • Measurement: After another incubation period (e.g., 60 minutes) to allow for antibody-antigen binding, measure the fluorescence at both 665 nm (FRET signal) and 620 nm (cryptate emission) using an HTRF-compatible plate reader.

    • Data Analysis: The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm * 10,000) is calculated. IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[23][24]

Cell-Based B-Cell Receptor (BCR) Signaling Assay

This method assesses the ability of an inhibitor to block Syk-dependent signaling downstream of the B-cell receptor in a cellular context.

  • Principle: Cross-linking of the BCR on B-cells (e.g., Ramos cells) with an antibody (e.g., anti-IgM) mimics antigen binding and activates the Syk signaling cascade. The inhibitory effect of a compound can be measured by quantifying the phosphorylation of downstream targets of Syk, such as PLCγ2 or Syk itself at its activation loop (Tyr525/526), using Western blotting or flow cytometry.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture a B-cell line (e.g., Ramos) to an appropriate density. Pre-treat the cells with various concentrations of the Syk inhibitor or vehicle control for 1-2 hours.

    • BCR Stimulation: Stimulate the cells by adding a cross-linking antibody (e.g., goat F(ab')2 anti-human IgM) for a short period (e.g., 5-10 minutes).

    • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for phosphorylated Syk (p-Syk Tyr525/526) and total Syk.

      • Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.

    • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Syk to total Syk. The percentage of inhibition is calculated relative to the stimulated vehicle control.

Conclusion

R406, the active metabolite of this compound, is a potent inhibitor of Syk kinase. When compared to second-generation inhibitors, it demonstrates a broader kinase inhibition profile, which may contribute to both its therapeutic effects and potential off-target toxicities. Newer inhibitors such as Entospletinib show higher selectivity for Syk, while others like Cerdulatinib and TAK-659 are dual inhibitors designed to target multiple signaling pathways involved in disease pathogenesis. The choice of a specific Syk inhibitor for therapeutic development or research applications will depend on a thorough evaluation of its potency, selectivity, and the specific biological context being investigated. The experimental protocols and comparative data presented in this guide provide a foundational framework for such assessments.

References

R112: A Deep Dive into Syk Kinase Selectivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the selectivity profile of R112, a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling pathways.

R112 is an ATP-competitive inhibitor of Syk kinase with a reported half-maximal inhibitory concentration (IC50) of 226 nM and an inhibitory constant (Ki) of 96 nM.[1] Its development has been primarily focused on its potential to treat allergic rhinitis by inhibiting the IgE-FcεRI signaling pathway.[1] While R112 has demonstrated clear efficacy in targeting Syk-mediated pathways, a thorough evaluation of its activity against other kinases is crucial for a complete understanding of its therapeutic potential and safety profile.

Kinase Selectivity Profile of R112

A comprehensive analysis of an inhibitor's selectivity involves screening it against a broad panel of kinases. While extensive public data on the full kinome scan of R112 is limited, available information provides insights into its selectivity for Syk over at least one other closely related kinase, Lyn.

KinaseIC50 (nM)Selectivity (Fold vs. Syk)
Syk 226 1
Lyn3001.3

Experimental Protocols

To ensure accurate and reproducible assessment of kinase inhibitor selectivity, standardized experimental protocols are essential. The following outlines a typical methodology for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of R112 against Syk and other kinases.

Materials:

  • Recombinant human Syk kinase (and other kinases of interest)

  • Specific peptide substrate for each kinase

  • R112 (dissolved in DMSO)

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of R112 in DMSO. A typical starting concentration is 100 µM, followed by 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the recombinant kinase, and the serially diluted R112 or DMSO (vehicle control).

  • Inhibitor Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of R112 to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each R112 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the R112 concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the Syk signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., FcεRI) Lyn Lyn Receptor->Lyn Activation Syk Syk PLCg PLCγ Syk->PLCg Phosphorylation PI3K PI3K Syk->PI3K Phosphorylation Vav Vav Syk->Vav Phosphorylation Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream Vav->Downstream Response Cellular Response (e.g., Degranulation) Downstream->Response R112 R112 R112->Syk Inhibition Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare R112 Serial Dilutions Incubation Incubate R112 with Kinases Compound->Incubation Kinase_Panel Prepare Kinase Panel Kinase_Panel->Incubation Reaction Initiate Kinase Reaction (ATP + Substrate) Incubation->Reaction Detection Measure Kinase Activity Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

Comparative Analysis of Mast Cell Stabilizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response, releasing a cascade of mediators upon activation. The stabilization of mast cells to prevent the release of these mediators is a key therapeutic strategy for a range of allergic and inflammatory conditions. This guide provides a comparative overview of the performance of various mast cell stabilizers, offering a framework for the evaluation of novel compounds in this class. While this document is intended to serve as a template for comparing emerging compounds such as R916562, comprehensive searches of scientific literature and chemical databases did not yield public information on a compound designated this compound at the time of this publication. Therefore, to illustrate the required comparative data and methodologies, this guide will focus on established mast cell stabilizers: Cromolyn (B99618) Sodium, Ketotifen, and Lodoxamide. Researchers and drug development professionals can use this framework to insert their own experimental data for this compound to produce a direct comparison.

Mechanism of Action Overview

Mast cell stabilizers function primarily by inhibiting the degranulation of mast cells, a process triggered by the cross-linking of IgE receptors (FcεRI) on the cell surface. This stabilization prevents the release of histamine (B1213489), leukotrienes, prostaglandins, and various cytokines. While the precise mechanisms can vary, many stabilizers are understood to modulate ion channels, particularly calcium channels, which are essential for the fusion of granular membranes with the plasma membrane.[1][2][3]

  • Cromolyn Sodium: Believed to act by inhibiting calcium influx into mast cells following antigen stimulation.[1][2][4] It is thought to block chloride ion channels, which may indirectly affect calcium mobilization.[5]

  • Ketotifen: Exhibits a dual mechanism of action. It is a potent H1-antihistamine, directly blocking the action of released histamine, and it also stabilizes mast cells by preventing calcium influx.[1][6][7][8][9][10]

  • Lodoxamide: A potent mast cell stabilizer that is thought to prevent calcium influx into mast cells upon antigen stimulation.[11][12][13] It has also been noted to inhibit the chemotaxis of eosinophils.[11][14]

  • Pemirolast: Functions as a mast cell stabilizer by inhibiting the antigen-induced release of inflammatory mediators.[15][16][17] It is also a histamine H1 antagonist and is believed to block calcium ion influx into mast cells.[15][17][18]

Quantitative Comparison of Mast Cell Stabilizer Efficacy

The following table summarizes key in vitro efficacy data for selected mast cell stabilizers. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can vary between studies, which may influence the absolute values.

CompoundAssay TypeCell Line/ModelIC50 / EfficacyReference
This compound e.g., Histamine Releasee.g., RBL-2H3 cellsData Not AvailableInternal Data
Cromolyn Sodium Histamine ReleaseRat Peritoneal Mast Cells~10-100 µM[1][4]
Ketotifen Histamine ReleaseHuman Lung Mast Cells~1 µM[2]
Lodoxamide Histamine ReleaseRat Peritoneal Mast Cells~0.05 µM[19]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of compound efficacy. Below are representative protocols for key assays used in the characterization of mast cell stabilizers.

Mast Cell Degranulation (Histamine Release) Assay

This assay quantitatively measures the amount of histamine released from mast cells following stimulation, and the inhibitory effect of a test compound.

a. Cell Culture:

  • Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. Sensitization:

  • Cells are seeded in 24-well plates and sensitized overnight with anti-DNP IgE (0.5 µg/mL).

c. Compound Treatment and Stimulation:

  • The following day, cells are washed with Tyrode's buffer.

  • Cells are then incubated with various concentrations of the test compound (e.g., this compound, Cromolyn Sodium) for 15-30 minutes at 37°C.

  • Degranulation is induced by adding DNP-HSA antigen (10 µg/mL).

  • A positive control (e.g., ionomycin) and a negative control (buffer only) are included.

d. Quantification of Histamine Release:

  • After a 30-60 minute incubation, the supernatant is collected.

  • The histamine concentration in the supernatant is determined using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • The percentage of histamine release is calculated relative to the total histamine content (determined by lysing the cells).

  • The IC50 value (the concentration of the compound that inhibits 50% of histamine release) is calculated from the dose-response curve.

Calcium Influx Assay

This assay measures the effect of a test compound on the influx of intracellular calcium, a critical step in mast cell degranulation.

a. Cell Preparation:

  • Sensitized RBL-2H3 cells are harvested and washed with a calcium-free buffer.

  • Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

b. Compound Incubation and Stimulation:

  • The dye-loaded cells are washed and resuspended in a buffer containing calcium.

  • Cells are pre-incubated with the test compound at various concentrations.

  • Antigen (DNP-HSA) is added to stimulate calcium influx.

c. Measurement:

  • Changes in intracellular calcium concentration are monitored in real-time using a fluorometric plate reader or a flow cytometer.

  • The fluorescence intensity is proportional to the intracellular calcium concentration.

  • The inhibitory effect of the compound is determined by comparing the calcium influx in treated cells to that in untreated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.

Mast Cell Degranulation Signaling Pathway

The following diagram illustrates the key signaling events leading to mast cell degranulation upon antigen cross-linking of IgE-FcεRI complexes, and the putative points of intervention for mast cell stabilizers.

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI Receptor IgE->FceRI Lyn_Syk Lyn/Syk Phosphorylation FceRI->Lyn_Syk Ca_Channel Ca²⁺ Channel Granule_Fusion Granule Fusion & Degranulation Ca_Channel->Granule_Fusion Ca²⁺ Influx PLCg PLCγ Activation Lyn_Syk->PLCg IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Granule_Fusion PKC->Granule_Fusion Mediators Histamine, Cytokines, Leukotrienes Granule_Fusion->Mediators Release Stabilizers Mast Cell Stabilizers (e.g., Cromolyn, Lodoxamide) Stabilizers->Ca_Channel Inhibition Stabilizers->Ca_Release Inhibition

Caption: IgE-mediated mast cell activation pathway and points of inhibition.

Experimental Workflow for Comparative Analysis

The logical flow of experiments to compare a novel compound like this compound against established mast cell stabilizers is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays In Vitro Assays cluster_analysis Data Analysis and Conclusion Start Start: Hypothesis (this compound is a mast cell stabilizer) Cell_Culture Cell Culture (e.g., RBL-2H3) Start->Cell_Culture Sensitization Sensitize cells with IgE Cell_Culture->Sensitization Group_this compound This compound (Test Compound) (Dose-response) Group_Cromolyn Cromolyn Sodium (Reference) (Dose-response) Group_Ketotifen Ketotifen (Reference) (Dose-response) Controls Positive & Negative Controls Calcium_Assay Calcium Influx Assay Sensitization->Calcium_Assay Parallel Experiment Cytotoxicity_Assay Cytotoxicity Assay Sensitization->Cytotoxicity_Assay Parallel Experiment Degranulation_Assay Degranulation Assay (e.g., Histamine Release) Group_this compound->Degranulation_Assay Group_this compound->Calcium_Assay Group_this compound->Cytotoxicity_Assay Group_Cromolyn->Degranulation_Assay Group_Ketotifen->Degranulation_Assay Controls->Degranulation_Assay Data_Collection Data Collection & Normalization Degranulation_Assay->Data_Collection Calcium_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Comparison Comparative Analysis of IC50 Values and Efficacy IC50_Calc->Comparison Conclusion Conclusion on Relative Potency of this compound Comparison->Conclusion

Caption: Workflow for comparing novel and known mast cell stabilizers.

References

In vitro comparison of R112 and other investigational Syk inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparison of R112 and Other Investigational Spleen Tyrosine Kinase (Syk) Inhibitors

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] Upon activation by immunoreceptors such as B-cell receptors (BCRs) and Fc receptors (FcRs), Syk initiates downstream signaling cascades that lead to cellular responses including proliferation, differentiation, and the release of inflammatory mediators.[1] This central role in immune signaling has established Syk as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1] This guide provides an in vitro comparison of R112 and other investigational Syk inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of R112, R406 (the active metabolite of Fostamatinib), PRT062607, and Cerdulatinib have been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) and other potency metrics are summarized below, providing a quantitative comparison of these compounds against their primary target, Syk, and in cellular functional assays.

InhibitorTarget/AssayPotency (IC50/Ki/EC50)DescriptionReference(s)
R112 Syk Kinase (cell-free)IC50: 226 nMBiochemical assay measuring direct inhibition of Syk enzymatic activity.[2]
Syk Kinase (cell-free)Ki: 96 nMInhibitory constant, indicating a competitive inhibition mechanism with ATP.[2][3][4]
Mast Cell DegranulationEC50: 353 nMInhibition of tryptase release from cultured human mast cells (CHMCs) upon IgE-receptor cross-linking.[3][4]
Basophil DegranulationEC50: 280 nMInhibition of histamine (B1213489) release from basophils upon IgE-receptor cross-linking.[3][4]
R406 (active metabolite of Fostamatinib) Syk Kinase (cell-free)IC50: 41 nMBiochemical assay measuring direct inhibition of Syk enzymatic activity.[5][6][7]
Syk Kinase (cell-free)Ki: 30 nMATP-competitive inhibitor binding affinity.[5][6]
Mast Cell DegranulationEC50: 56 nMInhibition of degranulation in cultured human mast cells (CHMCs) mediated by anti-IgE.[5][6]
WM Cell AdhesionIC50: 0.32 µMInhibition of IgM-mediated cell adhesion in Waldenström's macroglobulinemia (WM) cells.[8]
PRT062607 (P505-15) Syk Kinase (cell-free)IC50: 1-2 nMHighly potent and specific inhibition of Syk enzymatic activity.[9][10]
Basophil DegranulationIC50: 0.15 µMInhibition of Fcε receptor 1-mediated basophil degranulation in human whole blood.[10]
B-cell ActivationIC50: 0.28 µMInhibition of B-cell antigen receptor-mediated B-cell activation in human whole blood.[10]
Cerdulatinib (PRT062070) Syk Kinase (cell-free)IC50: 32 nMA dual inhibitor also targeting JAK family kinases.[7][11][12]
JAK1 (cell-free)IC50: 12 nMPotent inhibition of Janus kinase 1.[11][12]
JAK2 (cell-free)IC50: 6 nMPotent inhibition of Janus kinase 2.[11][12]
JAK3 (cell-free)IC50: 8 nMPotent inhibition of Janus kinase 3.[11][12]
TYK2 (cell-free)IC50: 0.5 nMPotent inhibition of Tyrosine kinase 2.[11][12]
B-cell Activation (CD69)IC50: 0.11 µMReduction of CD69 expression on stimulated B-cells.[12]

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway in B-Cells

Engagement of the B-cell receptor (BCR) by an antigen initiates a signaling cascade critical for B-cell activation, proliferation, and differentiation. This process is heavily dependent on the activity of Syk. The diagram below illustrates the key events following BCR activation. A Src-family kinase (e.g., Lyn) first phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream targets like BLNK and PLCγ2, ultimately resulting in calcium mobilization and activation of transcription factors.[13][14][15]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn (Src-family kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates ITAMs BLNK BLNK Syk->BLNK phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates BLNK->PLCg2 activates Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization Cell_Activation Cell Activation (Proliferation, etc.) Ca_Mobilization->Cell_Activation Antigen Antigen Antigen->BCR binds R112 R112 & Other Syk Inhibitors R112->Syk

Caption: Syk's role in the B-Cell Receptor (BCR) signaling cascade.

Experimental Workflow: In Vitro Kinase Assay

The determination of a compound's IC50 value against a purified kinase is a fundamental in vitro experiment. The workflow involves measuring the enzymatic activity of Syk in the presence of varying concentrations of an inhibitor. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[1][16]

Kinase_Assay_Workflow arrow p1 Prepare serial dilutions of Syk inhibitor (e.g., R112) p2 Dilute Syk enzyme and Substrate/ATP mix arrow1 r1 Add inhibitor and Syk enzyme to microplate wells r2 Initiate reaction by adding Substrate/ATP mix r3 Incubate at room temperature (e.g., 60 minutes) arrow2 d1 Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) d2 Convert ADP to ATP and generate light (Add Kinase Detection Reagent) d3 Measure luminescence with a plate reader arrow3 a1 Plot luminescence vs. log[inhibitor] a2 Fit data to determine IC50 value

Caption: General workflow for an in vitro kinase IC50 determination assay.

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol outlines a method to determine the biochemical potency (IC50) of inhibitors against purified Syk enzyme.[1][17]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., R112) in 100% DMSO.

    • Create a series of dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute recombinant human Syk enzyme to the desired working concentration in cold Kinase Buffer.

    • Prepare a Substrate/ATP mixture containing a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1) and ATP at a concentration near the Km for Syk.[18]

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the diluted Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the percent inhibition (relative to vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

Mast Cell Degranulation Assay (Tryptase Release)

This cell-based assay measures the functional effect of Syk inhibitors on IgE-mediated mast cell activation.[4]

  • Cell Culture and Sensitization:

    • Culture human mast cells (e.g., CHMCs) in appropriate media.

    • Sensitize the cells overnight with human IgE.

  • Assay Procedure:

    • Wash the sensitized cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of the Syk inhibitor or vehicle control for 1 hour at 37°C.

    • Trigger degranulation by adding an anti-IgE antibody to cross-link the FcεRI receptors.

    • Incubate for 30 minutes at 37°C.

    • Pellet the cells by centrifugation.

  • Data Analysis:

    • Collect the supernatant and measure the amount of released tryptase using a specific enzymatic assay or ELISA kit.

    • Calculate the percentage of tryptase release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).

    • Plot the percent inhibition of tryptase release against the inhibitor concentration to determine the EC50 value.[4]

B-Cell Activation Assay (Flow Cytometry)

This assay assesses the ability of Syk inhibitors to block BCR-mediated activation of B-cells by measuring the upregulation of activation markers like CD69 or CD80/86.[9][12]

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation, or use a purified B-cell population.

  • Assay Procedure:

    • Pre-incubate the cells with serial dilutions of the Syk inhibitor or vehicle control for 1-2 hours at 37°C.

    • Stimulate the B-cells by adding an anti-IgM or anti-IgD antibody to cross-link the BCR.[9]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Stain the cells with fluorescently-labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).

  • Data Analysis:

    • Acquire data using a flow cytometer.

    • Gate on the B-cell population (e.g., CD19-positive cells).

    • Determine the median fluorescence intensity (MFI) or the percentage of positive cells for the activation marker.

    • Calculate the percent inhibition of activation marker upregulation relative to the stimulated vehicle control and determine the IC50 value.

References

Kinase Selectivity Profile of Fostamatinib's Active Metabolite R406: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fostamatinib (B613848), a prodrug, is rapidly converted in vivo to its pharmacologically active metabolite, R406.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of R406 against a broad panel of kinases, offering a comparative perspective for researchers in drug discovery and development. The primary target of R406 is Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of activating Fc receptors and the B-cell receptor (BCR).[2] However, in vitro studies have demonstrated that R406 interacts with a wide range of other kinases.[1]

Comparative Kinase Inhibition Profile of R406

The inhibitory activity of R406 has been extensively profiled against a large number of kinases using both binding and enzymatic assays. The following table summarizes the pIC50 values for a selection of kinases, providing a quantitative measure of the compound's potency. A higher pIC50 value indicates a stronger inhibition. For context, data for Tofacitinib, an inhibitor of Janus kinases (JAKs), is included as a comparator with a different selectivity profile.

Kinase TargetR406 pIC50Tofacitinib pIC50Kinase Family
SYK 7.4 Not AvailableTyrosine Kinase
KDR (VEGFR2)6.8Not AvailableTyrosine Kinase
FLT36.7Not AvailableTyrosine Kinase
LCK6.5Not AvailableTyrosine Kinase
SRC6.4Not AvailableTyrosine Kinase
JAK15.97.1Tyrosine Kinase
JAK25.87.2Tyrosine Kinase
JAK35.78.0Tyrosine Kinase
TYK25.67.3Tyrosine Kinase
GSK3B6.9Not AvailableCMGC
CDK66.7Not AvailableCMGC
CAMK2D6.6Not AvailableCAMK
CLK26.6Not AvailableCMGC
CSNK1E6.5Not AvailableCK1
AURKB6.4Not AvailableOther

Note: The pIC50 values for R406 are derived from isolated enzyme kinase activity assays.[1] Tofacitinib data is provided for comparative purposes to highlight a different kinase selectivity profile.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is a critical step in drug development to understand its selectivity and potential off-target effects.[3] A variety of biochemical assays are available for this purpose, with the choice of method often depending on the specific research question and throughput requirements.[4]

General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

1. Reagent Preparation:

  • Prepare a serial dilution of the test compound (e.g., R406) in an appropriate solvent, typically DMSO. The final concentration of DMSO in the assay should be kept low (e.g., ≤1%) to avoid interference with the enzymatic reaction.

  • Prepare the kinase reaction buffer containing a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to maintain enzyme stability.

  • Prepare the kinase and substrate solutions in the reaction buffer at a concentration that is typically twice the final desired concentration.

  • Prepare the ATP solution in the reaction buffer at a concentration that is twice the final desired concentration. The final ATP concentration is often at or near the Km for each specific kinase to ensure accurate IC50 determination.

2. Assay Procedure:

  • Add the diluted test compound or vehicle control to the wells of a microplate.

  • Add the kinase/substrate mixture to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of product formed. In luminescence-based assays like ADP-Glo™, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

3. Data Analysis:

  • The luminescent signal is measured using a plate reader.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Biological Contexts

To better understand the experimental process and the biological relevance of R406's activity, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Add_Compound Add Compound/Vehicle Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase + Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Add_ATP Initiate with ATP ATP_Solution->Add_ATP Pre_Incubate Pre-incubation Add_Kinase_Substrate->Pre_Incubate Pre_Incubate->Add_ATP Incubate Reaction Incubation Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect Incubate->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: Workflow for a typical in vitro kinase inhibition assay.

G cluster_receptor B-Cell Receptor Signaling cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Cellular_Response Cellular Response PLCg2->Cellular_Response inhibitor R406 inhibitor->SYK

Caption: Simplified B-Cell Receptor signaling pathway showing the inhibitory action of R406 on SYK.

References

Why did R112 Phase II clinical trials for allergic rhinitis show disappointing results?

Author: BenchChem Technical Support Team. Date: December 2025

The promising spleen tyrosine kinase (Syk) inhibitor, R112, developed by Rigel Pharmaceuticals, showed conflicting results in its Phase II clinical trial program for allergic rhinitis, ultimately leading to disappointment for researchers and the drug development community. An initial, shorter study in a park setting demonstrated statistically significant efficacy, while a subsequent, larger, and longer trial failed to distinguish the drug from placebo. This guide provides a detailed comparison of these trials, exploring the potential reasons for the discrepant outcomes and offering insights for researchers in the field of allergy and immunology.

Contrasting Efficacy Results

The core of the issue lies in the conflicting outcomes of two distinct Phase II trials. The initial "Park Study" suggested that R112 was a promising candidate for the treatment of seasonal allergic rhinitis. However, a more extensive, multi-center study produced disappointing results, failing to meet its primary endpoint.

StudyR112 Outcome vs. PlaceboActive Comparator Outcome vs. Placebo
Phase II "Park Study" Statistically significant reduction in Global Symptom Complex (GSC) score (7 vs 5.4 units; P = .0005)[1]Not Applicable
Phase II 7-Day Study Failed to show a statistically significant difference in improving Total Nasal Symptom Severity (TNSS)[2]Beconase AQ® was superior to placebo[2]

Deep Dive into Experimental Protocols

The divergent results can likely be attributed to key differences in the experimental designs of the two Phase II trials. The "Park Study" was a short-term, high-allergen-exposure model, whereas the 7-day study was designed to reflect a more real-world, continuous-dosing scenario.

Phase II "Park Study" Protocol

This study was designed to evaluate the efficacy and safety of R112 in a setting of high pollen exposure.

  • Objective: To assess the efficacy of intranasal R112 in reducing the symptoms of seasonal allergic rhinitis in a park environment.[1]

  • Study Design: A double-blind, placebo-controlled study conducted over two days at two separate locations during the spring of 2004.[1]

  • Participants: 319 volunteers with a history of seasonal allergic rhinitis.[1]

  • Intervention: Participants were randomized to receive either intranasal R112 (160 participants) or a vehicle control (159 participants).[1] The dosing was 3 mg per nostril, administered every 4 hours for two doses.[1]

  • Primary Endpoint: The primary outcome was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve over an 8-hour period, from baseline between the R112 and placebo groups. The GSC included assessments of sneezing, runny nose/sniffles, itchy nose, and stuffy nose on a maximum scale of 32.[1]

Phase II 7-Day Comparative Study Protocol

This larger study aimed to evaluate R112 against both placebo and an established treatment over a longer duration.

  • Objective: To assess the safety and efficacy of R112 as an intranasal therapy for allergic rhinitis over a 7-day period.[2][3]

  • Study Design: A randomized, double-blind, placebo-controlled, and active-comparator-controlled study.[2][3]

  • Participants: 396 patients with a two-year history of seasonal allergic rhinitis during the summer/fall pollen season, enrolled across 25 centers in the United States.[2]

  • Intervention: Patients were randomized to one of three treatment arms: R112, Beconase AQ® (beclomethasone) nasal spray, or placebo. Dosing was administered twice daily for 7 days.[2]

  • Primary Endpoint: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. This scale assessed five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.[2]

Visualizing the Divergent Paths

The workflows of the two Phase II trials highlight their fundamental differences in duration and complexity.

G cluster_0 Phase II cluster_1 Phase II 7-Day Study Workflow Park Park Study Study Workflow Workflow P_Start Screening & Enrollment (319 Volunteers) P_Rand Randomization P_Start->P_Rand P_Treat 2-Day Treatment (R112 or Placebo) P_Rand->P_Treat P_End Primary Endpoint Assessment (8-hour GSC Score) P_Treat->P_End S_Start Screening & Placebo Run-in (396 Patients) S_Rand Randomization S_Start->S_Rand S_Treat 7-Day Treatment (R112, Beconase AQ, or Placebo) S_Rand->S_Treat S_End Primary Endpoint Assessment (TNSS) S_Treat->S_End

A comparison of the workflows for the two Phase II trials.

Understanding the Mechanism of Action

R112 and Beconase AQ® target different points in the allergic inflammatory cascade.

R112: A Syk Kinase Inhibitor

R112 is designed to inhibit spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathway of mast cells.[1] Mast cells are key players in the allergic response, and their activation by allergens binding to IgE antibodies triggers the release of histamine (B1213489) and other inflammatory mediators. By blocking Syk, R112 aims to prevent this degranulation and subsequent allergic symptoms.

Allergen Allergen IgE IgE Allergen->IgE binds to FcεRI FcεRI Receptor IgE->FcεRI activates MastCell Mast Cell Syk Syk Kinase FcεRI->Syk activates Degranulation Mast Cell Degranulation (Release of Histamine, etc.) Syk->Degranulation triggers R112 R112 R112->Syk inhibits Symptoms Allergic Symptoms Degranulation->Symptoms causes

The signaling pathway targeted by R112.
Beconase AQ®: A Corticosteroid

Beconase AQ® (beclomethasone) is a corticosteroid, a well-established class of drugs for allergic rhinitis. Corticosteroids have broad anti-inflammatory effects. They work by suppressing the production of multiple inflammatory mediators and inhibiting the recruitment and activation of inflammatory cells, thus addressing both the early and late phases of the allergic response.

Analysis of Disappointing Results

Several factors could explain the failure of R112 in the larger Phase II trial:

  • Study Design Differences: The "Park Study" created an artificial, high-intensity allergen exposure over a very short period. This may have favored a drug like R112, which has a rapid onset of action by targeting mast cell degranulation.[1][2] In contrast, the 7-day trial reflected a more typical, fluctuating allergen exposure. In this setting, the broader and more sustained anti-inflammatory effects of a corticosteroid like Beconase AQ® may be more effective.

  • Primary Endpoint and Duration: The GSC used in the "Park Study" and the TNSS in the 7-day trial, while similar, may have captured different aspects of the allergic response. The longer duration of the second trial might have revealed a lack of sustained efficacy for R112 or a more prominent placebo effect over time.

  • Mechanism of Action vs. Disease Complexity: While inhibiting Syk kinase is a rational target, allergic rhinitis is a complex inflammatory condition involving multiple cell types and mediators beyond those immediately released by mast cells. The broader anti-inflammatory action of corticosteroids may be necessary to control the full spectrum of the allergic cascade in a real-world setting.

References

Benchmarking R112's potency against commercially available Syk inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the potency and experimental evaluation of R112 against commercially available Spleen Tyrosine Kinase (Syk) inhibitors.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the novel Spleen Tyrosine Kinase (Syk) inhibitor, R112, with other commercially available Syk inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs in the fields of allergy, immunology, and oncology.

Introduction to Syk and its Role in Disease

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1] Through its involvement in these pathways, Syk mediates a wide range of cellular responses such as proliferation, differentiation, and degranulation.[1] Consequently, dysregulation of Syk activity has been implicated in the pathophysiology of numerous diseases, including allergic rhinitis, rheumatoid arthritis, and B-cell malignancies. The development of potent and selective Syk inhibitors, therefore, represents a promising therapeutic strategy for these conditions.

R112 has been identified as a potent, ATP-competitive inhibitor of Syk.[2][3][4] It has been shown to effectively block mast cell activation cascades triggered by IgE receptor cross-linking, highlighting its potential for the treatment of allergic diseases.[2][5]

Comparative Potency of Syk Inhibitors

The potency of R112 and other commercially available Syk inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for evaluating the efficacy of an inhibitor.

InhibitorIC50 (nM)Ki (nM)Notes
R112 226[6]96[2][3][4][5][6]ATP-competitive inhibitor.[2][3][4]
Fostamatinib (R406)41[4][7][8][9][10][11]30[10]Prodrug of the active metabolite R406.[7][8]
Entospletinib (GS-9973)7.7[4][12][13][14][15][16][17]-Orally bioavailable and selective.[12][13][14]
Cerdulatinib (PRT062070)32[17][18][19][20][21]-Dual inhibitor of JAK and Syk.[18]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant Syk enzyme

  • Syk substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., R112) and DMSO (vehicle control)

Procedure:

  • Prepare a reaction mixture containing the Syk enzyme, substrate, and kinase buffer.

  • Add serial dilutions of the test inhibitor or DMSO to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Mast Cell Degranulation (Tryptase Release)

This assay measures the ability of an inhibitor to block the release of tryptase, a key mediator of allergic responses, from activated mast cells.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Anti-IgE antibody

  • Test inhibitors (e.g., R112) and DMSO (vehicle control)

  • Tyrode's buffer

  • Tryptase detection kit

Procedure:

  • Culture human mast cells and sensitize them with an anti-IgE antibody overnight.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the cells with serial dilutions of the test inhibitor or DMSO for 1 hour.

  • Induce degranulation by cross-linking the FcεRI receptors with an appropriate stimulus (e.g., anti-IgE antibody).

  • Incubate for 30 minutes at 37°C.

  • Pellet the cells by centrifugation.

  • Collect the supernatant and measure the tryptase concentration using a specific detection kit.

  • Calculate the EC50 (half-maximal effective concentration) values by plotting the percentage of tryptase release inhibition against the inhibitor concentration. R112 has been shown to inhibit tryptase release with an EC50 of 353 nmol/L.[2]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor FcεRI/BCR Lyn Lyn Receptor->Lyn Activation Antigen Antigen/IgE Antigen->Receptor Binding & Cross-linking Syk Syk Lyn->Syk Phosphorylation & Activation LAT LAT Syk->LAT Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Calcium Mobilization, MAPK Activation) LAT->Downstream_Signaling Degranulation Degranulation (Histamine, Tryptase Release) Downstream_Signaling->Degranulation R112 R112 R112->Syk Inhibition

Caption: Syk Signaling Pathway in Mast Cells.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Degranulation Assay Start_vitro 1. Prepare Reaction Mix (Syk, Substrate, Buffer) Add_Inhibitor_vitro 2. Add Inhibitor (e.g., R112) Start_vitro->Add_Inhibitor_vitro Start_Reaction 3. Initiate with ATP Add_Inhibitor_vitro->Start_Reaction Incubate_vitro 4. Incubate Start_Reaction->Incubate_vitro Stop_Reaction 5. Stop & Detect ADP Incubate_vitro->Stop_Reaction Analyze_vitro 6. Measure Luminescence & Calculate IC50 Stop_Reaction->Analyze_vitro Start_cell 1. Sensitize Mast Cells with Anti-IgE Add_Inhibitor_cell 2. Pre-incubate with Inhibitor (e.g., R112) Start_cell->Add_Inhibitor_cell Induce_Degranulation 3. Induce Degranulation Add_Inhibitor_cell->Induce_Degranulation Incubate_cell 4. Incubate Induce_Degranulation->Incubate_cell Collect_Supernatant 5. Collect Supernatant Incubate_cell->Collect_Supernatant Analyze_cell 6. Measure Tryptase & Calculate EC50 Collect_Supernatant->Analyze_cell

Caption: Experimental Workflow for Inhibitor Evaluation.

References

Comparative Analysis of JAK Inhibitors: A Focus on Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of several Janus kinase (JAK) inhibitors, focusing on their inhibitory constants (Ki) or IC50 values, which are critical indicators of potency. While this guide aims to be comprehensive, information regarding a compound designated R916562 could not be retrieved from public databases and scientific literature at the time of this writing. Therefore, the subsequent comparison will focus on other well-documented JAK inhibitors.

The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][2] The selectivity of these inhibitors for different JAK isoforms is a key determinant of their efficacy and safety profiles.

Inhibitory Potency of Selected JAK Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent JAK inhibitors across the four JAK isoforms. A lower IC50 value indicates greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Kinase IC50 (nM)
Fedratinib (B1684426) ~105[3]3[3][4][5]>900[3]>300[3]FLT3: 15[4][5][6], RET: 48[6]
Tofacitinib 33[7], 112[8]20[8]1[8], 76[7]--
Oclacitinib 10[9][10][11][12]18[9][10][11][12]99[9][10][11][12]84[9][10][11][12]-
Ruxolitinib --428[13]--
RB1 >5000[8]>5000[8]40[8]>5000[8]-
Ritlecitinib ->10,000[14]33.1[14]>10,000[14]-

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from the cited sources.

Experimental Methodologies

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A common method employed is a cell-free kinase activity assay.

General Kinase Assay Protocol:

A generalized protocol for determining the IC50 values of JAK inhibitors in a cell-free system is as follows:

  • Enzyme and Substrate Preparation : Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 are utilized. A suitable peptide substrate for the kinase is also prepared.

  • Inhibitor Preparation : The test compound (e.g., Fedratinib, Tofacitinib) is serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitor in a reaction buffer. The reaction is typically initiated by the addition of ATP.

  • Detection of Kinase Activity : The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as:

    • Radiometric assays : Using radioactively labeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect the phosphorylated product. For instance, a fluorescence plate reader can be used to obtain emission values at specific wavelengths.[12]

    • Microfluidics-based technology : This technology can be used to determine the potency of compounds against the JAK family members.[10]

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve using a suitable statistical model, such as a four-parameter logistic equation.[12]

Signaling Pathway and Experimental Workflow

The JAK-STAT signaling pathway is the primary target of the compared inhibitors. Understanding this pathway is essential for interpreting the effects of these compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor JAK Inhibitor (e.g., this compound, Fedratinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound.

Experimental_Workflow start Start compound Compound Synthesis & Dilution start->compound assay Cell-Free Kinase Assay (JAK1, JAK2, JAK3, TYK2) compound->assay data Data Collection (% Inhibition) assay->data analysis IC50 Determination (Dose-Response Curve) data->analysis end End analysis->end

Caption: A generalized workflow for determining IC50 values.

References

Validating the Mechanism of Action of R112 Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of using knockout (KO) cell lines to validate the mechanism of action of the hypothetical inhibitor, R112, against alternative methods. We will explore the experimental workflows, present supporting data, and provide detailed protocols for researchers in drug development.

Hypothesized Mechanism of Action of R112

R112 is a novel small molecule inhibitor designed to target Kinase X (KX) , a critical component of the pro-proliferative "Growth Factor Signaling Pathway." In this pathway, the binding of a Growth Factor (GF) to its receptor (GFR) triggers a signaling cascade, leading to the activation of KX. Activated KX then phosphorylates and activates the transcription factor TF-A , which subsequently promotes the expression of genes essential for cell proliferation. R112 is hypothesized to competitively bind to the ATP-binding site of KX, thereby inhibiting its kinase activity and blocking downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR KX Kinase X (KX) GFR->KX Activates pKX p-KX (Active) KX->pKX TFA TF-A pKX->TFA Phosphorylates pTFA p-TF-A (Active) TFA->pTFA pTFA_nuc p-TF-A pTFA->pTFA_nuc Translocates R112 R112 R112->pKX Inhibits Genes Proliferation Genes pTFA_nuc->Genes Activates Transcription Proliferation Cell Proliferation Genes->Proliferation GF Growth Factor GF->GFR Binds

Caption: Hypothesized R112 signaling pathway.

Validating R112's Target Using Knockout Cell Lines

The most definitive method to validate that R112's anti-proliferative effects are mediated through KX is to use a cell line where the gene for KX has been knocked out. In such a cell line, if KX is the true target, R112 should exhibit a significantly reduced or completely abrogated effect, as its target is absent.

Experimental Workflow

The overall workflow involves generating a KX knockout cell line, treating both wild-type (WT) and KO cells with R112, and then comparing the outcomes, such as cell viability and the phosphorylation of downstream targets.

cluster_assays Comparative Assays start Start: Select Cell Line crispr Generate KX Knockout (KO) using CRISPR-Cas9 start->crispr expand Isolate and Expand Clonal KO and Wild-Type (WT) Cell Lines crispr->expand validate Validate KO by Western Blot & Sequencing expand->validate treat Treat WT and KO cells with varying [R112] validate->treat viability Cell Viability Assay (Measure IC50) treat->viability western Western Blot for p-TF-A (Measure Downstream Effects) treat->western analyze Analyze Data: Compare WT vs. KO response viability->analyze western->analyze conclusion Conclusion: Confirm On-Target Activity analyze->conclusion

Caption: Workflow for validating R112's mechanism of action.

Quantitative Data Comparison

The primary quantitative outcomes expected are a significant shift in the half-maximal inhibitory concentration (IC50) and a loss of effect on the downstream phosphorylation of TF-A.

Table 1: Effect of R112 on Cell Viability

Cell LineTarget (KX) ExpressionR112 IC50Fold Change in IC50
Wild-Type (WT)Present15 nM1x
KX Knockout (KO)Absent> 10,000 nM>667x

Table 2: Downstream Target Modulation by R112 (100 nM)

Cell LineTreatmentPhospho-TF-A Level (Relative to Untreated WT)
Wild-Type (WT)Vehicle100%
Wild-Type (WT)R1128%
KX Knockout (KO)Vehicle5%
KX Knockout (KO)R1126%

Comparison with Alternative Method: RNA Interference (siRNA)

While knockout provides a permanent and complete removal of the target protein, RNA interference (siRNA) offers a transient and incomplete knockdown. This distinction is crucial for interpreting target validation studies.

KO CRISPR Knockout (KO) - Permanent gene disruption - Complete loss of protein - Low risk of off-targets - High initial time/effort - Gold standard for validation siRNA RNA Interference (siRNA) - Transient mRNA degradation - Incomplete protein knockdown - Higher risk of off-targets - Fast and lower effort - Good for initial screening R112_Validation R112 Target Validation R112_Validation->KO Definitive R112_Validation->siRNA Preliminary

Caption: Comparison of KO vs. siRNA for target validation.

Table 3: Comparison of Target Validation Methodologies

FeatureCRISPR KnockoutRNA Interference (siRNA)
Principle Permanent gene disruption at DNA levelTransient mRNA degradation
Effect Complete loss of protein expressionIncomplete protein knockdown
Duration Permanent and stableTransient (3-7 days)
Off-Target Risk Low (can be mitigated by design)Moderate to High
Time & Effort High initial investmentLow initial investment
Use Case Gold-standard target validationHigh-throughput screening, initial validation

Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Knockout of KX
  • gRNA Design: Design two guide RNAs (gRNAs) targeting exons common to all isoforms of the KX gene using a validated online tool.

  • Vector Cloning: Clone the designed gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transfection: Transfect the selected wild-type cell line with the gRNA/Cas9-expressing plasmid.

  • Selection: Select for transfected cells using an appropriate antibiotic marker (e.g., puromycin) for 48-72 hours.

  • Single-Cell Cloning: Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clone Expansion: Expand the resulting single-cell colonies.

  • Validation: Screen expanded clones for KX protein loss via Western Blot. Confirm gene disruption in positive clones by Sanger sequencing of the targeted genomic locus.

Protocol: Western Blot for KX and Phospho-TF-A
  • Cell Lysis: Treat WT and KX KO cells with R112 or vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against KX, Phospho-TF-A (at the specific phosphorylation site), total TF-A, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.

Protocol: Cell Viability (IC50) Assay
  • Cell Seeding: Seed WT and KX KO cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a 10-point serial dilution of R112 (e.g., from 100 µM to 5 pM) for 72 hours.

  • Viability Reagent: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Measurement: Incubate according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).

Safety Operating Guide

Essential Safety and Disposal Guide for R916562 (Mequitazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of R916562, chemically identified as Mequitazine. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical Identification and Properties

This compound is the internal identifier for Mequitazine, a potent, non-sedative, long-acting, and selective H1 histamine (B1213489) receptor antagonist.[1] It is classified as a member of the phenothiazine (B1677639) chemical class.[2]

Quantitative Data Summary

The key chemical and physical properties of Mequitazine are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 29216-28-2MedChemExpress[3], ChemicalBook[1]
Molecular Formula C₂₀H₂₂N₂SMedChemExpress[3]
Molecular Weight 322.47 g/mol MedChemExpress[3]
Appearance White solid / White crystals or crystalline powderChemicalBook[1], Chem-Impex[4]
Melting Point 143-145°CMedChemExpress
Solubility 4.01e-03 g/LPubChem[5]
LogP (Octanol/Water Partition Coefficient) 4.7PubChem[5], Cheméo[6]

Health and Safety Hazards

Mequitazine is classified as toxic if swallowed.[3] It may also cause skin irritation, an allergic skin reaction, and serious eye damage.[5] Inhalation may be harmful.[5] It is also noted as being toxic to aquatic life with long-lasting effects.[5]

Hazard Statement Summary

Hazard StatementClassification
H301 Toxic if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H318 Causes serious eye damage
H332 Harmful if inhaled
H411 Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

When handling Mequitazine, the following personal protective equipment should be used to minimize exposure:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing and a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.

An accessible safety shower and eye wash station must be available in the handling area.[3]

Detailed Disposal Protocol

The disposal of Mequitazine must be carried out in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water courses.[3]

Step-by-Step Disposal Procedure:

  • Container Preparation: Ensure the original container is securely sealed. If repackaging is necessary, use a suitable, labeled, and sealed container.

  • Waste Collection:

    • Solid Waste: For spills, sweep up the solid material, taking care to avoid dust formation. Place the collected material into a suitable, sealed container for disposal.[3]

    • Unused Product: For unused Mequitazine, it is recommended to dispose of it in its original container.

  • Inactivation/Mixing (for non-hazardous disposal in household trash, if no take-back program is available):

    • Remove the Mequitazine from its original container.

    • Mix the solid with an unappealing substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules if applicable.[7][8][9]

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[7][9]

  • Final Disposal:

    • Dispose of the sealed container with the mixture in the household trash.[7]

    • Alternatively, and as a best practice for laboratory settings, arrange for collection by a licensed hazardous waste disposal company.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with Mequitazine by scrubbing with alcohol.[3] Dispose of contaminated materials according to institutional and local guidelines.

Emergency Procedures

  • Spills: In case of a spill, evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust. Prevent further leakage or spillage if it is safe to do so. Sweep up the spilled material and place it in a suitable container for disposal.[3]

  • Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] During a fire, irritating fumes may be emitted.[3] Firefighters should wear self-contained breathing apparatus and full protective clothing.[3]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Mequitazine.

Disposal_Workflow start Start: Unused or Waste Mequitazine (this compound) is_lab Laboratory Setting? start->is_lab is_take_back Is a Drug Take-Back Program Available? take_back Dispose via Approved Take-Back Program is_take_back->take_back Yes mix_waste Mix with Undesirable Substance (e.g., coffee grounds) is_take_back->mix_waste No end End take_back->end seal_container Place Mixture in a Sealed Container mix_waste->seal_container mix_waste->seal_container trash_disposal Dispose of in Household Trash seal_container->trash_disposal seal_container->trash_disposal lab_disposal Dispose as Chemical Waste via Licensed Contractor is_lab->is_take_back No is_lab->lab_disposal Yes

Caption: Decision workflow for the proper disposal of Mequitazine (this compound).

References

Essential Safety and Handling Protocols for Unidentified Chemical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search for a Safety Data Sheet (SDS) or any specific handling information for a substance designated "R916562" did not yield any results in publicly available databases. The following guide is a template based on best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to obtain the official SDS from the manufacturer before handling any new chemical. This document should be used as a general framework for developing specific protocols once the hazards of this compound are known.

This guide provides a structured approach to personal protective equipment (PPE), operational procedures, and disposal plans, designed for researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific chemical's hazards as detailed in its SDS. The following table summarizes a general PPE protocol for handling a hazardous chemical compound.

Operation Eyes/Face Skin (Hands) Respiratory Body
Low-Volume Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Not generally required if handled in a certified chemical fume hood.Lab coat.[2]
High-Volume Handling or Splash Potential Chemical splash goggles and a face shield.[1]Double-gloving with appropriate chemical-resistant gloves.Use in a well-ventilated area or with respiratory protection if indicated by SDS.Chemical-resistant apron over a lab coat.[1]
Emergency Spill Response Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves.Self-contained breathing apparatus (SCBA) may be required for large spills or volatile substances.[3]Full-body chemical-resistant suit.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines a standard workflow for safely handling a potentially hazardous chemical agent in a laboratory setting.

1. Pre-Handling Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) for the specific chemical.
  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that an emergency shower and eyewash station are accessible and unobstructed.[1]
  • Prepare all necessary equipment and reagents before retrieving the chemical.
  • Delineate a specific work area and cover the surface with absorbent, chemical-resistant bench paper.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don the appropriate respiratory protection, if required by the SDS.
  • Put on safety goggles or a face shield.[4]
  • Wash and dry hands thoroughly.
  • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[4]

3. Chemical Handling:

  • Perform all manipulations of the chemical within the designated, prepared workspace inside the chemical fume hood.
  • Use the smallest quantity of the chemical necessary for the experiment.
  • Keep all containers with the chemical sealed when not in immediate use.
  • In case of accidental skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]
  • In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open.[4]

4. Post-Handling Procedure:

  • Securely seal all containers of the chemical.
  • Decontaminate the work surface and any equipment used.
  • Properly package all waste for disposal according to the disposal plan.

Disposal Plan

All waste generated from handling the chemical must be treated as hazardous unless confirmed otherwise by safety officials.

1. Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Unused chemical and contaminated solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be kept closed except when adding waste.
  • Label containers with "Hazardous Waste" and the full chemical name.
  • Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not pour chemical waste down the drain.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for preparing to handle a hazardous chemical agent.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE Read_SDS Read and Understand Safety Data Sheet Assess_Hazards Perform Risk Assessment Read_SDS->Assess_Hazards Prepare_Workspace Prepare and Verify Workspace (Fume Hood, Eyewash) Assess_Hazards->Prepare_Workspace Assemble_Equipment Assemble All Necessary Equipment and Materials Prepare_Workspace->Assemble_Equipment Don_Coat Don Lab Coat Assemble_Equipment->Don_Coat Don_Goggles Don Eye/Face Protection Don_Coat->Don_Goggles Don_Gloves Don Chemical- Resistant Gloves Don_Goggles->Don_Gloves Proceed Proceed with Chemical Handling Don_Gloves->Proceed

Caption: Workflow for pre-handling and PPE preparation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.